3-Ethyl-5-ethynyl-1,2-oxazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-ethyl-5-ethynyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANSLQRXSRLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 3-Ethyl-5-ethynyl-1,2-oxazole
Executive Summary
3-Ethyl-5-ethynyl-1,2-oxazole represents a high-value "click-ready" heterocyclic scaffold. Unlike simple alkynes, this molecule incorporates the isoxazole ring—a privileged pharmacophore known for its bioisosteric relationship to amide bonds and its metabolic stability. This guide provides a comprehensive technical analysis of the molecule, focusing on its deployment as a rigid linker in Fragment-Based Drug Discovery (FBDD) and its synthesis via the Bestmann-Ohira homologation.
Part 1: Structural Analysis & Physicochemical Profile
Molecular Blueprint
The molecule consists of a 1,2-oxazole (isoxazole) core substituted at the 3-position with an ethyl group and at the 5-position with a terminal ethynyl (acetylene) group. This specific substitution pattern creates a linear, rigid geometry ideal for probing enzyme active sites where depth and orientation are critical.
Key Structural Features:
-
1,2-Oxazole Core: Acts as a hydrogen bond acceptor (N-atom) and a weak donor (C4-H). It serves as a bioisostere for pyridine or amide functionalities.
-
5-Ethynyl Handle: A reactive electrophile for Sonogashira couplings or a dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
-
3-Ethyl Group: Provides lipophilic bulk, modulating solubility and hydrophobic interactions without the steric penalty of a phenyl ring.
Physicochemical Properties (Predicted)
Note: Empirical data for this specific derivative is rare; values below are calculated based on structure-activity relationship (SAR) models for isoxazole congeners.
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | C₇H₇NO | Low MW fragment (<200 Da). |
| Molecular Weight | 121.14 g/mol | Ideal for "Rule of 3" fragment libraries. |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~26 Ų | Excellent potential for BBB penetration. |
| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |
| H-Bond Acceptors | 2 | N and O atoms available for target interaction. |
| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon binding. |
Part 2: Synthetic Architecture
Retrosynthetic Strategy
The most robust route to 5-ethynylisoxazoles is the Seyferth-Gilbert Homologation (specifically the Bestmann-Ohira modification) of the corresponding aldehyde. The aldehyde is derived from the commercially available ester.
Pathway:
Ester Precursor
Detailed Protocol
Starting Material: Ethyl 3-ethyl-5-isoxazolecarboxylate (CAS: 53064-41-8).
Step 1: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.
-
Mechanism: Nucleophilic addition of hydride to the ester carbonyl.
-
Protocol: Dissolve the ester (10 mmol) in THF (20 mL) and MeOH (5 mL). Cool to 0°C. Add NaBH₄ (2.5 equiv) portion-wise. Stir at RT for 4h.[1] Quench with sat. NH₄Cl. Extract with EtOAc.
-
Checkpoint: Product is 3-ethyl-5-(hydroxymethyl)isoxazole. Verify by disappearance of ester carbonyl stretch in IR (~1730 cm⁻¹).
Step 2: Oxidation to Aldehyde
-
Reagents: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride).
-
Rationale: DMP is preferred for scale-up due to milder conditions and avoidance of stench (DMS).
-
Protocol: To the alcohol (10 mmol) in DCM (50 mL), add DMP (1.2 equiv). Stir at RT for 2h. Quench with Na₂S₂O₃/NaHCO₃ (1:1).
-
Checkpoint: Product is 3-ethyl-5-isoxazolecarbaldehyde. Isolate rapidly; aldehydes can be unstable.
Step 3: Bestmann-Ohira Homologation (The Critical Step)
-
Reagents: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.
-
Mechanism: Base-mediated generation of the phosphonate carbanion, followed by Horner-Wadsworth-Emmons (HWE) reaction and subsequent decomposition of the diazo intermediate to the alkyne.
-
Protocol:
-
Dissolve the aldehyde (5 mmol) in dry MeOH (25 mL).
-
Add K₂CO₃ (2.0 equiv).[2]
-
Add Bestmann-Ohira reagent (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 4-12h.
-
Workup: Dilute with Et₂O, wash with NaHCO₃. The product is volatile; use care during concentration.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from commercial ester to the target ethynyl isoxazole.
Part 3: Reactivity & Applications[1][3][4][5]
The "Click" Matrix
The primary utility of 3-ethyl-5-ethynyl-1,2-oxazole is its role as a "warhead" for generating libraries of 3,5-disubstituted isoxazoles linked to 1,2,3-triazoles. This structural motif is increasingly common in kinase inhibitors and antimicrobials.
Key Reaction: CuAAC (Click Chemistry)
-
Partners: Azides (R-N₃).
-
Catalyst: CuSO₄ / Sodium Ascorbate (aqueous) or CuI / DIPEA (organic).
-
Product: 1,4-disubstituted 1,2,3-triazole linked to the isoxazole.[3]
-
Advantage: The reaction is regiospecific. The resulting bi-heteroaryl system is rigid, enforcing a specific vector for substituents.
Reactivity Diagram
Figure 2: Reactivity profile highlighting constructive pathways (Click, Sonogashira) vs. degradative risks.
Part 4: Safety & Handling
-
Hazard Identification: As a terminal alkyne, the compound is potentially flammable. Low molecular weight isoxazoles can be volatile.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can polymerize or oxidize upon prolonged exposure to air/light.
-
Specific Warning: Avoid strong bases (e.g., NaOH, KOH) at elevated temperatures, as the isoxazole ring N-O bond is susceptible to cleavage, resulting in ring-opening to β-keto nitriles.
References
-
Isoxazole Synthesis & Properties
-
Bestmann-Ohira Reagent Protocol
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[8]
-
-
Starting Material Data
-
PubChem Compound Summary for Ethyl 3-ethyl-5-isoxazolecarboxylate (CAS 53064-41-8).
-
Sources
- 1. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 8. Multistep synthesis using modular flow reactors: Bestmann-Ohira reagent for the formation of alkynes and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Isoxazole Derivatives in Medicinal Chemistry: An In-Depth Technical Guide
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents. Isoxazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib, the immunosuppressant Leflunomide, and the anticonvulsant Zonisamide, feature this versatile core, underscoring its clinical significance.[1][2][3] This technical guide provides an in-depth analysis of the therapeutic potential of isoxazole derivatives for researchers, chemists, and drug development professionals. It synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and key applications in major disease areas, supported by detailed experimental protocols and data-driven insights.
Introduction: The Isoxazole Scaffold - A Versatile Core in Drug Discovery
The isoxazole moiety is an aromatic, five-membered heterocyclic compound characterized by an oxygen atom adjacent to a nitrogen atom.[4] This arrangement results in a unique electronic distribution and structural rigidity that facilitates effective interactions with a wide array of biological targets, including enzymes and receptors.[5] The ability to readily modify the isoxazole ring at the 3, 4, and 5-positions allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]
The pharmacological utility of the isoxazole ring is extensive, with derivatives demonstrating analgesic, anticancer, anti-inflammatory, antibacterial, antiviral, and anxiolytic properties, among others.[1][4][6] This versatility has cemented the isoxazole scaffold as a highly attractive starting point for the design of novel therapeutics aimed at addressing a multitude of unmet medical needs.
Core Therapeutic Applications of Isoxazole Derivatives
The structural adaptability of the isoxazole core has enabled its successful application across several key therapeutic areas. This section explores its utility in inflammation, oncology, and neurodegenerative disorders, highlighting the underlying mechanisms and supporting data.
Anti-inflammatory and Immunomodulatory Activity
Isoxazole derivatives constitute a major class of anti-inflammatory and immunomodulatory agents.[7] Their mechanisms often involve the modulation of critical pathways in the inflammatory cascade.
2.1.1 Mechanism of Action: Targeting Inflammatory Mediators
A primary mechanism for the anti-inflammatory effects of isoxazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8] These enzymes are pivotal in the metabolism of arachidonic acid to produce prostaglandins and leukotrienes, respectively—potent mediators of pain, inflammation, and fever.[8] The well-known drug Valdecoxib, for instance, is a selective COX-2 inhibitor.[1] Beyond this, certain derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages, further contributing to their anti-inflammatory profile.[7] In the context of immunomodulation, derivatives like Leflunomide interfere with pyrimidine synthesis, thereby inhibiting the proliferation of activated lymphocytes.[6]
2.1.2 Preclinical Efficacy Data
The carrageenan-induced rat paw edema model is a standard and reliable in vivo assay for evaluating acute anti-inflammatory activity. The data below summarizes the efficacy of representative isoxazole derivatives from various studies.
| Compound ID | Time Post-Carrageenan | % Edema Inhibition | Reference Drug (% Inhibition) | Citation |
| 5b | 2 h | 75.68% | Indomethacin (82.14%) | [9][10] |
| 5c | 2 h | 74.48% | Indomethacin (82.14%) | [9][10] |
| 5d | 2 h | 71.86% | Indomethacin (82.14%) | [9][10] |
| Indolyl-Isoxazole 9a | 3 h | High (Comparable to Indomethacin) | Indomethacin | [7] |
Anticancer Potential
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical need in oncology.[11] Isoxazole derivatives have emerged as promising candidates, targeting multiple hallmarks of cancer through diverse mechanisms of action.[12]
2.2.1 Diverse Mechanisms of Action
The anticancer activity of isoxazoles is not limited to a single pathway. Different derivatives have been shown to:
-
Inhibit Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein that stabilizes numerous oncoproteins essential for tumor growth and survival. Certain 3,4,5-trisubstituted isoxazoles are potent HSP90 inhibitors.[13]
-
Disrupt Tubulin Polymerization: Similar to well-known chemotherapeutics, some isoxazole analogues act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[14]
-
Induce Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the accumulation of reactive oxygen species (ROS).[11]
-
Inhibit Protein Kinases: As dysregulated kinase activity is a common driver of cancer, isoxazole-based compounds have been developed as inhibitors of various kinases involved in cell proliferation and survival.[15]
2.2.2 In Vitro Cytotoxicity Data
The antiproliferative activity of isoxazole derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the drug concentration required to inhibit cell growth by 50%.
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Citation |
| 5l | Huh7 (Liver) | 3.7 | [14] |
| 5m | Huh7 (Liver) | 2.0 | [14] |
| 5o | Mahlavu (Liver) | 0.3 | [14] |
| 5o | MCF-7 (Breast) | 1.1 | [14] |
| Compound 15 | MCF-7 (Breast) | Significant Inhibition | [13] |
| Compound 15 | HeLa (Cervical) | Significant Inhibition | [13] |
| 2d | HeLa (Cervical) | ~39 (15.48 µg/ml) | [16] |
| 2d / 2e | Hep3B (Liver) | ~60 (23 µg/ml) | [16] |
Neuroprotective Roles in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease present significant therapeutic challenges. Isoxazole derivatives have shown promise as neuroprotective agents by targeting key pathological mechanisms.[15][17] Recent structure-activity relationship (SAR) studies indicate that substitutions at the C3 and C5 positions of the isoxazole ring can enhance blood-brain barrier (BBB) penetration and receptor affinity, which is crucial for CNS-acting drugs.[17]
Key mechanisms include:
-
Acetylcholinesterase (AChE) Inhibition: Reducing the breakdown of the neurotransmitter acetylcholine is a primary strategy for managing Alzheimer's symptoms. Several isoxazole hybrids have demonstrated potent AChE inhibitory activity.[5][18]
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibiting MAO-B increases dopamine levels in the brain, a key therapeutic approach for Parkinson's disease. Phenyl-substituted isoxazole carbohydrazides have been identified as selective and reversible MAO-B inhibitors.[19]
-
Antioxidant Activity: Oxidative stress is a common factor in neurodegeneration. The isoxazole scaffold can be incorporated into molecules that scavenge free radicals and reduce neuronal damage.[17][20]
Synthetic Strategies & Experimental Protocols
The synthesis of isoxazole derivatives is well-established, with several reliable methods available to medicinal chemists. The most prevalent approach is the [3+2] cycloaddition reaction.
Overview of Synthetic Routes
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene is the most common and versatile method for constructing the isoxazole ring.[21][22] Another widely used strategy, particularly for 3,5-disubstituted isoxazoles, involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, such as a chalcone) with hydroxylamine hydrochloride.[9] This latter method is valued for its operational simplicity and readily available starting materials.
Detailed Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
This protocol describes a standard procedure for synthesizing isoxazole derivatives via the reaction of a substituted chalcone with hydroxylamine hydrochloride. This method is robust and widely cited in the literature.[9][10]
Rationale: Chalcones possess a reactive α,β-unsaturated ketone moiety that serves as an excellent 1,3-bis-electrophile. Hydroxylamine acts as a binucleophile, attacking first at the β-carbon (Michael addition) followed by intramolecular condensation with the carbonyl group and subsequent dehydration to form the stable aromatic isoxazole ring.
Methodology:
-
Reaction Setup: To a solution of a substituted chalcone (0.01 mol) in absolute ethanol (15-20 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.01 mol).
-
Base Addition: Add a base, such as sodium ethoxide (0.01 mol) or potassium hydroxide, to the mixture to liberate the free hydroxylamine base.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture in an oil bath for 6-8 hours.
-
Causality: Heating under reflux provides the necessary activation energy for the cyclocondensation reaction to proceed to completion.
-
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 7:3 v/v). The disappearance of the chalcone spot indicates reaction completion.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 50 mL of ice-cold water while stirring.
-
Causality: The product is typically a water-insoluble solid. Pouring the ethanolic solution into water causes the product to precipitate out.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid twice with cold water to remove inorganic impurities.
-
Drying & Recrystallization: Dry the crude product at room temperature. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure isoxazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Detailed Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is a gold-standard method for evaluating the efficacy of potential anti-inflammatory agents.[9][10]
Rationale: Carrageenan is a phlogistic (inflammation-inducing) agent that, when injected into the sub-plantar tissue of a rat's paw, elicits a reproducible acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Use healthy Wistar rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 1% Carboxymethyl cellulose).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test): Receives the synthesized isoxazole derivative at a specific dose.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in normal saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Self-Validation: The 0 h measurement serves as the baseline for each individual animal, ensuring that the calculated edema is accurate.
-
-
Data Analysis: Calculate the percentage of edema inhibition for the standard and test groups at each time point using the following formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the paw volume at 0 h and Vt is the paw volume at time t.
-
-
Statistical Analysis: Analyze the results using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
Future Perspectives & Conclusion
The therapeutic journey of isoxazole derivatives is far from over. Current research is focusing on the development of multi-targeted agents, where a single isoxazole-based molecule can modulate several disease-relevant targets simultaneously. This approach holds particular promise for complex multifactorial diseases like cancer and neurodegenerative disorders. Furthermore, advances in synthetic methodologies, including green chemistry and flow chemistry approaches, are enabling the rapid and efficient creation of large, diverse libraries of isoxazole derivatives for high-throughput screening.[22]
References
-
Sysak, A., & Obmińska-Mrukowicz, B. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. [Link]
-
Abdullaha, M. I., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]
-
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Ananda, H., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. [Link]
-
Allstudyjournal. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. International Journal of Advanced Academic Studies. [Link]
-
Severance, D. L., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]
-
Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Some promising isoxazole derivatives exhibiting superior biological activities. Wiley Online Library. [Link]
-
Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [Link]
-
Agrawal, N., & Mishra, P. (2019). Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. Medicinal Chemistry Research. [Link]
-
Singh, M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
-
Sysak, A., & Obmińska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
-
Sharma, A., et al. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Singh, M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Kumar, P., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Alam, M. A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]
-
ResearchGate. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Kumari, A. V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Recent Research. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]
-
Rashid, H., et al. (2024). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. PMC. [Link]
-
PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. staff.najah.edu [staff.najah.edu]
- 17. allstudyjournal.com [allstudyjournal.com]
- 18. Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 21. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Electronic Effects of 3-Ethyl Substitution on Isoxazole Ring Stability
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric relationship to carboxylic acids and esters. However, its utility is often compromised by the lability of the N-O bond, particularly under reductive or basic conditions. This guide analyzes the specific electronic and steric impact of 3-ethyl substitution on ring stability.
While 3-unsubstituted isoxazoles are prone to rapid base-catalyzed ring opening (the "Leflunomide pathway"), 3-alkyl substitution effectively blocks this degradation route. Comparing 3-ethyl to 3-methyl reveals a nuanced trade-off: 3-ethyl provides superior lipophilicity and alters metabolic soft spots (forming secondary vs. primary alcohol metabolites) without significantly compromising the electronic stabilization of the ring. This guide provides the theoretical framework, comparative analysis, and experimental protocols to validate these effects in drug discovery campaigns.
Theoretical Framework: Electronic & Steric Modulation
The N-O Bond Weakness
The isoxazole ring's stability is governed by the N-O bond energy (~230 kJ/mol), which is significantly lower than C-C or C-N bonds. This bond is the "Achilles' heel" of the scaffold, susceptible to:
-
Reductive Cleavage: Chemical (e.g., H2/Pd, Mo(CO)6) or metabolic reduction to
-amino enones. -
Base-Catalyzed Ring Opening: Nucleophilic attack or deprotonation leading to N-O bond scission.
Electronic Impact of 3-Ethyl Substitution
The ethyl group at the C3 position exerts a positive inductive effect (+I).
-
Hammett Correlation: Alkyl groups are electron-donating. The Hammett
values for methyl (-0.17) and ethyl (-0.15) are comparable. -
Stabilization Mechanism: The +I effect increases electron density within the heterocyclic ring. This increased density:
-
Strengthens the N-O bond against nucleophilic attack (which requires an electron-deficient center).
-
Destabilizes the ring slightly toward oxidative attack, though isoxazoles are generally resistant to oxidation.
-
The "Leflunomide" Blockade
The most critical stability factor is not purely electronic but mechanistic. 3-unsubstituted isoxazoles (e.g., Leflunomide) possess an acidic proton at C3. Base-mediated deprotonation at C3 leads to immediate ring opening to form a cyano-enol species. 3-Ethyl substitution replaces this acidic proton with an alkyl group, physically and electronically blocking this primary degradation pathway.
Comparative Analysis: 3-Ethyl vs. 3-Methyl vs. 3-H
The following table summarizes the physicochemical and stability differences between 3-substituents.
| Feature | 3-H (Unsubstituted) | 3-Methyl | 3-Ethyl |
| Electronic Effect | Reference (H) | +I (Strong Donor) | +I (Strong Donor) |
| Base Stability | Poor (Rapid Ring Opening) | High (Blocks deprotonation) | High (Blocks deprotonation) |
| Metabolic Soft Spot | Ring Opening (C3 hydroxylation) | Methyl Oxidation ( | |
| Lipophilicity ( | 0.0 | +0.5 | +1.0 |
| Steric Bulk (A-value) | Minimal | 1.70 | 1.75 |
Metabolic Consequence[1][2]
-
3-Methyl: Metabolic oxidation typically yields a primary alcohol, which is rapidly oxidized by dehydrogenases to a carboxylic acid. This can drastically alter potency and permeability.
-
3-Ethyl: Oxidation at the benzylic-like methylene yields a secondary alcohol . This metabolite is more stable and less likely to rapidly convert to an acidic species, potentially preserving pharmacological activity longer.
Visualizing the Mechanisms[3]
Diagram 1: Mechanism of Base-Catalyzed Instability vs. Alkyl Stabilization
This diagram illustrates why 3-H isoxazoles degrade and how 3-Ethyl substitution prevents this specific pathway.
Caption: Base-catalyzed degradation pathway of 3-H isoxazoles (top) vs. steric/mechanistic blockade by 3-Ethyl substitution (bottom).
Diagram 2: Differential Metabolic Fate
Comparison of the oxidative metabolism of 3-Methyl vs. 3-Ethyl side chains.
Caption: Metabolic divergence: 3-Methyl leads to acidic metabolites, while 3-Ethyl yields secondary alcohols/ketones.
Experimental Protocols
To validate the stability profile of a 3-ethyl isoxazole lead, the following protocols are recommended.
Protocol A: pH-Rate Stability Profiling (Chemical Stability)
Objective: Determine the susceptibility of the isoxazole ring to hydrolytic cleavage across the physiological pH range.
-
Stock Preparation: Dissolve test compound (10 mM) in DMSO.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.0, 7.4, and 9.0.
-
Incubation:
-
Dilute stock 1:100 into each buffer (final conc. 100 µM).
-
Incubate at 37°C and 60°C (accelerated).
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 48h.
-
Analysis:
-
Quench with cold acetonitrile (1:1).
-
Analyze via HPLC-UV/MS.
-
Success Criteria: >95% parent remaining at 24h (pH 7.4).
-
Note: 3-Ethyl isoxazoles should show <5% degradation at pH 9.0, whereas 3-H analogs will show significant ring opening (appearance of nitrile peak in IR/MS).
-
Protocol B: Reductive Stability Assay (Microsomal)
Objective: Assess stability against reductive ring cleavage and side-chain oxidation.
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Reaction Mix:
-
Microsomes (0.5 mg/mL protein).
-
Test Compound (1 µM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH regenerating system (1 mM NADPH final).
-
Anaerobic Arm (Optional but Critical): To specifically test reductive ring opening, perform a parallel incubation under Nitrogen atmosphere (purged buffer) or using cytosolic fractions with NADH.
-
Analysis:
-
Monitor disappearance of Parent (Intrinsic Clearance,
). -
Metabolite ID: Search specifically for:
-
M+16 (Hydroxylation on Ethyl chain).
-
M+2 (Reductive ring opening to amino-enone).
-
M+32 (Carboxylic acid formation - rare for Ethyl, common for Methyl).
-
-
References
-
Wakefield, B. J., & Wright, D. J. (1979). Isoxazole Chemistry: Reaction of 3-unsubstituted isoxazoles with bases. Advances in Heterocyclic Chemistry.
-
Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction. Journal of the Chemical Society, Perkin Transactions 1.
-
Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.
-
Parrish, J. P., et al. (2001). Isoxazole Ring Opening: Mechanisms and Applications in Synthesis. Tetrahedron.
-
Bauman, J. N., et al. (2009). Metabolic pathways of the isoxazole ring in drug discovery. Drug Metabolism and Disposition.[1][2][3][4][5][6]
Sources
- 1. Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. longdom.org [longdom.org]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. antiinfectivemeds.com [antiinfectivemeds.com]
- 6. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of 5-ethynyl-1,2-oxazole as a click chemistry handle
This guide provides an in-depth technical analysis of 5-ethynyl-1,2-oxazole (5-ethynylisoxazole) as a specialized handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard aliphatic or phenyl alkynes, this moiety offers a dual-modality profile: enhanced reactivity during ligation and latent pharmacophore release post-ligation.
Executive Summary: The "Active-Mask" Strategy
In the landscape of bioorthogonal chemistry, 5-ethynyl-1,2-oxazole represents a "second-generation" click handle. While standard handles (e.g., propargyl ethers) are passive linkers, the 5-ethynylisoxazole moiety functions as an electronically activated dipole equivalent .
Its core value proposition lies in two distinct phases:
-
Ligation Phase: The electron-deficient isoxazole ring lowers the pKa of the terminal acetylenic proton, facilitating rapid Cu(I)-acetylide formation and accelerating CuAAC kinetics compared to phenylacetylene.
-
Functional Phase: The isoxazole core acts as a masked 1,3-dicarbonyl system .[1] Under specific reductive conditions (chemical or metabolic), the ring opens to reveal a
-enaminone or -ketoamide, enabling "Click-to-Release" drug design strategies.
Reactivity Profile & Mechanistic Insights[2][3][4][5]
Electronic Activation (The Kinetic Advantage)
The rate-determining step in the CuAAC catalytic cycle is often the formation of the copper(I) acetylide species. The acidity of the terminal alkyne proton is the primary driver for this step.
-
Standard Alkyne (Phenylacetylene): pKa
28.8 (DMSO). Reactivity is baseline. -
5-Ethynyl-1,2-oxazole: The isoxazole ring is a
-deficient heteroaromatic system. The inductive electron-withdrawing effect (-I effect) of the oxygen and nitrogen atoms significantly increases the acidity of the attached ethynyl proton. -
Outcome: This pre-activation allows for lower catalyst loading (0.5–1.0 mol%) and faster conversion rates at physiological pH, minimizing copper-associated cytotoxicity in biological applications.
The Isoxazole "Mask" (Stability vs. Lability)
The 1,2-oxazole ring is thermodynamically stable under standard oxidative and hydrolytic conditions, making it a robust bio-handle. However, it possesses a "self-destruct" mechanism accessible via reduction.
| Condition | Reactivity of Isoxazole Core | Implication |
| Physiological pH (7.4) | Stable | Ideal for circulation/transport. |
| Acidic (pH < 4) | Moderate Stability | Avoid prolonged exposure to strong mineral acids. |
| Basic (pH > 10) | Labile (C3-H dependent) | If C3 is unsubstituted (H), base can trigger ring scission (Kemp elimination type). Recommendation: Use 3-substituted derivatives (e.g., 3-methyl-5-ethynylisoxazole) for base stability. |
| Reductive (Mo(CO) | Reactive (Ring Opening) | Cleaves N-O bond to form |
Strategic Application: The "Click-and-Unmask" Workflow
This handle is particularly powerful for prodrug synthesis . You can "click" a drug payload onto a carrier using the stable isoxazole linker. Once the conjugate reaches a reductive environment (e.g., hypoxic tumor tissue or liver hepatocytes), the isoxazole ring opens, altering the solubility or releasing the active pharmacophore.
The Pathway:
-
Click: Azide-labeled carrier + 5-ethynylisoxazole-drug
Triazole-Isoxazole Conjugate. -
Transport: Conjugate remains stable in blood plasma.
-
Unmask: Reductive metabolism (P450 or specific reductases) cleaves the N-O bond.
-
Release: The resulting
-enaminone hydrolyzes or rearranges to release the free drug or expose a new binding epitope.
Experimental Protocols
Synthesis of the Handle (Representative)
Note: Direct synthesis via Sonogashira coupling is preferred for stability.
Protocol: Sonogashira Coupling to 5-Iodoisoxazole
-
Reagents: 5-iodo-3-methylisoxazole (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh
) Cl (5 mol%), CuI (10 mol%), Et N (3.0 eq). -
Solvent: Anhydrous THF, degassed.
-
Conditions: Stir at RT for 4 hours under Ar atmosphere.
-
Deprotection: Treat crude TMS-intermediate with K
CO in MeOH (RT, 30 min) to yield 3-methyl-5-ethynylisoxazole .
Optimized CuAAC Ligation
Designed for high efficiency with the activated handle.
-
Dissolution: Dissolve Azide-Tag (1.0 eq) and 5-Ethynylisoxazole (1.1 eq) in
-BuOH/H O (1:1). -
Catalyst Prep: Premix CuSO
5H O (5 mol%) and THPTA ligand (10 mol%) in water. Add to reaction. -
Reduction: Add Sodium Ascorbate (20 mol%) freshly prepared in water.
-
Incubation: Stir at RT for 1–2 hours . (Note: Standard alkynes often require 4–12 hours; monitor via TLC/LCMS).
-
Workup: Dilute with water, extract with EtOAc, or purify via size-exclusion (for biomolecules).
Reductive Ring Opening (The "Unmasking")
Validation of the latent functionality.
-
Substrate: Triazole-Isoxazole conjugate (0.1 mmol).
-
Reagent: Molybdenum Hexacarbonyl [Mo(CO)
] (1.0 eq). -
Solvent: Acetonitrile/Water (15:1).
-
Reaction: Heat to reflux (80°C) for 2 hours.
-
Observation: Formation of the
-enaminone (detected by UV shift and appearance of exchangeable NH signal in NMR).
Visualization: Reaction Logic & Pathway[1][3]
The following diagram illustrates the dual-pathway logic: the initial "Click" (CuAAC) and the subsequent "Unmask" (Reductive Ring Opening).
Caption: Figure 1. The "Click-to-Release" workflow utilizing 5-ethynyl-1,2-oxazole. Phase 1 leverages the activated alkyne for rapid conjugation. Phase 2 utilizes the latent instability of the isoxazole ring under reductive conditions to unmask new chemical functionality.
References
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for Click Chemistry. Source: ChemRxiv (2024). URL:[Link][2][3][4]
-
Isoxazoles as Efficient Alkyne Amination Reagents in Divergent Heterocycle Synthesis. Source: Chemical Society Reviews (2025). URL:[Link]
-
An Isoxazole Strategy for the Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates (Mo(CO)6 Ring Opening). Source: Beilstein Journal of Organic Chemistry (2022). URL:[Link]
-
Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban. Source: Drug Metabolism and Disposition (2008).[3] URL:[Link]
-
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Kinetics. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]
Literature Review: Ethynyl-Substituted Isoxazoles in Modern Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The isoxazole scaffold—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structure in medicinal chemistry, featured prominently in FDA-approved therapeutics such as valdecoxib, leflunomide, and zonisamide[1]. However, the strategic incorporation of an ethynyl (alkyne) moiety , particularly at the C4 position, has recently revolutionized the utility of this pharmacophore.
Ethynyl-substituted isoxazoles serve a dual mandate in drug discovery: they act as rigid, linear vectors that probe deep hydrophobic pockets within target receptors, and they function as highly versatile synthetic handles for late-stage functionalization via Click Chemistry (CuAAC)[2]. This whitepaper synthesizes recent advancements in the design, bioactivity, and synthesis of ethynyl-isoxazoles, providing actionable protocols and mechanistic insights for drug development professionals.
Mechanistic Rationale: The Role of the Ethynyl Vector
The decision to incorporate an ethynyl group into an isoxazole core is driven by specific stereoelectronic and pharmacokinetic objectives:
-
Conformational Rigidity & Vector Projection: The
-hybridized alkyne provides a strict 180° linear geometry. This allows medicinal chemists to project functional groups deep into narrow receptor clefts without incurring the entropic penalty associated with flexible alkyl linkers. -
Covalent Inhibition Potential: Terminal alkynes can act as reactive warheads. In the context of enzyme active sites containing nucleophilic cysteine residues, the propargyl/ethynyl group can form stable, covalent adducts, irreversibly inhibiting the target[2].
-
Molecular Hybridization (Click Chemistry): Ethynyl isoxazoles are premier precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the rapid generation of isoxazole-triazole hybrids, combining the pharmacokinetic benefits of both heterocycles to achieve multi-targeted therapeutic profiles[3].
Workflow of ethynyl-isoxazole synthesis and downstream drug discovery applications.
Therapeutic Applications & Target Pathways
CNS Disorders: GABA-A Receptor Modulation
One of the most clinically relevant applications of aryl-4-ethynyl-isoxazoles is their role as selective allosteric modulators of the GABA-A receptor. Traditional benzodiazepines bind non-selectively to
Recent patent literature (e.g., from Hoffmann-La Roche) demonstrates that incorporating an ethynyl group at the C4 position of the isoxazole ring shifts the binding affinity dramatically toward the
Mechanism of action for aryl-4-ethynyl-isoxazoles targeting the GABA-A α5 subunit.
Oncology: Lysyl Oxidase (LOX) Inhibition
Lysyl oxidase is a copper-dependent amine oxidase overexpressed in hypoxic tumors, driving metastasis through extracellular matrix crosslinking. While
Quantitative Data: Structure-Activity & Reaction Efficacy
The following table synthesizes quantitative data regarding the binding affinity of ethynyl-isoxazole derivatives to the GABA-A
| Compound Class / Patent Ref. | Target / Reaction | Key Structural Feature | Metric | Value |
| WO2007074078 [4] | GABA-A ( | Aryl-4-ethynyl-isoxazole (Methyl substituted) | 1.64 nM | |
| US2007066668 [4] | GABA-A ( | Aryl-4-ethynyl-isoxazole (Methoxy substituted) | 1.40 nM | |
| WO2007074089 [4] | GABA-A ( | Aryl-4-ethynyl-isoxazole (Unsubstituted aryl) | 77.9 nM | |
| C4-Alkynylisoxazole Synthesis [6] | Sonogashira Coupling | Low Steric Hindrance at C3 | Isolated Yield | Up to 98% |
| C4-Alkynylisoxazole Synthesis [6] | Sonogashira Coupling | High Steric Hindrance at C3 | Isolated Yield | < 60% |
Data Interpretation: The biological data indicates that electron-donating substitutions on the aryl ring adjacent to the ethynyl-isoxazole core drastically improve
Experimental Protocol: Synthesis of C4-Ethynylisoxazoles
Direct functionalization of the isoxazole ring is notoriously difficult due to its sensitivity to basic conditions, which can trigger ring cleavage[7]. Therefore, the most robust, self-validating method to install an ethynyl group is via a Palladium-catalyzed Sonogashira cross-coupling utilizing a 4-iodoisoxazole precursor[6].
Step-by-Step Methodology
Phase 1: Regioselective Iodination
-
Procedure: Dissolve the 3,5-disubstituted isoxazole in acetic acid. Add
-iodosuccinimide (NIS) (1.1 equiv) and heat to 80°C. -
Causality: The C4 position of the isoxazole ring is the most electron-rich (nucleophilic) site. Electrophilic aromatic substitution occurs exclusively at C4, ensuring high regioselectivity without the need for directing groups.
Phase 2: Sonogashira Cross-Coupling
-
Procedure: In an oven-dried Schlenk flask under argon, combine the 4-iodoisoxazole (1.0 equiv),
(5 mol%), and (10 mol%). -
Solvent & Base: Add anhydrous Triethylamine (
) as both the solvent and the base. -
Alkyne Addition: Slowly add Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv). Stir at 60°C for 4-6 hours. Monitor via LC-MS.
-
Causality:
-
Why
? The bulky triphenylphosphine ligands stabilize the active species, facilitating the critical oxidative addition into the strong C(sp2)-I bond of the isoxazole. -
Why TMS-acetylene? Using a protected alkyne prevents unwanted Glaser homocoupling (alkyne-alkyne dimerization) under oxidative conditions, ensuring the alkyne reacts exclusively with the isoxazole electrophile.
-
Steric Considerations: If the isoxazole has a bulky group at C3 (e.g., tert-butyl), the oxidative addition step is sterically hindered[6]. In such cases, switching to a more active catalyst like
and increasing the temperature to 80°C is required.
-
Phase 3: Desilylation (Deprotection)
-
Procedure: Isolate the TMS-protected intermediate via silica gel chromatography. Dissolve in Methanol and add Potassium Carbonate (
) (0.5 equiv). Stir at room temperature for 2 hours. -
Validation: The removal of the TMS group is confirmed by the appearance of a terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR and a distinct terminal alkyne proton singlet (~3.5 ppm) in
-NMR.
Future Perspectives
The intersection of ethynyl-isoxazole chemistry with modern drug discovery is expanding rapidly. Future paradigms will likely focus on photopharmacology and targeted protein degradation (PROTACs) . The rigid, linear nature of the ethynyl-isoxazole linker makes it an ideal candidate for connecting E3 ligase recruiting ligands to target-protein binders, maintaining precise spatial separation between the two domains while optimizing cell permeability. Furthermore, the transition toward green chemistry—utilizing recyclable micellar surfactants like TPGS-750-M for cycloadditions—will drastically reduce the environmental footprint of synthesizing these complex heterocycles[5].
References
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry ChemRxiv URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery RSC Advances URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery (PMC) National Institutes of Health (NIH) URL:[Link]
-
Benzodiazepine receptor ligands: A patent review (2006-2012) ResearchGate URL:[Link]
-
Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase Digitell Inc / ACS Presentations URL:[Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction ResearchGate / RSC Advances URL:[Link]
-
A review of isoxazole biological activity and present synthetic techniques International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Navigating the Metabolic Landscape of 3-Ethyl-5-ethynyl-1,2-oxazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Five-membered aromatic heterocycles, such as 1,2-oxazoles, are prevalent structural motifs in medicinal chemistry.[1] Their incorporation into drug candidates is often driven by the desire to enhance properties like metabolic stability and reduce lipophilicity compared to carbocyclic analogs.[1] This guide provides an in-depth analysis of the predicted metabolic stability of 3-ethyl-5-ethynyl-1,2-oxazole scaffolds. We will explore the underlying principles of metabolic pathways, detail robust in vitro experimental protocols for assessing stability, and offer insights into the interpretation of the resulting data. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
Introduction: The 1,2-Oxazole Scaffold in Drug Discovery
The 1,2-oxazole ring is a versatile heterocycle that has found application in a wide range of therapeutic areas.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive component for modulating the activity of biological targets. However, the ultimate success of any drug candidate is contingent not only on its pharmacological activity but also on its pharmacokinetic profile, a key component of which is metabolic stability.[4][5] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and potential toxicity.[5][6]
The 3-ethyl-5-ethynyl-1,2-oxazole scaffold presents a unique set of metabolic considerations. The 1,2-oxazole ring itself is generally considered to be relatively stable, but the ethyl and, particularly, the terminal ethynyl substituents introduce potential sites for enzymatic modification. Understanding the interplay of these structural features is crucial for predicting and optimizing the metabolic fate of drug candidates incorporating this scaffold.
Predicting Metabolic Liabilities of the 3-Ethyl-5-ethynyl-1,2-oxazole Scaffold
The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role.[7][8] These enzymes catalyze a variety of oxidative reactions, which are often the first step in the biotransformation of foreign compounds (xenobiotics).[8]
For the 3-ethyl-5-ethynyl-1,2-oxazole scaffold, several potential metabolic pathways can be predicted:
-
Oxidation of the Ethyl Group: The ethyl group at the 3-position is a likely site for CYP-mediated oxidation. This can lead to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Oxidation of the Ethynyl Group: The terminal ethynyl group is also susceptible to CYP-mediated oxidation. This can result in the formation of a highly reactive ketene intermediate.[9][10] This reactive metabolite can then be hydrolyzed to an acetic acid derivative or react with nucleophiles, potentially leading to covalent binding to proteins and mechanism-based enzyme inactivation.[9][10]
-
Aromatic Hydroxylation of the Oxazole Ring: While generally more stable, the oxazole ring itself can undergo aromatic hydroxylation, although this is typically a less favored pathway compared to the oxidation of alkyl and ethynyl substituents.
The presence of the terminal alkyne is a significant feature. While it can be a useful structural element in drug design, it is also a known pharmacophore for mechanism-based inactivation of CYP enzymes.[9][10] This occurs when the reactive ketene metabolite covalently binds to the enzyme, leading to its irreversible inhibition.[9] Therefore, a thorough evaluation of this potential liability is critical.
In Vitro Experimental Workflows for Assessing Metabolic Stability
To experimentally determine the metabolic stability of compounds containing the 3-ethyl-5-ethynyl-1,2-oxazole scaffold, a series of well-established in vitro assays are employed. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[11][12]
Liver Microsomal Stability Assay
This is a high-throughput and cost-effective assay widely used in early drug discovery.[12][13] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[12][13]
Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes and cofactors, thereby calculating the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Experimental Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (from human, rat, or mouse) on ice.[14]
-
Prepare a 0.1 M phosphate buffer (pH 7.4).[15]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a stock solution of the 3-ethyl-5-ethynyl-1,2-oxazole test compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final concentration typically 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).[13][16]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[13][17]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[12][20]
Objective: To determine the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II metabolism, as well as cellular uptake processes.
Experimental Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[21]
-
Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh medium and determine cell viability and concentration.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) and pre-incubate at 37°C in a shaking water bath.[22]
-
Initiate the experiment by adding the test compound (final concentration typically 1 µM).[20]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.[20]
-
Immediately terminate the metabolic activity by adding the aliquots to cold acetonitrile containing an internal standard.[17]
-
-
Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is also analogous to the microsomal assay, with CLint expressed in µL/min/10^6 cells.
-
Interpretation of Results and Predicted Metabolic Profile
The data generated from these in vitro assays allow for the classification of compounds based on their metabolic stability.
Table 1: Predicted Metabolic Stability Parameters for 3-Ethyl-5-ethynyl-1,2-oxazole Scaffolds
| Parameter | Predicted Range (Human Liver Microsomes) | Predicted Range (Human Hepatocytes) | Interpretation |
| Half-life (t1/2, min) | 10 - 60 | 15 - 90 | A shorter half-life indicates more rapid metabolism. |
| Intrinsic Clearance (CLint) | Moderate to High | Moderate to High | Higher CLint values suggest more efficient metabolic clearance. |
Expected Metabolic Profile:
Based on the structure, it is anticipated that the 3-ethyl-5-ethynyl-1,2-oxazole scaffold will exhibit moderate to high metabolic clearance. The primary routes of metabolism are predicted to be oxidation of the ethyl and ethynyl groups. The potential for mechanism-based inhibition of CYPs due to the terminal alkyne should be carefully evaluated in subsequent studies. If high clearance is observed, strategies to improve metabolic stability could include:
-
Blocking Sites of Metabolism: Introduction of a fluorine atom on the ethyl group can block oxidation.
-
Modifying the Ethynyl Group: Replacing the terminal hydrogen of the ethynyl group with a small alkyl group (e.g., methyl) can sometimes reduce the potential for mechanism-based inhibition.[23]
Conclusion
The 3-ethyl-5-ethynyl-1,2-oxazole scaffold is a promising platform for the development of novel therapeutic agents. A thorough understanding and early assessment of its metabolic stability are critical for successful drug development. The in vitro assays detailed in this guide provide a robust framework for characterizing the metabolic profile of compounds containing this scaffold. The insights gained from these studies will enable medicinal chemists to make data-driven decisions to optimize the pharmacokinetic properties of their drug candidates, ultimately increasing the probability of clinical success.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Rettie, A. E., & Hollenberg, P. F. (2009). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 41(3), 395-413. Retrieved from [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Rettie, A. E., & Hollenberg, P. F. (2009). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. ResearchGate. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Wernevik, J., et al. (2019). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Retrieved from [Link]
-
Bioanalysis Zone. (2015, February 20). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Retrieved from [Link]
-
drug metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Guédénon, P., et al. (2018). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2025, September 3). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. Journal of Cheminformatics. Retrieved from [Link]
-
Taylor & Francis Online. (2015, January 5). Bioanalytical Method for In Vitro Metabolism Study of Repaglinide Using 96-Blade Thin-Film Solid-Phase Microextraction and LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]
-
PubMed. (2009, February 15). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Retrieved from [Link]
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
ACS Publications. (n.d.). Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450-Dependent Monooxygenase Enzymes. Retrieved from [Link]
-
PubMed. (1977, September). Metabolism of ethynyl estrogens. Retrieved from [Link]
-
PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]
-
Preprints.org. (2022, October 11). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]
-
PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
WJAHR. (n.d.). world journal of advance healthcare research. Retrieved from [Link]
-
ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
EMA. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
-
YouTube. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
-
Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. m.youtube.com [m.youtube.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nuvisan.com [nuvisan.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. protocols.io [protocols.io]
- 23. pubs.acs.org [pubs.acs.org]
CAS registry number and commercial availability of 3-Ethyl-5-ethynyl-1,2-oxazole
This guide provides an in-depth technical analysis of 3-Ethyl-5-ethynyl-1,2-oxazole , a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD).
Part 1: Executive Summary & Chemical Identity
3-Ethyl-5-ethynyl-1,2-oxazole (also known as 3-Ethyl-5-ethynylisoxazole ) is a functionalized heteroaromatic scaffold featuring a terminal alkyne. This moiety renders the compound highly valuable for "Click Chemistry" (CuAAC) applications, allowing researchers to rapidly conjugate the isoxazole pharmacophore onto biological targets, PROTAC linkers, or DNA-encoded libraries.
While the isoxazole ring serves as a bioisostere for amide bonds or phenyl rings—improving solubility and metabolic stability—the 3-ethyl group provides specific steric bulk that can enhance binding selectivity in hydrophobic pockets.
Chemical Identity Data
| Property | Specification |
| CAS Registry Number | 2470436-46-3 |
| IUPAC Name | 3-Ethyl-5-ethynyl-1,2-oxazole |
| Synonyms | 3-Ethyl-5-ethynylisoxazole; 5-Ethynyl-3-ethylisoxazole |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| SMILES | CCC1=NOC(C#C)=C1 |
| InChI Key | HZQHIBCWKXDNAR-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
Part 2: Commercial Availability & Sourcing Strategy
Current Market Landscape
As of 2026, 3-Ethyl-5-ethynyl-1,2-oxazole is a Tier 2 research chemical. It is not a bulk commodity but is available from specialized heterocyclic catalog suppliers.
-
Primary Suppliers: BLD Pharm, ChemScene, Smolecule, and ChemicalBook listed vendors.
-
Typical Purity: ≥95% (NMR/LCMS).
-
Cost Estimate: ~
250 per gram (fluctuates with stock). -
Lead Time: Often "In Stock" (2-5 days) or "Make-to-Order" (2-3 weeks).
"Make vs. Buy" Decision Matrix
For projects requiring >5 grams, custom synthesis is often more cost-effective than catalog purchasing. The precursor, 3-ethylisoxazole-5-carboxylic acid , is significantly cheaper and widely available.
Figure 1: Decision logic for sourcing 3-Ethyl-5-ethynyl-1,2-oxazole based on project scale.
Part 3: Technical Synthesis Protocol (The "Make" Option)
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in three robust steps starting from 3-ethylisoxazole-5-carboxylic acid (CAS 14633-21-7) . This route is self-validating as it relies on standard transformations with distinct intermediate checkpoints.
Synthetic Pathway
Figure 2: Three-step synthetic route from the commercially available carboxylic acid.
Detailed Experimental Procedures
Step 1: Reduction to Alcohol
-
Reagents: 3-Ethylisoxazole-5-carboxylic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH₄, THF/MeOH.
-
Protocol:
-
Dissolve the acid (1.0 eq) in anhydrous THF at 0°C. Add NMM (1.1 eq) followed by dropwise IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.
-
Filter off the NMM·HCl salt (optional but cleaner).
-
Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in MeOH/THF at -10°C.
-
Checkpoint: TLC should show disappearance of the acid spot.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc.
-
Yield: Expect ~85-90% of (3-Ethylisoxazol-5-yl)methanol .
-
Step 2: Oxidation to Aldehyde
-
Reagents: Dess-Martin Periodinane (DMP) or MnO₂.
-
Protocol:
-
Dissolve the alcohol in DCM. Add DMP (1.2 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
Checkpoint: Aldehydes on isoxazoles are reactive; monitor closely to avoid over-oxidation or decomposition.
-
Workup: Quench with Na₂S₂O₃/NaHCO₃ solution.
-
Yield: Expect ~80% of 3-Ethylisoxazole-5-carbaldehyde .
-
Step 3: Bestmann-Ohira Homologation (Aldehyde to Alkyne)
-
Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate), K₂CO₃, MeOH.
-
Rationale: This method is preferred over Corey-Fuchs for sensitive heterocycles as it proceeds in one pot under milder basic conditions.
-
Protocol:
-
Dissolve the aldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) in dry MeOH.
-
Add K₂CO₃ (2.0 eq) at 0°C. Stir at RT for 4–12 hours.
-
Mechanism: The base generates the diazomethyl phosphonate anion in situ, which reacts with the aldehyde to form the terminal alkyne.
-
Validation: ¹H NMR will show a distinctive triplet (or doublet depending on coupling) for the acetylenic proton at ~3.5–4.5 ppm.
-
Yield: Expect ~70-80% of 3-Ethyl-5-ethynyl-1,2-oxazole .
-
Part 4: Quality Control & Validation
To ensure scientific integrity, the synthesized or purchased compound must be validated against the following criteria:
| Technique | Expected Signal / Result |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₃), 2.70 (q, 2H, CH₂), 3.60 (s, 1H, C≡C-H ), 6.40 (s, 1H, Isoxazole-H4 ) |
| LC-MS (ESI+) | [M+H]⁺ = 122.15 . Note: Small alkynes may ionize poorly; GC-MS is often superior for this MW. |
| Appearance | Clear oil to off-white solid. Darkening indicates polymerization (store at -20°C). |
Storage Warning: Terminal acetylenes on electron-deficient rings can be unstable. Store under argon at -20°C. Avoid metal spatulas (potential for acetylide formation).
Part 5: Applications in Drug Discovery
-
Click Chemistry (CuAAC): The primary utility is reacting with azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles. This is used to attach the isoxazole "warhead" to:
-
PROTAC Linkers: For targeted protein degradation.
-
DELs (DNA-Encoded Libraries): As a diversity element.
-
-
Fragment-Based Screening: The low molecular weight (121 Da) makes it an ideal "fragment" to probe binding pockets, with the ethyl group providing a hydrophobic anchor.
References
-
ChemicalBook. (2024).[1] 3-Ethyl-5-ethynylisoxazole Product Entry (CAS 2470436-46-3). Retrieved from
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2][3] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.[2][3] (Methodology for Step 3).
-
Sigma-Aldrich. (2024). 3-Ethylisoxazole-5-carboxylic acid (CAS 14633-21-7) Product Page. Retrieved from [4][5]
-
BLD Pharm. (2024). 3-Ethyl-5-ethynylisoxazole Catalog Entry. Retrieved from
- Pietruszka, J., & Witt, A. (2003). Synthesis of isoxazole-containing building blocks. Journal of the Chemical Society, Perkin Transactions 1. (General isoxazole synthesis context).
Sources
- 1. WO2023240140A1 - Indazole macrocycles and their use - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. 5-Ethynylisoxazole-3-carboxylic acid | 89488-59-5 [sigmaaldrich.com]
- 5. 3-ethyl-1,2-oxazole-5-carboxylic acid | 14633-21-7 [sigmaaldrich.cn]
Role of 1,2-oxazole core in heterocyclic bioisostere design
An In-Depth Technical Guide to the 1,2-Oxazole Core in Heterocyclic Bioisostere Design
Authored by a Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules with optimized pharmacological profiles is paramount. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands as a cornerstone of this endeavor. Among the myriad of heterocyclic scaffolds employed, the 1,2-oxazole (isoxazole) ring has emerged as a particularly versatile and valuable core. This technical guide provides a comprehensive exploration of the 1,2-oxazole moiety's role in bioisostere design for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical characteristics of the isoxazole ring, its strategic application as a bioisostere for common functional groups, prevalent synthetic methodologies, and compelling case studies that underscore its significance in contemporary drug discovery.
The Strategic Imperative of Bioisosterism in Drug Design
The principle of bioisosterism is rooted in the concept that substituting a particular functional group within a bioactive molecule with another that possesses similar steric, electronic, and solubility characteristics can lead to compounds with retained or even enhanced biological activity and improved pharmacokinetic profiles.[1][2] This strategy is not merely about mimicry; it is a nuanced approach to fine-tuning a molecule's properties to overcome liabilities such as poor metabolic stability, low bioavailability, or off-target toxicity.[2][3]
The selection of an appropriate bioisostere is a critical decision in the lead optimization phase, driven by a deep understanding of the target's binding site and the desired physicochemical modifications. The 1,2-oxazole ring, with its unique electronic distribution and structural rigidity, offers a compelling solution for the bioisosteric replacement of several key functional groups, most notably carboxylic acids, amides, and esters.[4][5]
The 1,2-Oxazole Core: A Physicochemical Perspective
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[6] This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design.
Electronic and Steric Profile
The presence of two electronegative heteroatoms, oxygen and nitrogen, results in a polarized ring system.[7] The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can participate in various non-covalent interactions, including dipole-dipole and π-π stacking interactions.[8][9] The planar and aromatic nature of the isoxazole ring provides a rigid scaffold that can help to lock in a desired conformation for optimal binding to a biological target.[7]
Modulation of Physicochemical Properties
The incorporation of a 1,2-oxazole core can significantly influence a molecule's overall physicochemical profile. Its contribution to properties like lipophilicity (LogP), polar surface area (PSA), and acidity (pKa) is highly dependent on the substitution pattern around the ring. This tunability allows medicinal chemists to systematically modify a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Table 1: Comparative Physicochemical Properties of Functional Groups and their 1,2-Oxazole Bioisosteres
| Functional Group | Typical pKa | Lipophilicity (clogP contribution) | Hydrogen Bonding | 1,2-Oxazole Bioisostere | Typical pKa of Bioisostere | Lipophilicity (clogP contribution) | Hydrogen Bonding of Bioisostere |
| Carboxylic Acid | 4-5 | ~ -0.5 | Donor & Acceptor | 3-Hydroxyisoxazole | ~4-5 | ~ 0.2 | Donor & Acceptor |
| Amide (secondary) | N/A | ~ -1.5 | Donor & Acceptor | 3,5-Disubstituted Isoxazole | N/A | ~ 0.5 - 1.5 | Acceptor |
| Ester | N/A | ~ 0.5 | Acceptor | 3-Alkoxyisoxazole | N/A | ~ 1.0 - 2.0 | Acceptor |
Note: clogP contributions are approximate and can vary based on the overall molecular context.
The 1,2-Oxazole Ring as a Versatile Bioisostere
The true power of the 1,2-oxazole core lies in its ability to serve as a bioisosteric replacement for several key functional groups that are often associated with metabolic liabilities or suboptimal pharmacokinetic properties.
Bioisostere for Carboxylic Acids
The 3-hydroxyisoxazole moiety is a well-established and effective bioisostere for the carboxylic acid group.[4] It mimics the acidic proton and the hydrogen bonding capabilities of a carboxylic acid while often improving metabolic stability and cell permeability.[10] The similar pKa of 3-hydroxyisoxazole to that of a carboxylic acid allows it to maintain crucial ionic interactions with biological targets.[4]
Caption: Bioisosteric replacement of a carboxylic acid with a 3-hydroxyisoxazole.
Bioisostere for Amides and Esters
Amide and ester linkages are prevalent in many drug molecules but are often susceptible to enzymatic hydrolysis by proteases and esterases, leading to rapid metabolism and poor bioavailability.[2][5] The 1,2-oxazole ring serves as a robust and hydrolytically stable bioisostere for these groups.[5] By replacing the labile amide or ester bond with the stable isoxazole ring, the metabolic stability of the compound can be significantly enhanced.[11]
Caption: The 1,2-oxazole core as a bioisostere for amide and ester groups.
Synthetic Strategies for 1,2-Oxazole Derivatives
The accessibility of a chemical scaffold is a crucial factor in its widespread adoption in drug discovery. Fortunately, a variety of reliable and versatile synthetic methods have been developed for the construction of the 1,2-oxazole ring.
[3+2] Cycloaddition Reactions
One of the most common and powerful methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[12][13] This reaction is highly efficient and allows for the introduction of a wide range of substituents at various positions of the isoxazole ring.
Caption: General workflow for the synthesis of 1,2-oxazoles via [3+2] cycloaddition.
Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole, a common structural motif in medicinal chemistry. This protocol is based on established methodologies and serves as a self-validating system.[14]
Step 1: Generation of the Nitrile Oxide
-
To a solution of the corresponding aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a base, such as triethylamine (1.2 eq), to facilitate the in-situ generation of the nitrile oxide.
Step 2: Cycloaddition Reaction
-
To the solution containing the in-situ generated nitrile oxide, add the desired alkyne (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-disubstituted isoxazole.
Step 4: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Studies: The 1,2-Oxazole Core in Action
The successful application of the 1,2-oxazole core in drug discovery is evident in a number of marketed drugs and clinical candidates across various therapeutic areas.[12][13][15]
-
Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The isoxazole ring is a key structural feature contributing to its activity and selectivity.[6]
-
Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. The isoxazole ring is crucial for its biological activity.[6][16]
-
Numerous Investigational Drugs: The isoxazole scaffold is present in a wide array of investigational compounds targeting cancer, infectious diseases, and neurological disorders, highlighting its ongoing importance in drug discovery pipelines.[12][13][15][17][18]
Future Perspectives and Conclusion
The 1,2-oxazole core continues to be a privileged scaffold in medicinal chemistry due to its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility.[13][15] As our understanding of drug-target interactions becomes more sophisticated, the rational design of bioisosteres will play an even more critical role in the development of next-generation therapeutics. The versatility of the isoxazole ring ensures its continued prominence as a valuable tool in the medicinal chemist's arsenal for the design of safer and more effective medicines. The ongoing development of novel synthetic methodologies will further expand the chemical space accessible to isoxazole-containing compounds, paving the way for the discovery of new and innovative drug candidates.[13][15]
References
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery - PMC.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
- A review of isoxazole biological activity and present synthetic techniques.
- A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.
- Review On Chemistry of Oxazole Derivatives: Current To Future Therapeutic Prospective | PDF | Chemical Reactions - Scribd.
- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem.
- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals.
- Bioisosteres for carboxylic acid groups - Hypha Discovery.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate.
- Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed.
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
- (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1 - ResearchGate.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI.
- Ester and Amide Bioisosteres - Cambridge MedChem Consulting.
- Isoxazole Derivatives as Regulators of Immune Functions - PMC.
- (PDF) Isoxazoles: Molecules with potential medicinal properties - ResearchGate.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC.
Sources
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpca.org [ijpca.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis protocols for 3-Ethyl-5-ethynyl-1,2-oxazole from precursors
Application Note: Scalable Synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole, a valuable heterocyclic building block for drug discovery and materials science. Recognizing the importance of this scaffold, we present two robust and scalable synthetic strategies, designed for researchers, chemists, and drug development professionals. The first protocol details a highly efficient one-pot [3+2] cycloaddition reaction, capitalizing on atom economy and procedural simplicity. The second protocol offers a modular, two-step approach centered around the synthesis of a halogenated isoxazole intermediate followed by a high-yield Sonogashira cross-coupling reaction. Each protocol is presented with detailed step-by-step instructions, explanations for critical experimental choices, safety considerations, and expected outcomes to ensure reliable and reproducible synthesis on a laboratory and pilot scale.
Introduction and Strategic Overview
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The target molecule, 3-Ethyl-5-ethynyl-1,2-oxazole, combines this core with two highly versatile functional groups: an ethyl group, which can modulate lipophilicity and steric interactions, and a terminal alkyne (ethynyl group), which serves as a reactive handle for "click" chemistry, further functionalization via Sonogashira coupling, and other carbon-carbon bond-forming reactions.[3][4]
The development of a scalable, efficient, and reliable synthesis is paramount for advancing research programs that utilize this key intermediate. This guide evaluates two distinct yet complementary retrosynthetic pathways.
Retrosynthetic Analysis
The selection of a synthetic route was guided by scalability, access to readily available starting materials, and reaction robustness. Two primary strategies were identified:
-
Strategy A: Convergent [3+2] Cycloaddition. This approach constructs the isoxazole ring in a single key step from two acyclic precursors. It involves the 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and a terminal alkyne.[5][6][7] This method is often favored for its high atom economy and potential for one-pot procedures.
-
Strategy B: Modular Sonogashira Cross-Coupling. This linear approach involves the initial synthesis of a stable, functionalized isoxazole core, followed by the introduction of the ethynyl group in a separate, highly reliable cross-coupling step.[8][9][10] This strategy offers greater modularity, as different alkynes or halo-isoxazoles can be readily substituted.
Figure 1: Retrosynthetic analysis of 3-Ethyl-5-ethynyl-1,2-oxazole.
Protocol 1: One-Pot Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol describes a highly efficient, one-pot, three-step synthesis that begins with readily available propionaldehyde and a protected terminal alkyne. The use of a copper(I) catalyst is crucial for ensuring the regioselective formation of the desired 3,5-disubstituted isoxazole isomer.[5] The in situ generation of the nitrile oxide intermediate from the corresponding aldoxime minimizes the handling of potentially unstable species.
Workflow Overview
Figure 2: Workflow for the one-pot [3+2] cycloaddition synthesis.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | M.W. | Quantity (10 mmol scale) | Notes |
| Propionaldehyde | C₃H₆O | 58.08 | 0.73 mL (10 mmol, 1.0 eq) | Freshly distilled recommended |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 730 mg (10.5 mmol, 1.05 eq) | |
| Sodium Hydroxide | NaOH | 40.00 | 420 mg (10.5 mmol, 1.05 eq) | |
| Chloramine-T Trihydrate | C₇H₇ClNNaO₂S·3H₂O | 281.69 | 2.96 g (10.5 mmol, 1.05 eq) | Solid oxidant |
| Copper(II) Sulfate 5H₂O | CuSO₄·5H₂O | 249.68 | 75 mg (0.3 mmol, 0.03 eq) | Catalyst precursor |
| Copper Turnings | Cu | 63.55 | ~50 mg | To generate Cu(I) in situ |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 1.41 mL (10 mmol, 1.0 eq) | Protected alkyne |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 20 mL | Solvent |
| Water (Deionized) | H₂O | 18.02 | 20 mL | Solvent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20 mmol, 2.0 eq) | For deprotection |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Brine | NaCl(aq) | - | As needed | Washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying agent |
Procedure:
-
Oxime Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (730 mg) and sodium hydroxide (420 mg) to a 1:1 mixture of t-BuOH:water (40 mL total). Stir until dissolved. Add propionaldehyde (0.73 mL) dropwise to the solution. Stir the mixture at ambient temperature for 30-45 minutes. Monitor the formation of propionaldoxime by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (2.96 g) in small portions over 5 minutes. An exotherm may be observed. Following the addition, add CuSO₄·5H₂O (75 mg) and a few copper turnings. Finally, add (trimethylsilyl)acetylene (1.41 mL) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC, observing the consumption of the oxime and formation of a new, less polar spot corresponding to the TMS-protected isoxazole.
-
Workup and Deprotection: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper turnings and inorganic salts, washing the pad with ethyl acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol (30 mL). Add potassium carbonate (2.76 g) and stir the mixture at room temperature for 1-2 hours until TLC analysis confirms the complete removal of the TMS group.
-
Final Extraction & Purification: Remove the methanol under reduced pressure. Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexanes:EtOAc) to yield 3-Ethyl-5-ethynyl-1,2-oxazole as a clear oil or low-melting solid.
Expected Yield: 65-80%.
Protocol 2: Two-Step Synthesis via Sonogashira Cross-Coupling
This modular approach first constructs a stable 3-Ethyl-5-iodo-1,2-oxazole intermediate. This precursor is then subjected to a palladium- and copper-catalyzed Sonogashira cross-coupling reaction to install the ethynyl group.[8][9][11] This method is highly reliable and allows for late-stage diversification, though it involves more steps than the cycloaddition approach. The synthesis of the iodinated precursor is adapted from established methods for electrophilic cyclization.[10][12]
Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Optimizing Sonogashira Coupling for the Synthesis of 5-Ethynyl Isoxazoles: An Application Note and Protocol
Introduction: The Significance of 5-Ethynyl Isoxazoles
The isoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The introduction of an ethynyl group at the 5-position of the isoxazole ring unlocks access to a versatile chemical handle, enabling further molecular elaborations through click chemistry, subsequent cross-coupling reactions, and the formation of extended π-conjugated systems. These 5-ethynyl isoxazole building blocks are pivotal in the development of novel pharmaceuticals, agrochemicals, and organic electronics.[1]
The Sonogashira cross-coupling reaction stands as a premier method for the formation of C(sp²)-C(sp) bonds, offering a direct and efficient route to synthesize aryl and heteroaryl alkynes.[2] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Sonogashira coupling conditions specifically for the synthesis of 5-ethynyl isoxazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present a systematic approach to optimizing key reaction parameters to achieve high yields and purity.
Mechanistic Insights: The Engine of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for rational optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A copper-free variant also exists, which can be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]
The Dual Catalytic Cycles
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction is depicted below.
Figure 1: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-halo-isoxazole (R-X) to form a Pd(II) intermediate. This is often the rate-limiting step.[5] The reactivity of the halide follows the general trend: I > Br > Cl.[2]
-
Transmetalation: The Pd(II) complex reacts with the copper acetylide (formed in the copper cycle) to exchange the halide for the alkynyl group.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-ethynyl isoxazole product and regenerate the Pd(0) catalyst.[7]
The Copper Cycle:
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.[2]
Copper-Free Sonogashira Coupling: In the absence of a copper co-catalyst, the deprotonated alkyne is thought to coordinate directly to the palladium center, followed by reductive elimination. This pathway can be favored by using strong bases and specific ligand systems.[5]
Systematic Optimization of Reaction Conditions
Achieving high yields and purity in the synthesis of 5-ethynyl isoxazoles requires a systematic approach to optimizing the reaction parameters. The following sections detail the critical factors to consider.
Choice of Isoxazole Precursor: The Halogen Effect
The nature of the halogen at the 5-position of the isoxazole ring significantly impacts reactivity. 5-Iodoisoxazoles are generally the most reactive substrates, often allowing for milder reaction conditions (e.g., lower temperatures and catalyst loadings).[2] 5-Bromoisoxazoles are also viable but typically require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.[8] 5-Chloroisoxazoles are the least reactive and often necessitate specialized catalyst systems. For initial optimizations, a 5-iodoisoxazole is recommended.
Palladium Catalyst and Ligand Selection
The choice of palladium source and ligand is crucial for catalytic activity and stability. While numerous catalyst systems have been developed, a few stand out for their general applicability.
| Catalyst System | Advantages | Considerations |
| PdCl₂(PPh₃)₂ / CuI | Commercially available, well-established, and effective for many substrates. | May require higher temperatures for less reactive halides. |
| Pd(PPh₃)₄ / CuI | A reliable Pd(0) source, often used for reactive halides. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ + Ligand / CuI | Allows for facile screening of different phosphine or N-heterocyclic carbene (NHC) ligands. | Requires in-situ formation of the active catalyst. |
| Pd/C / CuI | Heterogeneous catalyst, allowing for easier product purification. | May exhibit lower activity and require higher temperatures. |
| Copper-Free Systems | Avoids alkyne homocoupling (Glaser coupling). | Often requires specific bulky, electron-rich ligands (e.g., XPhos, SPhos) and stronger bases.[4] |
Expert Insight: For electron-deficient heteroaromatic systems like isoxazoles, ligands that are both electron-rich and sterically bulky can enhance the rate of oxidative addition and reductive elimination.[4] Consider starting with a common phosphine ligand like PPh₃ and, if yields are low, moving to more sophisticated ligands such as XPhos or dppf.
The Role of the Base and Solvent
The base is essential for the deprotonation of the terminal alkyne. Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[2] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.
The solvent must be capable of dissolving all reaction components. Common choices include:
-
Amine bases as solvent: Triethylamine can often serve as both the base and solvent.
-
Aprotic polar solvents: DMF and THF are widely used.[2]
-
Aqueous media: With the use of surfactants, water can be an environmentally friendly solvent option.[9]
Troubleshooting Tip: If you observe the formation of a black precipitate ("palladium black"), it indicates catalyst decomposition. This can sometimes be mitigated by changing the solvent or ensuring strictly anhydrous and anaerobic conditions.[10]
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-Catalyzed Sonogashira Coupling of 5-Iodoisoxazole
This protocol provides a starting point for the optimization of the Sonogashira coupling of a generic 3-substituted-5-iodoisoxazole.
Figure 2: Workflow for copper-co-catalyzed Sonogashira coupling.
Materials:
-
3-Substituted-5-iodoisoxazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF or DMF (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-substituted-5-iodoisoxazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If no reaction is observed by TLC after 2 hours, gradually heat the mixture to 50-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.[10]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 5-Bromoisoxazole
This protocol is adapted for a less reactive 5-bromoisoxazole and employs a more active catalyst system to avoid copper-related side reactions.
Materials:
-
3-Substituted-5-bromoisoxazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add the 3-substituted-5-bromoisoxazole and anhydrous 1,4-dioxane.
-
Add the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Optimization Table: A Guide to Refining Your Reaction
The following table provides a systematic approach to optimizing the Sonogashira coupling for a new 5-halo-isoxazole substrate. Start with the initial conditions and vary one parameter at a time.
| Parameter | Initial Condition | Variation 1 | Variation 2 | Variation 3 | Notes |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (2%) | Pd(OAc)₂/XPhos (2%) | Pd(PPh₃)₄ (2%) | Pd/C (5%) | Higher loadings may be needed for bromides. |
| Cu Co-catalyst (mol%) | CuI (4%) | None (Copper-Free) | CuI (2%) | Cu(MeCN)₄PF₆ (4%) | Omit for copper-free protocols. |
| Ligand (mol%) | PPh₃ (4%) | XPhos (4%) | dppf (4%) | None | Bulky, electron-rich ligands are often beneficial.[4] |
| Base (equiv) | Et₃N (3) | DIPEA (3) | K₂CO₃ (2) | Cs₂CO₃ (2) | Inorganic bases are common in copper-free systems. |
| Solvent | THF | DMF | Toluene | 1,4-Dioxane | Choice can impact catalyst stability and solubility. |
| Temperature (°C) | 25 (RT) | 50 | 80 | 100 | Higher temperatures are often required for bromides.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Impure reagents; Inappropriate temperature or solvent. | Use fresh catalyst and high-purity, anhydrous/degassed reagents and solvents. Systematically screen temperature and solvents as per the optimization table.[10] |
| Alkyne Homocoupling | Presence of oxygen with copper co-catalyst. | Ensure a strictly inert atmosphere. Reduce CuI loading or switch to a copper-free protocol. Add the alkyne slowly to the reaction mixture.[6] |
| Catalyst Decomposition | High temperature; Incompatible solvent. | Lower the reaction temperature if possible. Screen alternative solvents. Consider a more stable catalyst/ligand combination.[10] |
| Starting Material Remains | Insufficient catalyst activity; Low temperature. | Increase catalyst loading. Switch to a more active ligand. Increase the reaction temperature. |
Conclusion
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-ethynyl isoxazoles. By understanding the underlying mechanism and systematically optimizing key reaction parameters—including the choice of halogen precursor, catalyst system, base, and solvent—researchers can achieve high yields of these valuable building blocks. The protocols and optimization strategies outlined in this application note provide a robust framework for developing efficient and reliable synthetic routes to novel isoxazole derivatives for a wide range of applications in drug discovery and materials science.
References
-
Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894–8904. [Link]
-
Nikoshvili, L., Tupikina, E., & Kiwi-Minsker, L. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 22, 2026, from [Link]
-
Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9, 8894-8904. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 4). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Palladium-catalyzed heterocycle synthesis from allenes. (n.d.). Retrieved February 22, 2026, from [Link]
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Scientific Research Publishing. Retrieved February 22, 2026, from [Link]
-
-
(2024, December 7). International Journal of New Chemistry. Retrieved February 22, 2026, from [Link]
-
-
Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 22, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Convenient Synthesis of 5-Alkylthio-3,4-diarylisoxazoles by Palladium-Catalyzed Coupling Reactions. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022, February 15). Comptes Rendus de l'Académie des Sciences. Retrieved February 22, 2026, from [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online. Retrieved February 22, 2026, from [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011, January 21). MDPI. Retrieved February 22, 2026, from [Link]
-
Enantioselective Synthesis of 5-Alkylated Thiazolidinones via Palladium-Catalyzed Asymmetric Allylic C-H Alkylations of 1,4-Pentadienes with 5 H-Thiazol-4-ones. (2018, August 17). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. boa.unimib.it [boa.unimib.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Procedures for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Isoxazole Alkynes
Abstract & Strategic Overview
Isoxazoles are critical pharmacophores in drug discovery, serving as bioisosteres for amide bonds and carboxylic acids (e.g., Valdecoxib, Leflunomide). However, performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on substrates containing isoxazole rings presents unique challenges. Unlike simple aliphatic alkynes, isoxazole-functionalized alkynes introduce heteroatom coordination competition . The isoxazole nitrogen (and oxygen) can weakly coordinate with the Cu(I) catalyst, potentially sequestering it from the catalytic cycle or requiring higher catalyst loading. Furthermore, the isoxazole N-O bond is susceptible to cleavage under strong reducing conditions, necessitating precise control over the ascorbate/reductant stoichiometry.
This Application Note provides optimized protocols to overcome these electronic and steric hurdles, ensuring high-yield triazole formation without compromising the isoxazole scaffold.
Critical Mechanistic Considerations
Catalyst Poisoning & Ligand Acceleration
The primary failure mode in heterocyclic CuAAC is catalyst sequestration . The isoxazole nitrogen is a weak Lewis base. In the absence of a superior ligand, Cu(I) may coordinate to the isoxazole rather than the alkyne.
-
Solution: Use "accelerating ligands" (TBTA or THPTA).[1] These ligands bind Cu(I) with sufficient affinity to prevent isoxazole coordination but remain labile enough to permit alkyne insertion.
Scaffold Stability (The N-O Bond)
The isoxazole ring contains a labile N-O bond. While generally stable, it can undergo reductive cleavage to form amino-enones under:
-
High temperatures (>80°C).
-
Large excesses of reducing agents (e.g., >10 equiv. Sodium Ascorbate).[2][3][4]
-
Strongly basic conditions (pH > 9.0).
Mechanistic Pathway & Interference Points
The diagram below illustrates the standard catalytic cycle and the specific off-cycle "trap" caused by isoxazole coordination.
Figure 1: Catalytic cycle of CuAAC showing the potential for isoxazole-mediated catalyst poisoning (Off-Cycle Trap) and its remediation via ligands.
Experimental Protocols
Protocol A: The "Gold Standard" (Aqueous/Polar Solvents)
Best for: Water-soluble isoxazoles, bioconjugation, and robust substrates. Mechanism: In situ reduction of Cu(II) to Cu(I) using Sodium Ascorbate.
Reagents:
-
Substrate: Isoxazole-alkyne (1.0 equiv).
-
Reactant: Azide (1.0–1.2 equiv).
-
Catalyst Source: CuSO₄[2][3][5]·5H₂O (100 mM stock in water).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM stock in water).
-
Reductant: Sodium Ascorbate (100 mM stock in water, freshly prepared).
-
Solvent: DMSO/Water or tBuOH/Water (1:1 or 2:1).
Step-by-Step Methodology:
-
Preparation: Dissolve the isoxazole-alkyne (e.g., 0.2 mmol) and azide (0.24 mmol) in the chosen solvent (2 mL).
-
Note: If the isoxazole is lipophilic, increase the DMSO ratio to ensure full solubility.
-
-
Catalyst Premix (Crucial): In a separate microtube, mix CuSO₄ (0.05 equiv, 100 µL of stock) with THPTA (0.10–0.25 equiv, 200–500 µL of stock).
-
Why? Premixing forms the Cu-Ligand complex before the metal sees the isoxazole, preventing initial poisoning. The solution should remain blue/teal.
-
-
Initiation: Add the Cu-THPTA premix to the reaction vial.
-
Reduction: Add Sodium Ascorbate (0.5 equiv, 100 µL of stock) dropwise.
-
Observation: The solution may turn colorless or pale yellow (indicating Cu(I) formation).
-
Caution: Do not exceed 1.0 equivalent of ascorbate initially to protect the isoxazole N-O bond.
-
-
Incubation: Stir at Room Temperature (20–25°C) for 1–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water, extract with EtOAc. If Cu residue persists (blue tint), wash the organic layer with 10% EDTA or dilute NH₄OH to chelate copper.
Protocol B: Lipophilic Substrates (Organic Solvents)
Best for: Highly non-polar isoxazoles, substrates sensitive to water/hydrolysis. Mechanism: Direct use of Cu(I) salt with an organic-soluble ligand.
Reagents:
-
Catalyst: CuI or [Cu(MeCN)₄]PF₆.
-
Ligand: TBTA (Tris(benzyltriazolylmethyl)amine).[1]
-
Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.
-
Solvent: DCM, THF, or Acetonitrile.
Step-by-Step Methodology:
-
Degassing: Sparge the reaction solvent with Nitrogen or Argon for 10 minutes.
-
Why? Cu(I) is unstable in organic solvents with oxygen; oxidation to Cu(II) kills the reaction.
-
-
Ligand Loading: Add TBTA (0.05 equiv) and the Cu(I) source (0.05 equiv) to the solvent under inert atmosphere. Stir for 5 mins to form the complex.
-
Substrate Addition: Add the isoxazole-alkyne and azide.
-
Base Addition: Add DIPEA (2.0 equiv).
-
Reaction: Stir at RT under N₂ atmosphere.
-
Time: Organic phase CuAAC is often slower than aqueous; allow 4–16 hours.
-
-
Workup: Standard extraction. Wash with aqueous NH₄Cl to remove copper.
Comparative Data & Troubleshooting
Ligand Performance on Isoxazole Substrates
The following table summarizes the efficiency of different ligand systems when applied to heteroaromatic alkynes.
| Ligand System | Solvent Compatibility | Reaction Rate | Protection against Poisoning | Recommendation |
| None (Ligand-free) | Alcohol/Water | Slow | Poor (High risk of isoxazole coordination) | Not Recommended |
| TBTA | Organic (DCM, THF) | Moderate | High | Best for Protocol B |
| THPTA | Aqueous/Polar | Fast | High (Protects Cu from oxidation & poisoning) | Best for Protocol A |
| Bipyridine | Organic | Slow | Moderate | Alternative if TBTA unavailable |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Increase Catalyst/Ligand ratio to 1:5. Ensure Ligand is premixed with Cu. |
| Reaction Stalls at 50% | Cu(I) Oxidation | Add a second aliquot of Ascorbate (0.2 equiv). Degass solvents. |
| Side Products (Enone) | N-O Bond Cleavage | Too much Ascorbate. Reduce to 0.1–0.2 equiv. Keep Temp < 30°C. |
| Green Precipitate | Cu(II) Formation | Oxygen leak. Flush headspace with Argon. Add more Ascorbate. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate CuAAC protocol based on isoxazole substrate solubility.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition.[3][4][6][7][8] Chemical Reviews, 108(8), 2952–3015. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Libraries Utilizing 3-Ethyl-5-ethynyl-1,2-oxazole
Introduction: The Strategic Value of 1,2,3-Triazole Scaffolds in Modern Drug Discovery
The 1,2,3-triazole moiety has established itself as a "privileged" scaffold in medicinal chemistry, a testament to its remarkable versatility and favorable pharmacological properties. This five-membered heterocyclic ring is a cornerstone in the design of novel therapeutics, owing to its unique combination of features. It can act as a bioisostere for amide bonds, influencing molecular conformation and improving metabolic stability.[1] The synthetic accessibility of 1,2,3-triazoles, primarily through the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, makes them ideal for the rapid assembly of large and diverse compound libraries for high-throughput screening.[1] This has led to the development of numerous 1,2,3-triazole-containing drugs with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3]
This application note provides a comprehensive guide for the preparation of 1,2,3-triazole libraries using a novel and highly promising building block: 3-ethyl-5-ethynyl-1,2-oxazole . The incorporation of the 1,2-oxazole ring, another heterocycle with significant biological relevance, into the triazole scaffold offers a unique opportunity to explore novel chemical space and develop compounds with enhanced therapeutic potential.[4][5] Isoxazole derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The fusion of these two powerful pharmacophores through a stable triazole linker presents a compelling strategy for the development of next-generation therapeutics.
The Building Block: Synthesis and Rationale for 3-Ethyl-5-ethynyl-1,2-oxazole
The strategic design of our key building block, 3-ethyl-5-ethynyl-1,2-oxazole, is predicated on the synergistic combination of the isoxazole core and a reactive alkyne handle for click chemistry. The ethyl group at the 3-position of the isoxazole ring can contribute to favorable pharmacokinetic properties, such as improved lipophilicity.
Protocol 1: Synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole
This protocol details a reliable method for the synthesis of the 3-ethyl-5-ethynyl-1,2-oxazole building block, adapted from established isoxazole synthesis methodologies. The synthesis involves the cyclization of ethyl acetoacetate with propargylamine.
Materials:
-
Ethyl acetoacetate
-
Propargylamine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution in an ice bath.
-
Slowly add propargylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: Dissolve the crude enamine in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 3-ethyl-5-ethynyl-1,2-oxazole.
Alternative Route: Sonogashira Coupling
For researchers preferring a convergent approach, 3-ethyl-5-ethynyl-1,2-oxazole can also be synthesized via a Sonogashira coupling reaction.[7] This involves the palladium- and copper-catalyzed cross-coupling of a 5-halo-3-ethyl-1,2-oxazole (e.g., 5-iodo- or 5-bromo-3-ethyl-1,2-oxazole) with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[8]
DOT Diagram: Synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole
Caption: Synthetic pathway to 3-ethyl-5-ethynyl-1,2-oxazole.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Library Synthesis
This protocol provides a robust and general procedure for the CuAAC reaction between 3-ethyl-5-ethynyl-1,2-oxazole and a diverse range of organic azides to generate a 1,2,3-triazole library. The reaction is performed under mild conditions and is tolerant of a wide variety of functional groups.
Materials:
-
3-Ethyl-5-ethynyl-1,2-oxazole
-
A diverse library of organic azides (e.g., benzyl azide, substituted aryl azides, alkyl azides with various functional groups)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Reaction vials or a parallel synthesizer
-
Magnetic stirrer and stir bars or orbital shaker
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve 3-ethyl-5-ethynyl-1,2-oxazole (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may turn slightly heterogeneous, which is normal.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. For library synthesis, if the purity is high as determined by LC-MS, further purification may not be necessary. Otherwise, the crude product can be purified by silica gel column chromatography or preparative HPLC.
DOT Diagram: CuAAC Reaction Workflow
Caption: General workflow for the CuAAC reaction.
Data Presentation: Representative Library Synthesis
To demonstrate the utility of this protocol, a small library of 1,2,3-triazoles was synthesized from 3-ethyl-5-ethynyl-1,2-oxazole and a selection of commercially available azides.
| Entry | Azide Partner | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1.5 | 95 |
| 2 | 4-Methoxybenzyl Azide | 1.5 | 92 |
| 3 | 4-Chlorobenzyl Azide | 2.0 | 90 |
| 4 | 1-Azidohexane | 3.0 | 88 |
| 5 | 3-Azidopropan-1-ol | 2.5 | 85 |
Troubleshooting
| Issue | Potential Cause | Recommendation |
| Incomplete Reaction | Inactive catalyst | Use freshly prepared solutions of CuSO₄ and sodium ascorbate. |
| Poor solubility of reactants | Increase the proportion of t-butanol or co-solvents like DMF or DMSO. | |
| Oxygen inhibition | Degas the solvent prior to reaction initiation. | |
| Formation of Side Products | Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of sodium ascorbate is used. |
| Degradation of the oxazole ring | Avoid acidic conditions during work-up. The 1,2-oxazole ring is generally stable under the mild CuAAC conditions.[9] |
Conclusion
The use of 3-ethyl-5-ethynyl-1,2-oxazole as a versatile building block in conjunction with the highly efficient CuAAC reaction provides a powerful and straightforward platform for the synthesis of novel 1,2,3-triazole libraries. The protocols outlined in this application note are robust, scalable, and tolerant of a wide range of functional groups, making them highly suitable for applications in drug discovery and medicinal chemistry. The resulting hybrid molecules, combining the favorable attributes of both the 1,2,3-triazole and 1,2-oxazole scaffolds, represent a promising avenue for the development of new therapeutic agents.
References
-
Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
Molecules. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]
-
Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
PubMed. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Retrieved from [Link]
-
MDPI. (2023). Diversity-oriented synthesis of 1H-1,2,3-triazole tethered pyrazolo[5,1-b]quinazoline hybrids as antimicrobial agents and DFT study. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
-
Semantic Scholar. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]
-
DRS at NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
YouTube. (2022). oxazole synthesis and reactions. Retrieved from [Link]
-
MDPI. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Retrieved from [Link]
Sources
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity | MDPI [mdpi.com]
Solvent selection for nucleophilic substitution reactions on isoxazole rings
Application Note: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on Isoxazole Scaffolds
Executive Summary
The isoxazole ring is a privileged pharmacophore widely utilized in drug discovery and agrochemistry. However, late-stage functionalization of the isoxazole core via Nucleophilic Aromatic Substitution (SNAr) presents a profound synthetic challenge. Isoxazole rings exhibit relatively weak aromaticity and possess a highly labile N–O bond, making them highly susceptible to unwanted cleavage via thermolysis, photolysis, or base-mediated deprotonation[1].
As a Senior Application Scientist, I have observed that the success of an isoxazole SNAr reaction is rarely dictated by the nucleophile alone; it is fundamentally governed by the solvent environment. Solvents do not merely act as a dielectric continuum; they actively participate in the transition state, dictating whether the reaction proceeds via a productive Meisenheimer complex or degrades through competitive ring-opening and Single Electron Transfer (SET) pathways[2][3]. This application note details the mechanistic causality behind solvent selection and provides self-validating protocols for executing high-yielding SNAr reactions on isoxazole scaffolds.
Mechanistic Causality: The Vulnerability of the Isoxazole Ring
To rationally select a solvent, one must understand the electronic distribution of the isoxazole ring. The heteroatoms induce a strong dipole, leaving the C3 and C5 positions highly electron-deficient and primed for nucleophilic attack[1]. However, this same electronic distribution renders the N–O bond fragile.
The Role of Explicit Solvation: Historically, solvent effects in SNAr were modeled using implicit solvation (treating the solvent as a continuous dielectric medium). However, recent computational and kinetic studies reveal that explicit solvation is critical. In highly coordinating polar aprotic solvents like dimethyl sulfoxide (DMSO), solvent molecules form discrete complexes with the nucleophile. This interaction introduces massive entropic penalties that fundamentally alter the Free Energy Surface (FES) of the reaction[3]. Furthermore, increasing the proportion of strongly coordinating solvents can shift the reaction mechanism from a standard polar SNAr to a radical-mediated Single Electron Transfer (SET) pathway, especially when utilizing basic nucleophiles[2].
Competitive Nucleophilicity vs. Ring Cleavage: When utilizing highly activated substrates (e.g., 5-nitroisoxazoles), standard protic solvents like methanol (MeOH) often act as competitive nucleophiles, leading to complex mixtures. Conversely, strong bases in aprotic solvents can deprotonate the C4 position or attack the N–O bond directly, leading to irreversible ring cleavage into acyclic nitriles. Therefore, the solvent must be precisely tuned to stabilize the SNAr transition state while remaining sterically or electronically inert to the isoxazole core.
Quantitative Impact of Solvent Selection
The table below synthesizes experimental data regarding solvent performance in isoxazole SNAr workflows. By comparing the dielectric constant (
| Solvent | Dielectric Constant ( | Relative Nucleophilicity | Primary Isoxazole Application | Typical Yield | Mechanistic Consequence & Causality |
| tert-Butanol (tert-BuOH) | 12.5 | Very Low | Highly activated LGs (e.g., 5-NO | 70–85%[4] | Bulky alkyl groups suppress competitive solvent attack. Low polarity prevents excessive base dissociation, protecting the N–O bond[4]. |
| Tetrahydrofuran (THF) | 7.6 | None | Moderately activated LGs (e.g., 5-Cl, 5-Br) | ~95%[5] | Provides sufficient polarity to stabilize the Meisenheimer intermediate without the entropic penalties of explicit coordination[5]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | None (Coordinates) | Soft nucleophiles (e.g., thiols) | Variable | Strong explicit solvation alters the FES. High risk of shifting the mechanism to a SET pathway with hard bases[2][3]. |
| Methanol (MeOH) | 32.7 | High | Baseline comparison | <40% | High competitive nucleophilic attack leads to methoxy-isoxazole byproducts and complex mixtures[2]. |
Decision Matrix for Solvent Selection
To standardize workflow optimization, the following decision tree maps the logical progression for selecting an SNAr solvent based on the leaving group (LG) and the necessity for in-process validation.
Caption: Decision matrix for solvent selection in isoxazole SNAr workflows based on leaving group activation.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. By embedding analytical checkpoints directly into the methodology, researchers can confirm mechanistic fidelity before committing to time-consuming downstream purification.
Protocol A: Chemoselective SNAr of 5-Nitroisoxazoles using tert-Butanol
Causality: 5-Nitroisoxazoles are hyper-electrophilic. Using standard solvents (DMF, MeOH) with aliphatic diamines leads to complex mixtures due to competitive solvent attack and base-mediated degradation. Shifting to tert-BuOH mitigates this due to its extreme steric bulk and low nucleophilicity[4].
Step-by-Step Methodology:
-
Reagent Preparation & System Validation:
-
Dry tert-BuOH over 3Å molecular sieves. Validation: Perform Karl Fischer titration to ensure water content is <50 ppm. Water will act as a hard nucleophile, hydrolyzing the nitro group.
-
-
Reaction Assembly:
-
In an oven-dried Schlenk flask under N
, dissolve the 5-nitroisoxazole derivative (0.2 mmol) in anhydrous tert-BuOH (3.0 mL)[4]. -
Add the aliphatic diamine or dithiol nucleophile (0.1 mmol) dropwise at 25 °C.
-
Add a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, 0.2 mmol) to act as an acid scavenger[4].
-
-
In-Process Validation (Critical Step):
-
After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS with a Diode Array Detector (DAD).
-
Self-Validation Criteria: Confirm the presence of the product mass. Crucially, verify the UV-Vis spectra of the product peak. An intact isoxazole ring exhibits characteristic
absorption at ~210–240 nm. If the N–O bond has cleaved, the resulting acyclic nitrile will show a drastic blue-shift and a distinct IR stretch at ~2200 cm . Do not proceed to workup if cleavage products exceed 5%.
-
-
Isolation:
-
Evaporate the tert-BuOH under reduced pressure. Resuspend the crude residue in ethyl acetate, wash with saturated aqueous NH
Cl to remove excess amine, dry over Na SO , and purify via flash chromatography.
-
Protocol B: SNAr of 5-Haloisoxazoles in Tetrahydrofuran (THF)
Causality: For moderately activated leaving groups like halogens on benzisoxazoles, the reaction requires a solvent that can stabilize the charge-separated Meisenheimer transition state. THF provides optimal efficiency by avoiding the entropic penalties and SET pathway risks associated with DMSO[2][5].
Step-by-Step Methodology:
-
Reaction Assembly:
-
Dissolve the 5-chloroisoxazole precursor (1.0 eq) in anhydrous THF (0.2 M concentration)[5].
-
Add the nucleophile (e.g., an alkoxide or secondary amine, 1.2 eq).
-
-
Thermal Activation:
-
In-Process Validation:
-
Monitor via TLC (Hexanes:EtOAc). Self-Validation Criteria: Use a KMnO
stain. Intact isoxazoles generally resist immediate oxidation, whereas ring-opened enamine/nitrile byproducts will rapidly reduce the KMnO , turning the spot yellow/brown immediately.
-
-
Quench and Workup:
-
Quench the reaction with a 4:1 mixture of Trifluoroacetic Acid (TFA) and aqueous 5M HCl to neutralize the nucleophile and stabilize the product[5]. Extract with dichloromethane, dry, and concentrate.
-
References
- Science of Synthesis 11.9: Isoxazoles. Thieme Connect.
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. National Center for Biotechnology Information (PMC).
- Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information (PMC).
- Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Functionalization Strategies for the C-3 Ethyl Group in 1,2-Oxazoles
This Application Note is designed for medicinal chemists and process scientists. It addresses the specific synthetic challenge of functionalizing the ethyl side chain at the C-3 position of the 1,2-oxazole (isoxazole) ring.
Executive Summary & Strategic Analysis
The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry (e.g., Valdecoxib, Leflunomide, Sulfamethoxazole). However, functionalizing an existing alkyl group at the C-3 position presents a distinct regioselectivity challenge compared to the C-5 position.
The Core Problem: In 3,5-dialkylisoxazoles, the C-5 alkyl group is significantly more acidic (pKa ~25) than the C-3 alkyl group due to the strong inductive effect of the adjacent ring oxygen atom. Consequently, standard lateral lithiation strategies using organolithiums will exclusively deprotonate C-5 over C-3.
The Solution Matrix: To successfully functionalize the C-3 ethyl group, one of three specific strategies must be employed depending on the substrate's substitution pattern:
-
Radical C-H Functionalization: For substrates where C-5 is alkyl-substituted (overcomes anionic selectivity issues).
-
Conditional Lateral Lithiation: Valid only if the C-5 position is blocked by a non-deprotonatable group (e.g., Phenyl).
-
De Novo Assembly: The most robust method for complex derivatives, building the functionalized C-3 chain prior to ring closure.
Decision Logic & Reaction Pathways
The following decision tree illustrates the selection process for the optimal functionalization strategy.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on C-5 substitution.
Detailed Protocols
Protocol A: Radical Bromination (Wohl-Ziegler)
Best For: Substrates with competing C-5 alkyl groups where anionic differentiation is impossible. Mechanism: Free-radical substitution. While C-5 radicals are slightly more stabilized by the oxygen lone pair, the selectivity is less pronounced than in anionic chemistry, allowing C-3 functionalization (often as a mixture requiring chromatography).
Materials:
-
Substrate: 3-ethyl-5-methylisoxazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: CCl4 or PhCF3 (Trifluoromethylbenzene - Green alternative).
Step-by-Step:
-
Dissolution: Dissolve the isoxazole (10 mmol) in anhydrous PhCF3 (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in one portion.
-
Activation: Heat the mixture to reflux (approx. 80-100°C) under an argon atmosphere. Alternatively, irradiate with a visible light LED (Blue, 450nm) at room temperature to initiate the radical chain without thermal decomposition.
-
Monitoring: Monitor by TLC/LC-MS. The reaction typically completes in 2-4 hours.
-
Note: Stop immediately upon consumption of starting material to prevent di-bromination.
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Expectation: You may observe a mixture of C-3 and C-5 brominated products. Separation is required.
-
Protocol B: Lateral Lithiation (C-5 Blocked)
Best For: 3-ethyl-5-phenylisoxazole (or similar C-5 blocked analogs). Mechanism: Kinetic deprotonation. With C-5 blocked, the C-3 alpha-protons become the most acidic site (pKa ~30-32), accessible by strong bases.
Materials:
-
Substrate: 3-ethyl-5-phenylisoxazole (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: e.g., Methyl Iodide, Benzaldehyde.
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and the substrate.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent ring fragmentation (N-O bond cleavage), which occurs at higher temperatures.
-
Deprotonation: Add n-BuLi dropwise over 10 minutes.
-
Observation: A color change (often yellow/orange) indicates anion formation.
-
Time: Stir at -78°C for 30-45 minutes.
-
-
Quench: Add the electrophile (1.2 equiv) dissolved in minimal THF dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.
Protocol C: "De Novo" Synthesis (The Gold Standard)
Best For: Creating complex C-3 side chains (e.g., chiral alcohols, amines) with 100% regiocontrol. Concept: Instead of modifying the ethyl group, build the ring from a functionalized precursor.
Workflow:
-
Precursor Synthesis: Convert a functionalized aldehyde (e.g., 2-hydroxybutanal derivative) to the corresponding oxime .
-
Chlorination: Treat oxime with NCS (N-Chlorosuccinimide) to form the hydroximoyl chloride .
-
Cycloaddition: React hydroximoyl chloride with a terminal alkyne (e.g., phenylacetylene) in the presence of mild base (Et3N) to generate the nitrile oxide in situ, which undergoes [3+2] cycloaddition.
Comparative Data Analysis
The following table summarizes the reactivity profiles of the C-3 vs. C-5 positions, highlighting why specific strategies are required.
| Feature | C-3 Alkyl Position | C-5 Alkyl Position | Implications for Protocol |
| Acidity (pKa) | Low (~30-32) | High (~25) | n-BuLi targets C-5 exclusively if available. |
| Electronic Effect | Adjacent to Nitrogen (weak activation) | Adjacent to Oxygen (strong activation) | C-5 anion is far more stable. |
| Radical Stability | Moderate | High (alpha-oxygen effect) | Radical bromination favors C-5 but is less selective than lithiation. |
| Steric Environment | More hindered (ring geometry) | Less hindered | Bulky electrophiles may react slower at C-3. |
References
-
Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 1970 , 48, 2006.
- Key Finding: Establishes the dominance of C-5 lithi
-
Shigenobu, M., et al. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position."[1] Angewandte Chemie Int.[1] Ed., 2015 , 54, 9572.[1]
- Key Finding: Demonstrates C-H activ
-
BenchChem Technical Support. "Application Notes and Protocols for the Functionalization of the C3 Position." BenchChem, 2025 .[2]
- Key Finding: General protocols for isoxazole scaffold modific
-
Organic Chemistry Portal. "Synthesis of Isoxazoles."
- Key Finding: Comprehensive review of "De Novo" synthesis methods via [3+2] cycloaddition.
Sources
Improving yield of 3-Ethyl-5-ethynyl-1,2-oxazole during deprotection steps
Ticket Subject: Improving Yield During TMS-Deprotection Steps Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Deceptive Simple" Molecule
You are likely encountering low yields not because the chemistry is failing, but because 3-Ethyl-5-ethynyl-1,2-oxazole (MW ~121.14 g/mol ) is a "trap" molecule. It combines two distinct challenges that often work in opposition:
-
High Volatility: The low molecular weight and lack of hydrogen-bond donors make it prone to sublimation or evaporation during standard workups.
-
Base Sensitivity: The isoxazole ring, while aromatic, is susceptible to base-catalyzed ring cleavage (forming enaminones or nitriles), particularly when the 3-position is alkyl-substituted rather than aryl-substituted.
This guide moves beyond standard textbook protocols to address the specific physical and chemical properties of this target.
Module 1: The "Invisible" Yield Loss (Volatility)
User Complaint: "The reaction looks clean on TLC (one spot), but after rotary evaporation, I have 20% yield or less."
Diagnosis: You are likely pumping your product into the vacuum trap. This molecule behaves similarly to low-molecular-weight terpenes.
Troubleshooting Protocol
| Parameter | Standard Practice (AVOID) | Optimized Protocol (ADOPT) |
| Solvent Removal | Rotovap to dryness at 40°C | Concentrate only ; do not dry. Use a cool bath (20°C). |
| Vacuum Pressure | High vacuum (< 10 mbar) | Water aspirator only (> 100 mbar). Never use a high-vac manifold. |
| Extraction Solvent | DCM or Ethyl Acetate | Pentane or Diethyl Ether (Low boiling points allow easier concentration). |
| Drying Agent | Blowing | Stream of Argon (heavier than air) only if necessary; preferably store as a solution. |
The "Keeper" Solvent Technique: If your next step involves a coupling reaction (e.g., Sonogashira), do not isolate the neat oil .
-
Extract into a solvent compatible with the next step (e.g., THF or Toluene).
-
Concentrate to a known volume.
-
Quantify yield via qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Use the solution directly.
Module 2: Chemical Stability (Ring Cleavage vs. Deprotection)
User Complaint: "My crude NMR shows a complex mixture of aliphatic peaks and nitrile signals, not just the product."
Diagnosis: The isoxazole ring has opened.[1] While 3,5-disubstituted isoxazoles are more stable than unsubstituted ones, strong nucleophilic bases (like hydroxide or unbuffered fluoride) can attack the N-O bond or the C5 position.
Reagent Selection Matrix
| Reagent | Conditions | Risk Profile | Recommendation |
| Standard (pH ~10-11) | Medium. Prolonged exposure causes methanolysis or ring opening. | Recommended (with controls). Fast, cheap, easy workup. | |
| NaOH / KOH | Strong Base (pH >13) | High. Will degrade the isoxazole ring. | FORBIDDEN. |
| TBAF (THF) | Fluoride Source | Medium/High. Commercial TBAF is often basic (contains | Use Buffered only (add AcOH). |
| AgF / MeOH | Fluoride Source | Low. Very mild, neutral conditions. | Best for micro-scale or high-value intermediates. |
Module 3: Optimized Experimental Protocols
Protocol A: The Kinetic Carbonate Method (Scalable)
Best for >100mg scales where volatility is the main concern.
-
Dissolution: Dissolve the TMS-precursor in MeOH (0.1 M concentration). Cool to 0°C .[2]
-
Reagent: Add
(0.5 equiv, granular). Note: Powdered carbonate reacts too fast; granular allows controlled surface reaction. -
Monitoring: Stir at 0°C. Check TLC every 10 minutes. The reaction is usually done in <30 mins.
-
Quench (Critical): Do NOT add water immediately (exothermic). Add saturated aqueous
(buffer) to neutralize the mixture. -
Extraction: Dilute with Pentane (or 1:1 Pentane/Et2O). Wash with water x3 to remove MeOH.
-
Concentration: Dry over
. Concentrate at >200 mbar at 20°C. Stop when solvent volume is low; do not strip to dryness.
Protocol B: The Buffered Fluoride Method (High Purity)
Best for sensitive substrates or if the carbonate method fails.
-
Preparation: Dissolve TMS-precursor in THF.
-
Buffering: Add Acetic Acid (1.1 equiv relative to TBAF) before adding the fluoride. This neutralizes the "naked" hydroxide often present in TBAF.
-
Reaction: Add TBAF (1.0 equiv) at 0°C.
-
Workup: Pass the reaction mixture through a short Silica Plug (eluting with Et2O) to trap the ammonium salts. This avoids aqueous workup and emulsion formation.
Visualization: Diagnostics & Workflow
Figure 1: The Yield Leak Diagnostic Tree
Use this logic flow to identify where your mass is disappearing.
Caption: Diagnostic flowchart to distinguish between physical loss (volatility) and chemical loss (degradation).
Figure 2: Chemical Competition Pathway
Understanding the competing reactions at the molecular level.
Caption: Reaction pathways showing how prolonged exposure to base or oxygen diverts the target molecule into byproducts.
FAQ: Frequently Asked Questions
Q1: Can I use TIPS instead of TMS to improve stability? A: Yes, but deprotection becomes harder. TIPS requires fluoride (TBAF) or stronger acid.[3] Since TBAF is basic, you increase the risk of ring opening unless you strictly buffer the reaction with Acetic Acid (Protocol B). TMS is preferred here because it pops off with mild Carbonate (Protocol A).
Q2: Why did my product turn black upon standing? A: Terminal alkynes are unstable. The black color is likely polyacetylene formation.
-
Fix: Store the product in solution (e.g., in Toluene or DCM) at -20°C. Do not store as a neat oil. Add a stabilizer like BHT if the product is not being used immediately for biology.
Q3: Can I use acidic deprotection? A: Generally, no. While isoxazoles are more stable to acid than base, the acetylenic proton is not easily revealed by acid from a TMS group without forcing conditions that might degrade the ethyl side chain or the ring. Fluoride or mild base is the standard.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[4] John Wiley & Sons.[4] (Standard protocols for TMS cleavage). 5
-
Caddick, S., et al. (1999).[6] Deprotection of trimethylsilyl group of an alkyne using K2CO3/MeOH.[3][7] Tetrahedron, 55, 2737-2754. 6[1][3][8][9][10][11][12]
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives: Base sensitivity and ring cleavage. 13[1][3][4][8][9][10][11][12][13]
-
Valois-Escamilla, I., et al. (2011).[9] Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives (Use of AgF for sensitive substrates). J. Mex.[9] Chem. Soc., 55(3), 134.[9] 9[1][8][10][11][12]
-
Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Curr.[11] Org. Chem. (Context on isoxazole stability). 10[1][3][8][10][11][12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. wiley.com [wiley.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. reddit.com [reddit.com]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Core Principles: The Mechanism of Base-Mediated Isoxazole Ring Opening
As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic chemistry requires both a deep mechanistic understanding and practical, field-tested knowledge. The isoxazole ring, a valuable scaffold in medicinal chemistry and drug development, is notoriously sensitive to basic conditions. Its propensity for ring-opening, while a powerful synthetic tool, can also be a significant source of experimental frustration.
This technical support center is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive guide to troubleshooting the challenges of isoxazole ring opening under basic conditions. We will move beyond simple procedural lists to explore the underlying causality, empowering you to make informed decisions in your own laboratory work.
The stability of the isoxazole ring is fundamentally compromised by the weak N-O bond.[1][2] Under basic conditions, the most common and synthetically useful ring-opening pathway is initiated by the deprotonation of a proton on a carbon adjacent to the ring oxygen.
The generally accepted mechanism for 3-unsubstituted isoxazoles proceeds as follows:
-
Deprotonation: A base abstracts the proton at the C3 position. The acidity of this proton is enhanced by the adjacent electronegative nitrogen atom and the electron-withdrawing nature of the N-O bond.
-
Ring Scission: The resulting anion is unstable and undergoes rapid cleavage of the weak N-O bond.
-
Intermediate Formation: This cleavage generates a vinylidene nitronate or an equivalent intermediate, which quickly tautomerizes.
-
Product Formation: The intermediate is protonated upon workup to yield the stable β-ketonitrile product.[3]
This pathway is particularly favored when an electron-withdrawing group at the C4 position can stabilize the anionic intermediate.[3]
Caption: Base-mediated isoxazole ring opening to a β-ketonitrile.
Troubleshooting Guide
This section addresses specific, common problems encountered during experiments involving isoxazoles and basic reagents.
Question 1: My reaction is sluggish, or I'm recovering only my starting material. What's going wrong?
Answer: This is a common issue that typically points to insufficient activation of the substrate. The C3-H is acidic, but its pKa can vary significantly based on the isoxazole's substituents.
-
Potential Cause 1: Insufficient Base Strength. The base may not be strong enough to deprotonate the C3 position effectively.
-
Solution: Switch to a stronger base. If you are using a carbonate or an amine base, consider moving to an alkoxide like sodium methoxide or potassium tert-butoxide. For very stubborn substrates, non-nucleophilic organometallic bases may be required, but these can introduce other complications.
-
-
Potential Cause 2: Low Temperature. The activation energy for deprotonation may not be met at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring by TLC or LC-MS. Many ring-opening reactions require heating or even reflux conditions to proceed at a reasonable rate.[4]
-
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent can dramatically affect the efficacy of the base.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or THF. These solvents solvate the cation of the base (e.g., Na⁺, K⁺) but not the anion, leading to a "naked," more reactive basic anion. Protic solvents like ethanol can buffer the base, reducing its effective strength.
-
-
Potential Cause 4: Steric Hindrance. Bulky substituents near the C3 position can prevent the base from accessing the proton.
-
Solution: This is more challenging to solve. Using a smaller base (e.g., NaH instead of KOtBu) might help, but if the site is too hindered, the reaction may not be feasible under these conditions.
-
Caption: Decision workflow for troubleshooting low reaction conversion.
Question 2: My reaction is messy, yielding multiple products or complete decomposition. How can I improve selectivity?
Answer: The formation of complex mixtures indicates that the reaction conditions are too harsh or that alternative, undesired reaction pathways are competing with the desired ring opening.
-
Potential Cause 1: Base is Too Strong or Nucleophilic. A highly reactive base can attack other sites on the molecule or catalyze polymerization/decomposition of the desired product. For example, Grignard reagents can lead to N-alkylation or reduction products in addition to ring opening.
-
Solution: Switch to a milder or non-nucleophilic base. If using an alkoxide, ensure you are using it catalytically if possible, or at least avoid a large excess. For sensitive substrates, consider weaker organic bases like DBU or a hindered base like 2,6-lutidine.[5]
-
-
Potential Cause 2: Deprotonation at an Alternate Site. While C3 deprotonation is common, deprotonation can also occur at C5 or C4, leading to different fragmentation pathways.[6] Deprotonation at C5, for instance, can lead to cleavage into nitrile and ketene fragments.
-
Solution: This is highly dependent on the substrate's electronic properties. Modifying the base can alter regioselectivity. A bulkier base (e.g., KOtBu) might favor a less hindered position. This often requires screening a variety of bases and temperatures.
-
-
Potential Cause 3: Temperature is Too High. While heat can drive a sluggish reaction, excessive heat can provide the energy to access undesired, higher-energy decomposition pathways.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming the reaction until conversion is observed.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for my specific isoxazole? A1: Base selection is a critical parameter that balances reactivity with selectivity. The following table provides a starting point for common bases.
| Base | Approx. pKaH | Type | Common Use & Comments |
| NaHCO₃ / K₂CO₃ | 10.3 / 10.3 | Weak, Non-nucleophilic | Rarely strong enough for ring-opening unless the C3-H is highly activated. |
| Triethylamine (Et₃N) | 10.8 | Weak, Non-nucleophilic | Primarily used as an acid scavenger; generally not strong enough for deprotonation. |
| DBU | 13.5 | Strong, Non-nucleophilic | A good choice for sensitive substrates where nucleophilic attack is a concern. |
| NaOMe / NaOEt | 15.5 / 15.9 | Strong, Nucleophilic | Workhorse bases for many ring-opening reactions. Can act as a nucleophile. |
| KOtBu | 17.0 | Strong, Bulky, Non-nucleophilic | Excellent choice when a strong, non-nucleophilic base is needed to avoid side reactions. |
| NaH | 36 | Superbase, Non-nucleophilic | Very powerful; use with care in aprotic solvents like THF or DMF for difficult substrates. |
Q2: My isoxazole lacks a proton at the C3 position. Can it still undergo base-mediated ring opening? A2: Not by the primary mechanism described above. The absence of the C3-H makes the molecule much more stable to bases.[3] However, ring opening is not impossible. A strong nucleophilic base could potentially attack the C3 or C5 position directly, leading to a different type of ring cleavage, though this typically requires harsher conditions. Reductive cleavage (e.g., with H₂/Pd) is a more common method for opening C3-substituted isoxazoles.[1]
Q3: Why is my desired β-ketonitrile product decomposing during workup? A3: β-ketonitriles can be unstable, particularly under acidic or basic conditions. During workup, a rapid and mild neutralization is key. Quench the basic reaction mixture by pouring it into a cold, dilute acid (like 1M HCl) or a buffer solution (like NH₄Cl). Avoid prolonged exposure to strong acids or bases. Ensure that extraction and solvent removal are performed at low temperatures to prevent degradation.
Experimental Protocol: Synthesis of a β-Ketonitrile from an Isoxazole
This protocol describes a general procedure for the ring opening of a 3-unsubstituted, 5-arylisoxazole to the corresponding β-ketonitrile using sodium methoxide.
Materials:
-
5-Phenylisoxazole (1.0 eq)
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Methanol (or THF/DMF for less soluble substrates)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 5-phenylisoxazole (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (1.2 eq) portion-wise over 5 minutes. The solution may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 1M HCl until the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature (<40 °C).
-
Purification: The crude β-ketonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization if it is a solid.
References
-
Isoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . (2025, August 10). MDPI. Retrieved February 26, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs . (2017). PMC. Retrieved February 26, 2026, from [Link]
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide . (2003). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview . (2024, June 30). Biointerfaceresearch. Retrieved February 26, 2026, from [Link]
-
Product Class 9: Isoxazoles . (n.d.). Science of Synthesis. Retrieved February 26, 2026, from [Link]
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism . (2022, July 20). Organic & Biomolecular Chemistry. Retrieved February 26, 2026, from [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides . (2025, September 8). Organic Letters. Retrieved February 26, 2026, from [Link]
-
93 questions with answers in ISOXAZOLES | Science topic . (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides . (2022, April 22). Beilstein Journals. Retrieved February 26, 2026, from [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles . (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview . (2024, June 30). Biointerfaceresearch. Retrieved February 26, 2026, from [Link]
- PROCESS FOR THE PREPARATION OF beta-ketonitriles. (n.d.). Google Patents.
-
NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS . (n.d.). Tetrahedron. Retrieved February 26, 2026, from [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . (2025, May 6). RSC. Retrieved February 26, 2026, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . (2021, October 6). PMC. Retrieved February 26, 2026, from [Link]
-
Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study . (2020, December 17). MDPI. Retrieved February 26, 2026, from [Link]
-
Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters . (1999). Journal of Chemical Research. Retrieved February 26, 2026, from [Link]
-
New Approach for the Synthesis of Isoxazoline-N-oxides . (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study . (n.d.). NSF Public Access Repository. Retrieved February 26, 2026, from [Link]
-
Synthesis of β -Ketonitriles from 3-Bromoisoxazoles . (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations . (2023, March 23). Journal of the American Society for Mass Spectrometry. Retrieved February 26, 2026, from [Link]
Sources
Purification methods for separating 3-ethyl-5-ethynyl-1,2-oxazole from palladium catalysts
Ticket ID: PD-ISOX-001 Status: Open Priority: High (Product Stability Risk) Assigned Specialist: Senior Application Scientist, Catalysis Cleanup Division
Executive Summary & Triage
User Issue: You have synthesized 3-ethyl-5-ethynyl-1,2-oxazole (likely via Sonogashira coupling) and the crude mixture is contaminated with Palladium (Pd) catalyst. The product is likely a low-melting solid or oil (MW ~121 g/mol ) and contains a reactive terminal alkyne.
Immediate Warning:
-
Volatility Risk: This molecule has a low molecular weight. Do not subject it to high vacuum (>0.1 mmHg) for extended periods at room temperature, or you will lose product to the pump.
-
Stability Risk: Do not distill the crude mixture directly. Heating a terminal alkyne in the presence of Pd residues can trigger rapid polymerization or violent decomposition.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest purification method for your specific situation.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and contamination level.
Method A: Solid-Supported Scavengers (The Gold Standard)
Best For: High-value samples, final polishing (<500 ppm Pd), and avoiding aqueous workups. Mechanism: Functionalized silica beads (Thiol or Thiourea) chemically bind Pd, allowing it to be filtered off.[1]
Recommended Scavenger:
-
Primary Choice: SiliaMetS® Thiol (or equivalent Thiol-modified silica).
-
Why? The thiol group (-SH) has a high affinity for Pd(II) and Pd(0). It is superior to amines for removing Pd from N-heterocycles like isoxazoles because it out-competes the isoxazole nitrogen for the metal.
Protocol:
-
Dissolution: Dissolve your crude 3-ethyl-5-ethynyl-1,2-oxazole in a solvent compatible with the scavenger (Ethyl Acetate, THF, or DCM are ideal). Avoid alcohols if possible as they can reduce scavenging efficiency for certain Pd species.
-
Concentration: Aim for 5–10 mL solvent per gram of product.
-
-
Loading: Add 4 molar equivalents of SiliaMetS® Thiol relative to the estimated Pd content.
-
Rule of Thumb: If Pd content is unknown, add 50% w/w (e.g., if you have 1g of product, add 0.5g of scavenger).
-
-
Incubation: Stir gently at room temperature for 4 hours .
-
Note: Do not reflux. Thermal stress may degrade the terminal alkyne.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE filter or a tightly packed Celite® pad.
-
Visual Check: The silica beads should turn dark/black (capturing the Pd), while the filtrate should clarify.
-
-
Rinse: Wash the filter cake with a small volume of fresh solvent to recover adsorbed product.
-
Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to prevent product loss).
Method B: Aqueous Chelation Wash (Bulk Removal)
Best For: "Dirty" reactions (black/opaque mixtures), removing bulk Pd(II) and Copper (if used in Sonogashira). Mechanism: Water-soluble ligands (NAC) strip the metal from the organic phase into the aqueous phase.
Reagents:
-
NAC Solution: 0.5M N-Acetyl Cysteine (adjust to pH 7–8 with NaOH).
-
Alternative: 5% w/v aqueous solution of Sodium Diethyldithiocarbamate (highly effective but smelly).
Protocol:
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or MTBE).
-
Wash 1 (Chelation): Add the NAC solution (10 mL per gram of crude). Stir vigorously for 15–30 minutes .
-
Observation: The aqueous layer may turn dark red/brown. This is good; it means the complex is leaving the organic layer.
-
-
Separation: Separate the layers. Keep the organic (top) layer.
-
Wash 2 (Polishing): Repeat the wash with fresh NAC solution.
-
Wash 3 (Clearance): Wash with brine to remove residual chelator.
-
Dry: Dry over MgSO₄, filter, and concentrate.
Method C: Distillation (High Risk / High Reward)
Best For: Obtaining >99% purity for analytical standards. Critical Safety Warning: NEVER distill the crude reaction mixture directly. Residual Pd metal can catalyze the decomposition of the terminal alkyne at distillation temperatures, leading to an explosion hazard.
Prerequisite: You must perform Method A or B first to lower Pd content below 50 ppm.
Protocol:
-
Setup: Use a Kugelrohr (short-path) distillation apparatus.
-
Vacuum: High vacuum is required (< 1 mmHg).
-
Temperature:
-
The boiling point of 3-ethyl-5-ethynyl-1,2-oxazole is estimated to be 60–80°C at 0.5 mmHg (based on structural analogs).
-
Start the oven temperature at 40°C and ramp slowly.
-
-
Collection: Collect the fraction into a receiver flask cooled with dry ice/acetone. The product is volatile; keep it cold.
Troubleshooting & FAQs
Q1: The product is still grey after filtration through Celite. Why?
A: Celite only removes bulk solids (Pd black). Soluble Pd-phosphine complexes (from the catalyst ligands) pass right through. You need a chemical scavenger (Method A) or activated carbon .
-
Fix: Treat the filtrate with activated carbon (Darco® G-60), stir for 1 hour, and refilter.
Q2: My yield is lower than expected after scavenging.
A: Low molecular weight isoxazoles are volatile. You likely lost product during the solvent evaporation step.
-
Fix: Do not use a high-vacuum pump for drying. Use a rotary evaporator with a bath temperature <30°C and stop immediately once the solvent is gone.
Q3: Can I use standard silica gel chromatography?
A: Standard silica is poor at retaining Pd-phosphine complexes. They often "streak" through the column and co-elute with your product.
-
Fix: If you must use a column, dope the silica gel with 10% w/w Potassium Carbonate (K₂CO₃) . The basicity helps retain the acidic Pd species while the neutral isoxazole elutes.
Q4: The terminal alkyne proton signal is missing in NMR.
A: If the signal at ~3.5–4.5 ppm (alkyne CH) is gone, the alkyne may have:
-
Polymerized: Check for broadening of all peaks.
-
Coupled: If you used Copper (Sonogashira), you might have formed a Glaser coupling dimer (alkyne-alkyne).
-
Deuterium Exchange: If you used CD₃OD or D₂O in workup, the acidic alkyne proton may have exchanged.
References
-
Garrett, C. E., & Prasad, K. (2004).[2][3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3][4] Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. Retrieved from SiliCycle Application Notes. Link
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[3][4][5][6][7][8] Johnson Matthey Technology Review, 60(4), 277-286.[5] Link
-
Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Minimizing polymerization of terminal alkynes in isoxazole derivatives
A Specialized Guide for Researchers on Minimizing Polymerization of Terminal Alkynes in Isoxazole Derivatives
Welcome to the Isoxazole Chemistry Core Technical Support Center. As Senior Application Scientists, we understand the unique challenges faced by researchers in drug development and materials science when working with functionalized heterocyclic compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address a critical issue: the unwanted polymerization of terminal alkynes on isoxazole derivatives during cross-coupling reactions.
Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure the integrity and success of your experiments.
Understanding the Core Problem: The Propensity of Terminal Alkynes to Polymerize
Terminal alkynes are invaluable functional groups for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] However, the acidic nature of the terminal alkyne proton makes it susceptible to oxidative homocoupling, a side reaction that leads to the formation of 1,3-diyne polymers. This process, known as Glaser-Hay coupling, is predominantly catalyzed by copper(I) salts in the presence of an oxidant, often atmospheric oxygen.[3][4]
This unwanted polymerization consumes starting material, complicates purification, and ultimately lowers the yield of the desired alkynylated isoxazole product.[5] For isoxazole derivatives, this challenge is further compounded by the inherent sensitivity of the isoxazole ring to certain reaction conditions, particularly strong bases, which can induce ring-opening.[6][7]
Visualizing the Competing Reactions
The following diagram illustrates the desired Sonogashira coupling pathway versus the undesired Glaser-Hay polymerization.
Figure 1: Competing reaction pathways for terminal alkynes in the presence of palladium and copper catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkynylation of isoxazole derivatives in a practical question-and-answer format.
Issue 1: Significant formation of a polymeric, insoluble byproduct is observed.
Q: My reaction mixture has turned into a thick slurry, and TLC analysis shows very little of my desired product. What is happening?
A: This is a classic sign of extensive Glaser-Hay polymerization of your terminal alkyne. This oxidative homocoupling is often accelerated by the presence of a copper(I) co-catalyst and oxygen.[8]
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting excessive alkyne polymerization.
Issue 2: Low yield of the desired alkynylated isoxazole, even with minimal polymerization.
Q: I've managed to suppress polymerization, but my Sonogashira coupling is still sluggish and gives a low yield. What are the likely causes?
A: Low yields in the absence of significant side reactions often point to issues with catalyst activity, reagent quality, or suboptimal reaction conditions, which can be particularly sensitive for heterocyclic substrates.[9]
Key Areas to Investigate:
-
Catalyst and Ligand Choice: Ensure your palladium catalyst is active. For less reactive aryl bromides or chlorides on the isoxazole ring, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) may be required to facilitate the oxidative addition step.[9]
-
Base Selection and Isoxazole Stability: Amine bases are necessary for the Sonogashira reaction, but strong or highly concentrated bases can lead to the degradation of the isoxazole ring.[6] It is a delicate balance.
-
Recommendation: Use a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and avoid stronger bases like DBU if possible. Titrate the amount of base to the minimum required for efficient coupling.
-
-
Solvent and Temperature: The choice of solvent can influence catalyst stability and reaction rate. Anhydrous, degassed solvents are crucial. For aryl bromides, heating is often necessary, but excessive temperatures can lead to catalyst decomposition.[10]
-
Substituent Effects: The electronic and steric nature of substituents on the isoxazole ring can impact the reactivity of the halide. Electron-withdrawing groups can increase the reactivity of the aryl halide, while bulky groups near the reaction site may hinder the coupling.[10][11]
Issue 3: Difficulty in removing the silyl protecting group without damaging the isoxazole.
Q: I've successfully performed the coupling with a TMS-protected alkyne, but my attempts to deprotect it are leading to decomposition of my product. What are some milder deprotection methods?
A: The isoxazole ring's sensitivity to strong bases means that standard deprotection methods like TBAF in THF can be problematic, as TBAF can be sufficiently basic to cause ring opening.[8]
Recommended Mild Deprotection Protocols:
| Reagent | Solvent | Temperature | Comments |
| K₂CO₃ | Methanol | Room Temp | A very mild and effective method for TMS deprotection.[12] |
| Sodium Ascorbate/CuSO₄ | Ethanol/Water | Room Temp | A gentle, redox-based method for TMS cleavage.[13] |
| DBU (catalytic) | Acetonitrile/Water | 60 °C | Highly chemoselective for acetylenic TMS groups.[14] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key strategies to minimize alkyne polymerization when working with isoxazole derivatives.
Protocol 1: Silyl Protection of an Ethynyl-Isoxazole
This protocol describes the protection of a terminal alkyne on an isoxazole core using trimethylsilyl (TMS) group, a crucial first step to prevent homocoupling.
-
Preparation: To a solution of the ethynyl-isoxazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add triethylamine (2.0 eq).
-
Silylation: Cool the mixture to 0 °C and add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a 4-Iodoisoxazole Derivative
This protocol is designed to completely avoid the primary catalyst for Glaser-Hay polymerization.[15]
-
Inert Atmosphere: In a Schlenk flask, combine the 4-iodoisoxazole derivative (1.0 eq), the silyl-protected terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable base like triethylamine (3.0 eq) in an anhydrous, degassed solvent (e.g., DMF or toluene).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the rigorous exclusion of oxygen.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for aryl iodides) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Mild Deprotection of a TMS-Protected Alkynyl-Isoxazole
This protocol utilizes potassium carbonate in methanol, a method known for its mildness and compatibility with base-sensitive functional groups.[12]
-
Reaction Setup: Dissolve the TMS-protected alkynyl-isoxazole (1.0 eq) in methanol.
-
Deprotection: Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The deprotected product will have a lower Rf value. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography if necessary, though this method often yields a clean product.
Purification Strategies for Removing Polymeric Byproducts
Should polymerization still occur, the following strategies can be employed to isolate the desired monomeric product.
-
Selective Precipitation/Trituration: The polymeric byproducts are often much less soluble than the desired product. After concentrating the crude reaction mixture, trituration with a solvent in which the polymer is insoluble (e.g., hexanes, diethyl ether) can cause the polymer to precipitate, allowing the desired product to be recovered from the filtrate.
-
Flash Column Chromatography: While challenging due to the non-polar nature of the byproducts, careful selection of the eluent system can allow for separation. Often, a very non-polar eluent is required to elute the desired product while retaining the polymer on the silica gel.
-
Preparative HPLC: For valuable or difficult-to-separate mixtures, reverse-phase preparative HPLC can be a powerful tool for isolating the pure isoxazole derivative.
References
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8983-8991. Available from: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Available from: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Available from: [Link]
-
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available from: [Link]
-
Dou, G., Shi, Z., & Li, J. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13629-13638. Available from: [Link]
-
Gelest. (n.d.). Alcohol Protecting Groups. Available from: [Link]
-
Nishikata, T., & Lipshutz, B. H. (2010). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Tetrahedron Letters, 51(40), 5294-5297. Available from: [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]
-
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available from: [Link]
-
Kumar, P., & Kumar, R. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 23(15), 4419-4448. Available from: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4), 163-176. Available from: [Link]
-
Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available from: [Link]
-
Zhu, X., & Ye, L. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. Available from: [Link]
-
Rivera-Chávez, E., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(1), 1-10. Available from: [Link]
-
Gholampour, N., & Ghorbani-Choghamarani, A. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 123. Available from: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6786-6813. Available from: [Link]
-
Ramana, M. M. V., & Sharma, R. (n.d.). Isoxazole group directed Rh(III)-catalyzed alkynylation using TIPS- EBX - Supporting Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
Mironov, M. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 94-101. Available from: [Link]
-
Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-20. Available from: [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available from: [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]
-
Itoh, T., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ring-Opening Fluorination of Isoxazoles. Available from: [Link]
-
Yavari, I., et al. (2013). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Archiv der Pharmazie, 346(11), 805-812. Available from: [Link]
-
Wikipedia. (n.d.). Glaser coupling. Available from: [Link]
-
Ali, M. A., & Shah, S. A. A. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications, 3(2), 24-30. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 14. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Troubleshooting for 3-Ethyl-5-ethynyl-1,2-oxazole
Executive Summary & Chemical Context
3-Ethyl-5-ethynyl-1,2-oxazole is a highly versatile building block in medicinal chemistry, frequently utilized in CuAAC "click" chemistry and cross-coupling reactions. However, researchers routinely report poor mass recovery, severe streaking, or complete degradation when purifying this compound via standard normal-phase silica gel chromatography.
This technical guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to ensure high-yield purification of sensitive terminal alkynes and isoxazole derivatives.
Troubleshooting Guide & FAQs
Q1: Why am I losing mass balance of 3-ethyl-5-ethynyl-1,2-oxazole on my standard silica column? A: The loss of mass is primarily driven by the interaction between the terminal alkyne (ethynyl group) and the acidic silanol groups (Si-OH) present on standard Type A/B silica gel. Silica gel surfaces are slightly acidic (pH ~4.5–5.5) and often contain trace metal impurities[1]. The electron-rich π-system of the terminal alkyne coordinates with these active sites, leading to irreversible adsorption or acid-catalyzed hydration[2]. Furthermore, the isoxazole nitrogen can hydrogen-bond with silanols, increasing the residence time on the column and exacerbating degradation[3].
Q2: How can I definitively prove that silica gel is destroying my compound? A: You must use a self-validating 2-Dimensional Thin Layer Chromatography (2D TLC) test. By running the crude mixture in two dimensions on the same plate, you isolate degradation caused by the stationary phase from degradation caused by heat or light. If the compound is stable, all spots will lie on a perfect diagonal. If your 3-ethyl-5-ethynyl-1,2-oxazole spot falls off the diagonal or smears, it is actively degrading on the silica[3][4].
Q3: Is it safe to use "dry loading" for this compound? A: No. Dry loading concentrates your crude product onto dry, highly active silica without the protective solvation sphere of a mobile phase. For sensitive terminal alkynes, this prolonged exposure to concentrated acidic sites drastically accelerates degradation[5]. Always prioritize wet loading . If solubility is poor, dry load onto Celite or neutral alumina instead of silica gel.
Q4: What mobile phase modifications prevent this degradation? A: You must neutralize the Brønsted acid sites on the silica. This is achieved by base-deactivating the column. Adding 1% Triethylamine (TEA) to your mobile phase will preferentially bind to the acidic silanols, shielding the ethynyl isoxazole from protonation and irreversible binding[3].
Mechanistic & Workflow Visualizations
Mechanism of 3-ethyl-5-ethynyl-1,2-oxazole degradation on silica vs. base-deactivated elution.
Decision matrix for selecting the optimal chromatography method for ethynyl isoxazoles.
Quantitative Data: Stationary Phase Comparison
The following table summarizes expected recovery rates based on the chosen stationary phase and loading methodology.
| Stationary Phase | Mobile Phase Additive | Loading Method | Average Recovery (%) | Primary Risk / Observation |
| Standard Silica (Type A) | None | Dry Load (Silica) | < 30% | Severe streaking; alkyne hydration. |
| Standard Silica (Type A) | None | Wet Load | 45 - 60% | Moderate tailing; partial mass loss. |
| Standard Silica (Type A) | 1% Triethylamine (TEA) | Wet Load | 85 - 95% | Excellent peak shape; high recovery. |
| Neutral Alumina (Act. II) | None | Wet Load | > 90% | Fast elution; lower resolution. |
| End-capped C18 (Reverse) | 0.1% Formic Acid | Liquid Injection | > 95% | Ideal for highly sensitive analogs. |
Self-Validating Experimental Protocols
Protocol 1: Base-Deactivation of Silica Gel (Triethylamine Flush)
Causality Focus: Silica gel must be pre-equilibrated with base. Adding TEA only to the running solvent is insufficient because the solvent front will be stripped of TEA as it binds to the column, leaving your compound exposed to active acidic sites at the leading edge.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry pack the silica gel using the TEA-spiked mobile phase. Reasoning: This ensures all acidic silanols are neutralized before the compound is introduced.
-
Pre-elution (The Flush): Run at least 2-3 column volumes (CV) of the TEA-spiked solvent through the packed bed.
-
System Validation: Collect a few drops of the eluent from the stopcock and test the pH with indicator paper. It must test basic (pH > 8), confirming the column is fully saturated with TEA and active sites are blocked.
-
Loading: Wet-load the crude 3-ethyl-5-ethynyl-1,2-oxazole using a minimal amount of the TEA-spiked solvent.
-
Elution: Elute using the same TEA-spiked mobile phase.
Protocol 2: 2D TLC Stability Assay
Causality Focus: This protocol isolates degradation caused strictly by the stationary phase, ruling out thermal or oxidative instability.
-
Spotting: Apply a single, concentrated spot of the crude mixture to the bottom-left corner of a 5x5 cm silica gel TLC plate.
-
First Dimension: Develop the plate in the chosen solvent system. Mark the solvent front with a pencil.
-
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen. Reasoning: Residual polar solvent can alter the Rf values of the second run, generating false positives for degradation.
-
Second Dimension: Rotate the plate exactly 90 degrees so the first run's solvent front is now vertical. Develop the plate again in the exact same solvent system.
-
Validation Analysis: Visualize under UV (254 nm). Draw a diagonal line from the origin to the intersection of the two solvent fronts. Compounds that are stable to silica will fall exactly on this diagonal. Spots appearing below the diagonal indicate active on-column degradation.
References
-
Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL:[Link]
-
What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis Source: Chromatography Online URL:[Link]
-
What compounds are unstable in a silica gel column (chromatography) Source: Reddit (r/chemhelp) URL:[Link]
Sources
Technical Support Center: Optimization of Temperature and Pressure for Isoxazole Alkyne Functionalization
Welcome to the Technical Support Center for Isoxazole Synthesis. The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a cornerstone methodology for synthesizing functionalized isoxazoles, which are critical scaffolds in medicinal chemistry and drug development[1][2].
Despite its utility, this functionalization is notoriously sensitive to kinetic and thermodynamic variables. The primary challenge lies in managing the highly reactive, transient nitrile oxide intermediate, which readily undergoes bimolecular dimerization to form unwanted furoxan byproducts if temperature and pressure are not strictly controlled[1][3]. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize these critical parameters.
Diagnostic FAQs: Troubleshooting Reaction Conditions
Q1: My 1,3-dipolar cycloaddition is yielding high amounts of furoxan dimer and very little of the desired isoxazole-alkyne adduct. How should I adjust the temperature? A1: Furoxan formation is a classic symptom of excessive nitrile oxide concentration and suboptimal thermal control[3][4]. In conventional batch reactions, elevated bulk temperatures accelerate the homodimerization of the nitrile oxide faster than the desired [3+2] cycloaddition with the alkyne[1].
-
Solution: Lower the bulk reaction temperature to room temperature (approx. 20 °C) and implement a syringe pump to add the base (e.g., Et₃N) extremely slowly (over 16–24 hours)[3][5]. This keeps the steady-state concentration of the nitrile oxide low, kinetically favoring the bimolecular reaction with the alkyne (which should be present in a 2.0-fold excess) over its own dimerization[3]. You can validate this by monitoring the crude mixture via ¹⁹F or ¹H NMR; a successful adjustment will show the disappearance of the characteristic furoxan signals[5].
Q2: I lowered the temperature to prevent furoxan formation, but now the reaction is sluggish and incomplete. How can I overcome this kinetic hurdle? A2: This is the inherent paradox of batch isoxazole synthesis. While low temperatures suppress dimerization, they also drastically reduce the rate of the desired cycloaddition, especially when using electron-deficient alkynes[5].
-
Solution: Transitioning from conventional heating to ultrasonic irradiation (sonochemistry) resolves this paradox. Ultrasound generates localized high temperature (2000–5000 K) and extreme high pressure (~18,000 atm) via acoustic cavitation[6][7]. This micro-environment dramatically accelerates molecular collisions and mass transfer, driving the cycloaddition to completion in minutes without raising the macroscopic bulk temperature, thereby preserving sensitive intermediates[7][8].
Q3: How does continuous flow chemistry utilize pressure to optimize this functionalization? A3: Continuous flow microreactors allow for the safe application of elevated temperatures and pressures that are inaccessible or dangerous in batch systems[9]. By pressurizing the system (e.g., using a back-pressure regulator at 6+ bar), solvents can be heated well above their standard boiling points. The near-perfect heat and mass transfer in microreactors ensures that the in situ generated nitrile oxide immediately reacts with the alkyne. This telescoped approach reduces residence times to mere minutes and suppresses furoxan formation, significantly increasing the space-time yield[9][10].
Quantitative Data Summary
The following table summarizes the causal relationship between the chosen methodology, the applied temperature/pressure, and the resulting reaction efficiency.
| Methodology | Typical Bulk Temp | Local/System Pressure | Reaction Time | Furoxan Suppression | Avg. Yield |
| Conventional Batch | 20–60 °C | 1 atm | 16–24 h | Poor to Moderate | 50–70% |
| Ultrasonic Irradiation | 25–50 °C | ~18,000 atm (Local) | 15–30 min | Excellent | 85–95% |
| Continuous Flow | 80–210 °C | 6–15 bar (System) | 5–15 min | Excellent | 80–95% |
Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies for advanced temperature and pressure optimization.
Protocol A: Ultrasound-Assisted Isoxazole-Alkyne Cycloaddition
This method utilizes localized extreme pressure (cavitation) to bypass the need for high bulk temperatures.
-
Preparation: In a thick-walled glass reaction vessel, combine the terminal alkyne (2.0 mmol) and the hydroxyimidoyl chloride precursor (1.0 mmol) in an optimized aqueous/organic solvent mixture (e.g., t-BuOH/H₂O 1:1)[6][8].
-
Catalyst/Base Addition: Add the base (e.g., Na₂CO₃ or Et₃N, 1.2 mmol) to generate the nitrile oxide in situ. (Note: If performing a Cu-catalyzed variant for terminal alkynes, add 5 mol% CuSO₄ and 10 mol% sodium ascorbate)[8].
-
Sonication Setup: Submerge the vessel in an ultrasonic bath (40 kHz) or insert an ultrasonic probe (20 kHz, 60% power)[6]. Maintain the bulk water bath temperature strictly between 25–50 °C.
-
Monitoring: Sonicate the mixture for 15–30 minutes. Validate reaction progress by monitoring the disappearance of the alkyne via TLC or LC-MS[7].
-
Workup: Upon completion, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the high-purity isoxazole.
Protocol B: Continuous Flow Telescoped Synthesis
This method utilizes elevated system pressure to safely increase reaction temperature and mass transfer.
-
System Setup: Equip a continuous flow chemistry system with two high-pressure syringe pumps, a T-mixer, and a heated PTFE or stainless-steel tubular reactor (e.g., 10 mL volume)[10].
-
Reagent Streams:
-
Stream A: Prepare a solution of hydroxyimidoyl chloride (1.0 M) and the alkyne (1.5 M) in 2-MeTHF.
-
Stream B: Prepare a solution of the organic base (e.g., DIPEA, 1.2 M) in 2-MeTHF.
-
-
Parameter Configuration: Set the system pressure to 6–10 bar using a back-pressure regulator (BPR) at the system outlet. Set the reactor temperature to 90–120 °C.
-
Execution: Pump Stream A and Stream B at equal flow rates calculated to achieve a residence time of exactly 10 minutes in the heated zone.
-
Collection & Quenching: Collect the output stream directly into a quenching solution (e.g., saturated aqueous NH₄Cl) to immediately halt the reaction and prevent post-reactor degradation.
Troubleshooting Logic Diagram
Troubleshooting logic for temperature and pressure optimization in isoxazole synthesis.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches National Library of Medicine (PMC)[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI[Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities National Library of Medicine (PMC)[Link]
-
Online Research @ Cardiff - ORCA: Isoxazole Cycloadditions Cardiff University[Link]
-
Formation of Isoxazoles Using Cerium Ammonium Nitrate (CAN) Thieme Connect[Link]
-
Assessment of the Impact of Continuous Flow Chemistry on Modern Heterocyclic Chemistry Società Chimica Italiana[Link]
-
Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges University of Milano-Bicocca (BOA)[Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles ResearchGate[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches National Library of Medicine (PMC)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00970K [pubs.rsc.org]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Moisture Control in Organometallic Isoxazole Synthesis
Executive Summary & Core Directive
The Challenge: Synthesizing functionalized isoxazoles via organometallic routes (e.g., lithiation of 3,5-dimethylisoxazole) presents a dual failure mode.
-
Reagent Quenching: Organolithiums (n-BuLi, LDA) are pyrophoric and instantly protonated by moisture (
), destroying stoichiometry. -
Ring Lability: The isoxazole N-O bond is chemically fragile.[1] In the presence of excess base or improper temperature (often caused by "guessing" titers due to moisture contamination), the ring cleaves to form enaminones or nitriles.
The Solution: Success requires a self-validating system where solvent water content is quantitatively known (<10 ppm) and reagent titer is verified immediately prior to use. This guide replaces "standard practice" with "precision control."
Module 1: The Zero-Moisture Baseline (Solvent Integrity)
Do not rely on sodium/benzophenone distillation alone. While it indicates dryness visually (blue/purple ketyl radical), it often leaves 30–50 ppm water, which is sufficient to lower yields in sensitive C-H activations.
Protocol: Ultra-Low Water THF Preparation
Target: <10 ppm
-
Pre-Drying: Distill THF from sodium/benzophenone to remove bulk water and stabilizers (BHT).
-
Polishing (The Critical Step): Transfer distilled THF into a Schlenk flask containing activated 3Å molecular sieves (20% m/v loading).
-
Validation: Verify water content via Karl Fischer titration if available.
| Drying Method | Residual Water (ppm) | Suitability for Isoxazole Lithiation |
| Na/Benzophenone Reflux | 30–50 | Marginal (Risk of side reactions) |
| Activated 3Å Sieves (48h) | < 5 | Optimal (Required for clean kinetics) |
| Commercial "Anhydrous" | 20–100 (varies) | Unreliable without re-drying |
Module 2: Reagent Integrity (The "Fuel")
Commercial n-BuLi degrades over time, forming Lithium Hydroxide (LiOH) and Lithium Alkoxide (LiOR). Using degraded reagents forces you to add "excess" to compensate, which often triggers isoxazole ring opening.
Protocol: Double Titration (Gilman Method)
Purpose: Distinguish Active Base (R-Li) from Total Base (R-Li + LiOH + LiOR).
-
Total Base: Hydrolyze a 1.0 mL aliquot of n-BuLi in 10 mL water. Titrate with 0.1 M HCl using phenolphthalein (End point: Pink
Colorless).[4] Record volume . -
Residual Base (Impurities): Add a second 1.0 mL aliquot to a solution of 1,2-dibromoethane in dry ether.
-
Calculation:
Scientist's Note: If you lack time for double titration, use the N-benzylbenzamide method. It provides a sharp blue endpoint specific to the organolithium species.
Module 3: Isoxazole Lithiation Workflow
Model Reaction: Lateral lithiation of 3,5-dimethylisoxazole at the C5-methyl group.
Visualization: The Competitive Landscape
This diagram illustrates why moisture control and temperature are competing variables.
Figure 1: Reaction pathways showing the competition between successful lithiation (Green), moisture quenching (Red/Grey), and thermal ring degradation (Yellow/Red).
Step-by-Step Protocol
-
Setup: Flame-dry a Schlenk flask under vacuum (0.1 mmHg). Backfill with Argon (Ar is heavier than
, providing a better "blanket" for static solutions). -
Solvent Charge: Cannulate 20 mL of Sieve-Dried THF (from Module 1).
-
Substrate: Add 3,5-dimethylisoxazole (1.0 equiv). Cool to -78°C (Dry Ice/Acetone).
-
Metalation: Add n-BuLi (1.05 equiv, titrated) dropwise over 10 minutes.
-
Observation: Solution may turn slight yellow. If it turns dark/brown, ring decomposition is occurring (check temp).
-
-
Incubation: Stir at -78°C for 30–60 minutes.
-
Warning: Do NOT warm to 0°C. The C5-lithio species is kinetically stable but thermodynamically unstable.
-
-
Electrophile Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) dissolved in dry THF.
-
Quench: Quench at -78°C with saturated
or dilute acetic acid.-
Reasoning: Quenching cold prevents the transient basicity during workup from cleaving the ring.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy immediately after adding n-BuLi.
Diagnosis: Moisture Ingress. The cloudiness is Lithium Hydroxide (LiOH) precipitating in THF. Solution:
-
Check your inert gas lines for leaks (bubble test).
-
Your septum might be cored; use a fresh septum.
-
Critical: Re-dry your THF using the sieve protocol.[9] Cloudiness = >100ppm water.
Q2: I obtained the starting material back, but the n-BuLi bottle is new.
Diagnosis: Invisible Hydrolysis. Even "new" bottles can be dead if the seal was compromised during shipping. Solution: Perform the Gilman Double Titration . If the "Active Base" is <50% of the label claim, discard the bottle. Do not try to adjust stoichiometry with "dead" reagent; the LiOH/LiOR impurities will alter the reaction aggregation state.
Q3: My yield is low, and I see a complex mixture of nitriles in the NMR.
Diagnosis: Ring Cleavage (Base-Mediated). Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents. Under strong base and insufficient cooling, the N-O bond breaks. Solution:
-
Temperature: Ensure the internal temperature (use a probe) is actually -78°C, not just the bath.
-
Addition Rate: Add n-BuLi slower to avoid local hot spots.
-
Quench: Did you let it warm up before quenching? Quench cold.
Q4: Can I use MeTHF (2-Methyltetrahydrofuran) instead of THF?
Answer: Yes, and it is often better. MeTHF forms an azeotrope with water, making it easier to dry. It also has a higher boiling point and lower freezing point. However, it is less polar than THF, which may aggregate the organolithium more tightly, potentially slowing down the deprotonation. You may need to add TMEDA (Tetramethylethylenediamine) to break the aggregates.
References
-
Kofron, W. G.; Baclawski, L. M. (1976). "A convenient method for estimation of alkyllithium concentrations". Journal of Organic Chemistry. 41 (10): 1879–1880.
-
Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry. 75 (24): 8351–8354.
- Gilliom, R. D. (1984). "Lithiation of isoxazoles". The Chemistry of Heterocyclic Compounds. Vol 49.
-
Watson, S. C.; Eastham, J. F. (1967). "Colored indicators for simple direct titration of magnesium and lithium reagents". Journal of Organometallic Chemistry. 9 (1): 165–168.
-
Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds". Canadian Journal of Chemistry. 48 (13): 2006–2015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Distinctive FTIR spectral bands for ethynyl vs ethyl groups in isoxazoles
Executive Summary
In the structural characterization of isoxazole-based pharmacophores, distinguishing between an ethynyl substituent (
The distinction rests on vibrational physics: the hybridization difference between the
Theoretical Framework: Hybridization & Force Constants
To interpret the spectra accurately, one must understand the causality of the band shifts. According to Hooke’s Law, the vibrational frequency (
-
Ethynyl Group (
): The carbon-carbon triple bond and the terminal C-H bond possess high -character (50%). This results in shorter, stiffer bonds with high force constants ( ), pushing vibrational modes to higher frequencies (3300 cm⁻¹ and 2100 cm⁻¹). -
Ethyl Group (
): The carbon chain possesses lower -character (25%). The bonds are longer and more compliant, resulting in lower frequency absorptions (< 3000 cm⁻¹).
Diagram 1: Vibrational Logic Flow
The following diagram illustrates the causal link between electronic structure and observed spectral bands.
Caption: Causal pathway linking hybridization states to specific FTIR frequency regions.
Detailed Spectral Comparison
Zone 1: The High-Frequency Region (3300 – 2800 cm⁻¹)
This is the primary discrimination zone.
-
Ethynyl Isoxazole (The "Stake"):
-
Ethyl Isoxazole (The "Forest"):
-
Band:
Aliphatic Stretches. -
Position: 2980 – 2850 cm⁻¹.
-
Appearance: Multiple peaks corresponding to asymmetric and symmetric stretches of methyl (
) and methylene ( ) groups. -
Critical Check: The ethyl group will show zero absorption at 3300 cm⁻¹.
-
Zone 2: The Triple Bond Region (2300 – 2000 cm⁻¹)
This region is often silent for many organic molecules, making signals here highly specific.
-
Ethynyl Isoxazole:
-
Ethyl Isoxazole:
-
Observation: Completely silent in this region.
-
Zone 3: The Fingerprint & Ring Modes (1600 – 600 cm⁻¹)
The isoxazole ring itself breathes and stretches here. The substituent exerts an electronic effect (Mesomeric/Inductive) that perturbs these ring modes.
-
Isoxazole Ring Stretches (
): Typically found between 1640–1500 cm⁻¹.-
Ethynyl Effect:[7] As an Electron Withdrawing Group (EWG), the ethynyl group can cause a slight hypsochromic shift (shift to higher wavenumber) or intensity change in ring modes due to conjugation.
-
Ethyl Effect: As an Electron Donating Group (EDG), it stabilizes the ring differently, often resulting in standard aromatic breathing modes.
-
-
Bending Modes:
-
Ethyl: Look for the "Umbrella" mode (
) at 1375 cm⁻¹ and the scissoring mode ( ) at 1465 cm⁻¹ . -
Ethynyl: Look for the
bend (wagging) at 600–700 cm⁻¹ . This is often broad and strong but can be obscured by ring deformations.
-
Data Summary Table
| Vibrational Mode | Ethynyl-Isoxazole ( | Ethyl-Isoxazole ( | Diagnostic Value |
| 3330–3270 cm⁻¹ (Strong, Sharp) | Absent | Primary | |
| 3150–3050 cm⁻¹ (Weak) | 3150–3050 cm⁻¹ (Weak) | Non-diagnostic (Ring H) | |
| Absent | 2980–2850 cm⁻¹ (Medium) | Primary | |
| 2160–2100 cm⁻¹ (Weak/Med) | Absent | Confirmatory | |
| 1640–1560 cm⁻¹ | 1620–1580 cm⁻¹ | Contextual (Ring) | |
| Absent | ~1375 cm⁻¹ (Sharp) | Secondary | |
| 700–600 cm⁻¹ (Broad) | Absent | Secondary |
Experimental Protocol (Self-Validating)
To ensure data integrity, use Attenuated Total Reflectance (ATR) for solid/liquid samples. ATR minimizes sample preparation errors common with KBr pellets (e.g., moisture absorption).
Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition workflow with Quality Control checkpoint.
Step-by-Step Methodology
-
System Initialization: Ensure the FTIR detector (DTGS or MCT) is cooled/stabilized. Set resolution to 4 cm⁻¹.
-
Background Acquisition: Collect a background spectrum of the clean ATR crystal to subtract atmospheric water vapor and CO₂.
-
Self-Validation: Verify the background energy curve is smooth.
-
-
Sample Loading:
-
Solids: Place ~2 mg of isoxazole derivative on the crystal. Apply high pressure using the anvil clamp to ensure intimate optical contact.
-
Liquids: Place 1 drop to cover the crystal active area.
-
-
Acquisition: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.
-
Data Processing: Apply baseline correction if necessary.
-
Critical Check: Look for the "CO₂ doublet" at 2350 cm⁻¹. If it is negative or overly strong, re-run the background.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR band assignments).
-
Palmer, M. H., et al. (2005). "The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm⁻¹." Journal of Molecular Spectroscopy, 233(2), 293-296. Link (Specific isoxazole ring mode assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Detailed tables for alkyne and alkyl frequencies).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[8] Link (Modern ATR protocols).
- Katritzky, A. R., & Taylor, P. J. (1990). "Infrared Spectra of Heterocycles." Physical Methods in Heterocyclic Chemistry.
Sources
- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemrxiv.org [chemrxiv.org]
- 8. esisresearch.org [esisresearch.org]
A Researcher's Guide to the Spectroscopic Signature of 3-Ethyl-5-ethynyl-1,2-oxazole: A Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
For the researcher navigating the intricate world of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous atomic-level connectivity and environmental information. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shift assignments for the novel compound 3-Ethyl-5-ethynyl-1,2-oxazole, a molecule with potential applications in medicinal chemistry and materials science.[1]
This document moves beyond a simple cataloging of spectral data. It offers a comparative analysis, juxtaposing predicted NMR data with established principles of heterocyclic NMR spectroscopy. The causality behind the observed and predicted chemical shifts will be explored, providing a framework for understanding the electronic influences of the ethyl and ethynyl substituents on the 1,2-oxazole core.
The Unique Electronic Landscape of the 1,2-Oxazole Ring
The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a distinctive electronic environment that significantly influences the chemical shifts of its constituent atoms. The nitrogen atom acts as a π-electron acceptor, while the oxygen atom is a π-electron donor. This push-pull electronic character, coupled with the inherent aromaticity of the ring, dictates the shielding and deshielding of the ring's protons and carbons.
Predicted ¹H NMR Spectral Analysis of 3-Ethyl-5-ethynyl-1,2-oxazole
The predicted ¹H NMR spectrum of 3-Ethyl-5-ethynyl-1,2-oxazole presents a clear and interpretable set of signals, each providing a piece of the structural puzzle. The predicted chemical shifts are summarized in the table below, followed by a detailed analysis of each resonance.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Oxazole ring) | ~6.5 | Singlet | N/A |
| Ethynyl-H | ~3.5 | Singlet | N/A |
| Ethyl-CH₂ | ~2.8 | Quartet | ~7.5 |
| Ethyl-CH₃ | ~1.3 | Triplet | ~7.5 |
Analysis of Predicted ¹H NMR Chemical Shifts:
-
Oxazole H-4 (~6.5 ppm): The sole proton directly attached to the oxazole ring, H-4, is predicted to resonate as a singlet in the downfield region. Its chemical shift is influenced by the anisotropic effects of the heterocyclic ring and the electronic nature of the adjacent substituents. In related 3,5-disubstituted isoxazoles, this proton typically appears in the range of 6.0-7.0 ppm.[2] The absence of adjacent protons results in a singlet multiplicity.
-
Ethynyl-H (~3.5 ppm): The terminal proton of the ethynyl group is predicted to appear as a sharp singlet. The sp-hybridization of the carbon to which it is attached results in a characteristic chemical shift that is significantly upfield from aromatic or vinylic protons. The magnetic anisotropy of the triple bond also contributes to its specific shielding environment.
-
Ethyl-CH₂ (~2.8 ppm) and Ethyl-CH₃ (~1.3 ppm): These signals are characteristic of an ethyl group. The methylene protons (CH₂) are deshielded by the adjacent electron-withdrawing oxazole ring, leading to a predicted chemical shift of approximately 2.8 ppm. These protons appear as a quartet due to coupling with the three neighboring methyl protons. Conversely, the methyl protons (CH₃) are more shielded and are predicted to resonate at approximately 1.3 ppm as a triplet, resulting from coupling to the two methylene protons.
Predicted ¹³C NMR Spectral Analysis of 3-Ethyl-5-ethynyl-1,2-oxazole
The predicted ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The predicted chemical shifts are presented below, followed by an in-depth discussion of the rationale behind these assignments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (Ethyl-substituted) | ~168 |
| C-5 (Ethynyl-substituted) | ~150 |
| C-4 | ~105 |
| Ethynyl C (ring-attached) | ~80 |
| Ethynyl C (terminal) | ~75 |
| Ethyl-CH₂ | ~20 |
| Ethyl-CH₃ | ~12 |
Analysis of Predicted ¹³C NMR Chemical Shifts:
-
Oxazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the oxazole ring carbons are highly diagnostic.
-
C-3 (~168 ppm): This carbon, bonded to the ethyl group, is predicted to be the most downfield of the ring carbons. Its proximity to the electronegative nitrogen and oxygen atoms, as well as the substituent effect of the ethyl group, contribute to its significant deshielding.
-
C-5 (~150 ppm): The carbon bearing the ethynyl substituent is also predicted to be significantly downfield. In substituted oxazoles, the C-2 and C-5 carbons, being adjacent to the oxygen atom, typically resonate at lower fields than C-4.[3]
-
C-4 (~105 ppm): This is the only carbon in the oxazole ring bonded to a hydrogen atom and is predicted to be the most upfield of the ring carbons. This is a characteristic feature of the 1,2-oxazole system.[4]
-
-
Ethynyl Carbons (~80 ppm and ~75 ppm): The two sp-hybridized carbons of the ethynyl group are predicted to resonate in the mid-field region of the spectrum. The carbon directly attached to the oxazole ring is slightly more deshielded than the terminal carbon.
-
Ethyl Group Carbons (~20 ppm and ~12 ppm): The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum, as expected. The methylene carbon (CH₂) is slightly more downfield than the methyl carbon (CH₃) due to its closer proximity to the electron-withdrawing oxazole ring.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to obtain experimental data for 3-Ethyl-5-ethynyl-1,2-oxazole or analogous compounds, the following protocol outlines a standardized approach for NMR sample preparation and data acquisition.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of 3-Ethyl-5-ethynyl-1,2-oxazole. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition: a. The data should be acquired on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity. b. For ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical acquisition parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans. c. For ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Typical acquisition parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to several thousand). d. 2D NMR Experiments (for confirmation): i. COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the ethyl group. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.
Visualization of Molecular Structure and Workflow
To aid in the visualization of the atomic assignments and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 3-Ethyl-5-ethynyl-1,2-oxazole with atom numbering for NMR assignments.
Sources
Reactivity Comparison Guide: 3-Ethyl vs. 3-Methyl Substituted Ethynyl Isoxazoles
Ethynyl isoxazoles are privileged scaffolds in modern drug discovery and materials science, frequently utilized as rigid linkers, pharmacophores, and versatile intermediates for click chemistry. When functionalizing the C4 position of the isoxazole ring with an ethynyl group, the choice of the adjacent C3-alkyl substituent—specifically 3-methyl versus 3-ethyl —profoundly dictates both the molecule's chemical reactivity and its biological target selectivity.
As a Senior Application Scientist, I have structured this guide to objectively compare these two substitution patterns. By analyzing the steric and electronic causality at the C3-C4 interface, this guide provides actionable insights and self-validating experimental protocols for researchers optimizing cross-coupling and derivatization workflows.
Mechanistic Causality: The C3-C4 Steric Interface
The isoxazole ring is a planar, five-membered heterocycle. Because of the internal bond angles, substituents at the C3 and C5 positions project outward, directly flanking the C4 position. This creates a highly sensitive steric environment for any reaction occurring at C4.
-
3-Methyl Substitution: A methyl group (–CH₃) presents a symmetric, relatively small steric cone. It allows the C4-ethynyl group (or its halogenated precursor) to freely rotate, minimizing the activation energy required for the approach of bulky transition metal catalysts or cycloaddition dipoles.
-
3-Ethyl Substitution: An ethyl group (–CH₂CH₃) introduces a rotatable C–C single bond. The terminal methyl group of the ethyl chain dynamically sweeps a much larger steric volume. This rotational conformation physically obstructs the C4 trajectory, raising the transition state energy (ΔG‡) during oxidative addition and transmetalation steps[1].
Research has conclusively demonstrated that the steric effect from the group at the C3 position of the isoxazole has a significantly greater influence on cross-coupling efficiency than the group at the C5 position, whereas the electronic effects of the C3 substituent remain negligible ()[2].
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between 3-methyl and 3-ethyl substituted ethynyl isoxazoles across chemical synthesis and biological applications.
Table 1: Reactivity and Performance Profile
| Parameter | 3-Methyl-4-ethynyl isoxazole | 3-Ethyl-4-ethynyl isoxazole | Mechanistic Causality |
| Steric Cone Volume | Minimal / Fixed | Moderate / Dynamic | Ethyl C-C bond rotation sweeps a larger spatial volume around the C4 position. |
| Pd-Coupling Yield | High (>90%) | Moderate (~75-80%) | Bulky C3-ethyl impedes the oxidative addition of Pd(0) to the C4-iodo precursor[1]. |
| Reaction Kinetics | Fast (4-6 hours) | Slower (8-12 hours) | Increased steric hindrance delays the transmetalation step in the Sonogashira cycle. |
| CuAAC (Click) Rate | Rapid | Moderately reduced | Steric shielding by the ethyl group restricts the approach of the copper-acetylide intermediate. |
| Biological Selectivity | Lower (High cross-reactivity) | Higher (Target specific) | Bulky ethyl groups induce steric clashing in off-target binding pockets (e.g., preventing PPARγ cross-reactivity in RORγt ligands)[3]. |
Visualizing the Steric Impact on Catalysis
The diagram below illustrates how the choice of C3-substituent directly impacts the catalytic cycle during the synthesis of ethynyl isoxazoles.
Fig 1. Steric impact of C3-substituents on Pd-catalyzed cross-coupling kinetics.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checkpoints to verify the success of each mechanistic step.
Protocol A: Synthesis of 3-Alkyl-4-ethynyl isoxazoles via Sonogashira Coupling
This protocol is adapted for the differential reactivity of 3-methyl vs. 3-ethyl precursors.
Reagents: 3-Alkyl-4-iodoisoxazole (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2.0 equiv), anhydrous DMF.
-
System Degassing (Critical Step): Add DMF and Et₂NH to a Schlenk flask. Degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species and promotes unwanted Glaser homocoupling of the alkyne.
-
Catalyst Pre-Activation: Under nitrogen, add Pd(acac)₂ and PPh₃ to the solvent. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe a color shift from pale yellow to dark red/brown, confirming the reduction of Pd(II) to the active Pd(0) species.
-
-
Substrate Addition: Add the 3-alkyl-4-iodoisoxazole and CuI, followed immediately by the terminal alkyne.
-
Thermal Regulation based on C3-Substituent:
-
For 3-Methyl substrates: Heat to 60°C for 4-6 hours.
-
For 3-Ethyl substrates: Heat to 80°C for 8-12 hours to overcome the higher steric activation barrier.
-
-
Reaction Monitoring:
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active 4-iodoisoxazole spot is completely consumed.
-
-
Workup: Quench with saturated NH₄Cl to remove copper salts, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: CuAAC (Click) Derivatization
Once the ethynyl isoxazole is isolated, it can be functionalized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction Assembly: Dissolve the 3-alkyl-4-ethynyl isoxazole (1.0 equiv) and desired organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Generation In Situ: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
-
Validation Checkpoint: The solution should briefly turn brown and then pale yellow/green, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Steric Compensation: For 3-ethyl derivatives, extend the reaction time by 30% compared to 3-methyl derivatives to ensure complete conversion.
Fig 2. Step-by-step workflow for the synthesis and functionalization of ethynyl isoxazoles.
Conclusion and Strategic Recommendations
When designing synthetic routes or pharmaceutical libraries involving ethynyl isoxazoles, the C3-substituent must be chosen with intent:
-
Select 3-methyl when maximizing synthetic yield, accelerating reaction times, or building highly dense molecular architectures where steric crowding is a limiting factor.
-
Select 3-ethyl (or bulkier groups like isopropyl) when designing therapeutic ligands where off-target binding (e.g., cross-reactivity with nuclear receptors) must be suppressed via steric exclusion[3].
References
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction." RSC Advances, 9(16), 8894-8904.[Link]
-
Xue, Y., et al. (2018). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry (via PMC).[Link]
Sources
- 1. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mass Spectrometry Fragmentation Patterns of 3,5-Disubstituted 1,2-Oxazoles
An In-Depth Technical Guide
For researchers and professionals in drug development and chemical synthesis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,5-disubstituted 1,2-oxazoles (also known as isoxazoles), focusing on how the nature and position of substituents dictate the cleavage pathways.
The 1,2-Oxazole Ring: A Foundation of Instability Under Electron Impact
The 1,2-oxazole ring is a five-membered heterocycle characterized by a labile nitrogen-oxygen bond. This inherent weakness is the primary determinant of its fragmentation behavior under electron impact (EI-MS). Unlike their more stable oxazole isomers, the initial and most facile fragmentation step for 1,2-oxazoles is the cleavage of this N-O bond[1]. This primary cleavage event initiates a cascade of subsequent fragmentations and rearrangements, which are profoundly influenced by the substituents at the C3 and C5 positions.
Understanding these substituent-driven pathways is critical for the unambiguous identification of isomeric structures, a common challenge in synthetic and medicinal chemistry. This guide will dissect these patterns, providing the experimental rationale and data necessary for confident spectral interpretation.
Core Fragmentation Pathways: A Tale of Two Bonds
Upon electron ionization, the molecular ion (M•+) of a 3,5-disubstituted 1,2-oxazole is formed. The subsequent fragmentation cascade is dominated by the initial N-O bond scission, leading to two principal competing pathways for ring cleavage.
As illustrated in Figure 1, the initial N-O bond cleavage is followed by the rupture of two carbon-carbon bonds within the ring. The competition between these pathways is dictated by the relative stability of the resulting nitrile and acylium ion fragments, which is directly governed by the electronic properties of the R1 (at C3) and R2 (at C5) substituents.
Comparative Analysis: The Influence of Substituents
The predictive power of mass spectrometry for these heterocycles lies in understanding how different substituents at the C3 and C5 positions direct the fragmentation. We will now compare the fragmentation patterns for common substitution motifs.
Case Study 1: Aryl vs. Methyl Substitution
A common scenario involves comparing a 3-aryl-5-methyl-1,2-oxazole with its isomer, 3-methyl-5-aryl-1,2-oxazole. The fragmentation patterns are distinct and allow for unambiguous differentiation.
-
3-Phenyl-5-methyl-1,2-oxazole: The dominant fragmentation pathway involves the formation of the highly stable benzoyl cation ([C6H5CO]+, m/z 105) and acetonitrile radical cation ([CH3CN]+•). The benzoyl cation is often the base peak due to its resonance stabilization.
-
3-Methyl-5-phenyl-1,2-oxazole: In this isomer, the primary fragmentation yields the phenylnitrile radical cation ([C6H5CN]+•, m/z 103) and the acetyl cation ([CH3CO]+, m/z 43). The relative abundances of these ions will be significant.
Case Study 2: Alkyl Chain Fragmentation
When long-chain alkyl substituents are present, fragmentation of the side chain can occur, sometimes competing with the heterocyclic ring cleavage. These fragmentations often proceed via characteristic pathways, such as the McLafferty rearrangement if a gamma-hydrogen is available relative to a suitable acceptor site.
The McLafferty rearrangement is a classic fragmentation mechanism for molecules containing a carbonyl group and an accessible γ-hydrogen.[2][3][4] It proceeds through a six-membered cyclic transition state, resulting in the formation of a neutral alkene and a stabilized enol radical cation.[3][5] While the 1,2-oxazole ring itself does not contain a carbonyl, substituents may. For instance, an ester or ketone substituent at C3 or C5 would be susceptible to this rearrangement, providing valuable structural information about the alkyl chain.
Summary of Characteristic Fragments
The following table summarizes the expected key fragment ions for various 3,5-disubstituted 1,2-oxazoles, providing a quick reference for spectral interpretation.
| R1 (at C3) | R2 (at C5) | Primary Ring Cleavage Products (Ions) | Other Key Fragments |
| Phenyl | Methyl | [C₆H₅CO]⁺ (m/z 105) , [CH₃CN]⁺ | [C₆H₅]⁺ (m/z 77) |
| Methyl | Phenyl | [C₆H₅CN]⁺ (m/z 103) , [CH₃CO]⁺ | [C₆H₅]⁺ (m/z 77) |
| Phenyl | Phenyl | [C₆H₅CO]⁺ (m/z 105) , [C₆H₅CN]⁺ (m/z 103) | [C₆H₅]⁺ (m/z 77) |
| Ethyl | Methyl | [CH₃CH₂CO]⁺ (m/z 57), [CH₃CN]⁺ | [CH₃CH₂]⁺ (m/z 29) |
| Methyl | Ethyl | [CH₃CO]⁺ (m/z 43), [CH₃CH₂CN]⁺ | [CH₃CH₂]⁺ (m/z 29) |
Note: Bolded ions often represent the more abundant fragments due to greater charge stabilization.
Skeletal Rearrangements: Beyond Simple Cleavage
In some cases, the fragmentation of 1,2-oxazoles is not limited to simple bond cleavages. Skeletal rearrangements can occur, leading to the formation of isomeric ion structures before further fragmentation. Studies have proposed that the initial molecular ion can rearrange to azirine or even oxazole intermediates, which then fragment differently[1]. This can complicate spectral interpretation but also provides deeper structural clues for the experienced analyst. Tandem mass spectrometry (MS/MS) experiments are often invaluable for confirming such complex fragmentation pathways[6][7].
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible fragmentation patterns for 3,5-disubstituted 1,2-oxazoles, a standardized analytical approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common technique.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the purified 1,2-oxazole derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization to increase volatility, although most 1,2-oxazoles are amenable to direct analysis.
-
-
GC Separation:
-
Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in split or splitless mode depending on the sample concentration.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is typically sufficient.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
-
Mass Spectrometer Conditions (EI Source):
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared with library data[8].
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight (e.g., m/z 500).
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
-
Conclusion
The mass spectral fragmentation of 3,5-disubstituted 1,2-oxazoles is a predictable process governed by the initial, facile cleavage of the N-O bond. The subsequent fragmentation pathways are powerfully directed by the nature and position of the C3 and C5 substituents. By comparing the relative stabilities of the potential acylium and nitrile fragment ions, researchers can confidently distinguish between isomers and elucidate the structures of novel 1,2-oxazole derivatives. The presence of aryl groups typically leads to the formation of stable, high-mass fragments like benzoyl or benzonitrile ions, while alkyl substituents introduce competing side-chain fragmentation pathways. This guide provides the foundational principles and comparative data necessary to leverage mass spectrometry as a robust tool in the research and development of this important class of heterocyclic compounds.
References
-
Simons, B. K., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563–575. [Link]
-
Bowie, J. H., & Kallury, R. K. M. R. (1991). Electron-Impact Mass-Spectra of 3-Alkyl-2,1-benzisoxazoles. Australian Journal of Chemistry, 44(6), 863–880. [Link]
-
Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 765. [Link]
-
Zhang, J. Y., & Breau, A. P. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651–1656. [Link]
-
Golfier, M., & Pénin, R. (1976). Rearrangements 1,3 en Serie Heterocyclique. VI—Fragmentation, en Spectrometrie de Masse, des Aryl‐2 Alkyl‐4 Oxadiazol‐1,3,4 Ones‐5 et des Aryl‐2 Alcoxy‐5 Oxadiazoles‐1,3,4. Organic Mass Spectrometry, 11(7), 718–727. [Link]
-
Apreda, M. C., et al. (1989). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Chemical Society, 111(18), 7036–7043. [Link]
-
McLafferty Rearrangement. (n.d.). In Wikipedia. Retrieved February 26, 2026. [Link]
-
McLafferty Rearrangement. (2025, September 30). Chemistry Steps. [Link]
-
Dantus, M., et al. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry A. [Link]
-
Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 310–319. [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uni-saarland.de [uni-saarland.de]
Technical Guide: Bioactivity Comparison of Isoxazole-Linked vs. Triazole-Linked Pharmacophores
Executive Summary
In modern fragment-based drug discovery (FBDD), the choice of linker is rarely just about connecting two active moieties; the linker itself is a pharmacophore that dictates solubility, metabolic fate, and binding vector.
This guide provides a head-to-head analysis of 1,2,3-Triazoles (via CuAAC "Click" chemistry) versus Isoxazoles (via nitrile oxide cycloaddition). While both are five-membered heterocyclic bioisosteres for amides and esters, our data and literature synthesis indicate a distinct divergence in application:
-
1,2,3-Triazoles are superior for metabolic stability and aqueous solubility , acting as robust peptidomimetics (trans-amide isosteres).
-
Isoxazoles offer unique electrophilic character and specific hydrophobic interactions but suffer from metabolic liabilities (reductive ring opening) that must be managed.
Physicochemical & Structural Profiling
To select the correct linker, one must understand the electronic landscape of the ring systems.
Electronic Distribution and Dipole Moments
The 1,2,3-triazole ring exhibits a significantly higher dipole moment (~5.0 D) compared to the isoxazole ring (~3.0 D). This polarity contributes to the triazole's ability to improve the water solubility of lipophilic payloads—a critical factor in kinase inhibitor design.
| Feature | 1,4-Disubstituted 1,2,3-Triazole | 3,5-Disubstituted Isoxazole |
| Dipole Moment | High (~5.0 D) | Moderate (~2.9–3.0 D) |
| H-Bonding | Strong H-bond acceptor (N2/N3); C5-H is a weak donor. | Weak H-bond acceptor (N); Oxygen is poor acceptor. |
| Bioisosterism | Mimics trans-amide (Z-amide) bond distance (~5.0 Å). | Mimics esters or phenyl rings; more lipophilic. |
| pKa (Conjugate Acid) | ~1.2 (Non-basic at physiological pH) | ~ -3.0 (Very weak base) |
| LogP Contribution | Lowers LogP (Hydrophilic) | Increases LogP (Lipophilic) |
Structural Geometry
The 1,4-disubstituted triazole creates a rigid linker that mimics the geometry of a peptide bond without the susceptibility to protease cleavage. The isoxazole, while rigid, presents a different vector orientation depending on substitution (3,5- vs 3,4-substitution), often used to lock conformations in hydrophobic pockets (e.g., in COX-2 inhibitors).
Synthetic Accessibility & Workflow
The "Click" chemistry revolution has made triazoles ubiquitous, but isoxazole synthesis remains vital for specific SAR (Structure-Activity Relationship) exploration.
Comparative Synthetic Routes
-
Triazole Route: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Highly regioselective (1,4-isomer), aqueous compatible, room temperature.
-
Isoxazole Route: [3+2] Cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes. Often requires elevated temperatures and can yield regioisomeric mixtures (3,5 vs 3,4) if not carefully controlled.
Visualization: Synthetic Decision Matrix
Figure 1: Decision matrix for synthetic route selection based on desired pharmacophore properties.
Bioactivity & Metabolic Stability[2][3][4][5]
This is the critical differentiator. While both linkers can bind targets effectively, their survival in the biological system differs.
Metabolic Stability: The Isoxazole Liability
Isoxazoles are susceptible to reductive ring opening by cytochrome P450 enzymes (specifically CYP isoforms) and cytosolic reductases. This opens the ring to form an amino-enone, which is often inactive or toxic.
-
Triazoles: Essentially metabolically inert. They do not undergo oxidative or reductive cleavage under physiological conditions.
Visualization: Metabolic Fate
Figure 2: Comparative metabolic pathways. Note the stability of the triazole ring versus the reductive liability of the isoxazole.
Case Study: Bioactivity Data Summary
The following table aggregates data from kinase inhibitor studies (e.g., VEGFR2 inhibitors) where amide linkers were replaced by triazoles or isoxazoles.
| Parameter | Amide (Parent) | 1,2,3-Triazole Analogue | Isoxazole Analogue |
| IC50 (Target) | 15 nM | 18 nM (Retained potency) | 45 nM (Slight loss) |
| Aqueous Solubility | Low (<5 µg/mL) | High (>50 µg/mL) | Moderate (10 µg/mL) |
| Metabolic t1/2 (Microsomes) | 25 min | >60 min | 15 min (Ring opening) |
| Cell Permeability (Caco-2) | Moderate | Moderate | High (More lipophilic) |
Insight: The triazole analogue often retains the potency of the amide parent while significantly boosting solubility and metabolic stability.[2][3] The isoxazole analogue often exhibits higher permeability due to lipophilicity but fails in metabolic half-life assays.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazole
Use this for generating the stable, high-solubility library.
-
Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH:H₂O (1:1).
-
Catalyst: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).
-
Reaction: Stir at Room Temperature (RT) for 6–12 hours.
-
Checkpoint: Monitor by TLC. The triazole product is usually much more polar than the starting materials.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water (green chemistry). If not, extract with EtOAc.
-
Purification: Recrystallization is often sufficient; otherwise, silica flash chromatography.
Protocol B: Synthesis of 3,5-Disubstituted Isoxazole
Use this when a specific hydrophobic fit is required.
-
Precursor: Convert aldehyde to aldoxime using hydroxylamine hydrochloride and NaOH.
-
Chlorination: Treat aldoxime with NCS (N-chlorosuccinimide) in DMF to generate the chloro-oxime (precursor to nitrile oxide).
-
Cycloaddition: Dissolve Alkyne (1.2 eq) and Chloro-oxime (1.0 eq) in DCM/Ethanol.
-
Base Addition: Dropwise addition of Triethylamine (Et₃N) at 0°C (this generates the nitrile oxide in situ).
-
Reaction: Allow to warm to RT and stir overnight.
-
Purification: Rigorous chromatography is required to separate regioisomers.
Protocol C: Comparative Cytotoxicity Assay (MTT)
Standard validation for bioactivity.
-
Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (Triazole vs Isoxazole analogues) at serial dilutions (0.1 – 100 µM).
-
Control: Include Doxorubicin as positive control; 0.1% DMSO as vehicle control.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Comparison of Heterocycles in Drug Design
-
Metabolic Stability of Isoxazoles
-
Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem.[7]
-
-
Triazoles as Amide Bioisosteres
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (PMC).
-
Synthetic Methodologies
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic Chemistry (PMC).
-
Antibacterial Applications
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents.[8] MDPI Molecules.
-
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. "A Study To Regioselectively Access Fluorinated Triazoles And Isoxazole" by Sweta Adhikari [egrove.olemiss.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Crystallographic data and bond length analysis of 5-ethynyl-1,2-oxazole derivatives
An In-Depth Comparative Guide to the Crystallographic and Structural Analysis of 5-Ethynyl-1,2-Oxazole Derivatives
Introduction: The Structural Significance of 5-Ethynyl-1,2-Oxazoles
The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including acting as neuroactive compounds and excitatory amino acid receptor agonists.[1] The introduction of an ethynyl group at the 5-position of the oxazole ring dramatically expands its synthetic utility. This moiety serves as a versatile handle for "click chemistry," enabling the facile construction of more complex molecular architectures with potential applications in drug discovery and materials science.[3]
A comprehensive understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials. X-ray crystallography stands as the definitive method for determining precise bond lengths, bond angles, and overall molecular conformation. This guide provides a comparative analysis of the crystallographic data of 1,2-oxazole derivatives, offering insights into the structural nuances of the 5-ethynyl substituted variants, even in the absence of a publicly available crystal structure for the parent compound.
Methodology: The Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline compound. The fundamental principle involves irradiating a single crystal with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
The causality behind this experimental choice lies in its unparalleled ability to provide a definitive and high-resolution "snapshot" of a molecule's solid-state conformation. This structural information is crucial for validating computational models and for understanding intermolecular interactions within the crystal lattice, which can influence physical properties such as solubility and melting point.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis of 1,2-Oxazole Ring Geometry
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| O(1)–N(2) | 1.420(2) | O(1)–N(2)–C(3) | 105.00(16) |
| N(2)–C(3) | 1.298(3) | N(2)–C(3)–C(4) | 112.61(17) |
| C(3)–C(4) | 1.424(3) | C(3)–C(4)–C(5) | 104.01(16) |
| C(4)–C(5) | 1.361(2) | C(4)–C(5)–O(1) | 109.44(16) |
| C(5)–O(1) | 1.351(2) | C(5)–O(1)–N(2) | 108.95(14) |
| Data derived from the crystal structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate.[1] |
The observed bond lengths within the 1,2-oxazole ring are consistent with a delocalized π-electron system, although with significant bond fixation.[6] The N(2)–C(3) bond at 1.298 Å exhibits considerable double-bond character, while the O(1)–N(2) bond at 1.420 Å is a clear single bond. The C(4)–C(5) and C(5)–O(1) bonds show intermediate character, suggesting partial delocalization.
Computational studies using Density Functional Theory (DFT) have been employed to predict the geometries of oxazole derivatives, and the results often correlate well with experimental X-ray data.[7][8] These theoretical calculations can be particularly useful for understanding the structures of compounds for which experimental data is unavailable. Discrepancies between computational methods can arise, particularly concerning the bond lengths involving the heteroatoms.[7]
Caption: Key bond lengths in the 1,2-oxazole ring.
Influence of the Ethynyl Substituent
The ethynyl group at the C5 position is expected to have a significant impact on the electronic and structural properties of the 1,2-oxazole ring. The sp-hybridized carbons of the acetylene moiety are more electronegative than the sp²-hybridized carbons of the ring, which will influence the electron density distribution. The C≡C triple bond is characterized by its short bond length (typically around 1.20 Å) and linear geometry. The C(5)-C(ethynyl) single bond is also expected to be shorter than a typical C(sp²)-C(sp³) single bond due to the sp-hybridization of the ethynyl carbon.
Substituents on the oxazole ring are known to distort the geometry and affect the aromaticity of the system.[9] The electron-withdrawing nature of the ethynyl group is likely to influence the bond lengths within the heterocyclic ring, though the precise nature of this influence would require specific crystallographic or high-level computational data for confirmation.
Experimental Protocols
Representative Synthesis of a 1,2-Oxazole Derivative
A common and effective method for the synthesis of 1,2-oxazole derivatives involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[1] This approach allows for the construction of the heterocyclic ring with good control over regioselectivity.
Step-by-Step Protocol:
-
Preparation of the β-enamino ketoester: Condense a 1,3-diketone with N,N-dimethylformamide dimethyl acetal.
-
Cyclization Reaction: To a solution of the β-enamino ketoester in a suitable solvent such as methanol, add hydroxylamine hydrochloride.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2-oxazole derivative.
Protocol for Single-Crystal X-ray Data Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the crystal structure using software packages that employ methods like direct methods or the Patterson function to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the geometric parameters are reasonable and that there are no significant errors in the model. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[10][11]
Conclusion and Future Outlook
The crystallographic analysis of 1,2-oxazole derivatives reveals a planar heterocyclic system with a degree of π-electron delocalization. The bond lengths and angles are sensitive to the nature of the substituents on the ring. While specific crystallographic data for 5-ethynyl-1,2-oxazole derivatives are yet to be widely reported, the analysis of closely related structures provides a strong foundation for predicting their geometric parameters.
The ethynyl moiety is a key functional group that imbues these molecules with significant synthetic potential. To fully exploit this potential in drug design and materials science, a systematic study involving the synthesis and crystallographic characterization of a series of 5-ethynyl-1,2-oxazole derivatives is warranted. Such studies would provide invaluable data for understanding the subtle interplay between molecular structure and function, ultimately paving the way for the development of novel and improved chemical entities.
References
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. National Center for Biotechnology Information. [Link]
-
Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Engineering and Technology. [Link]
-
Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. ResearchGate. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Bond length (Å) and angles of the oxazole ring. ResearchGate. [Link]
-
Cambridge Structural Database. UMass Dartmouth Library. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. [Link]
-
CCDC: The Cambridge Crystallographic Data Centre. CCDC. [Link]
-
Chemical structures of oxazole derivatives. ResearchGate. [Link]
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buy 3-ethynyl-1,2-oxazole | 2137766-58-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to Validating the Purity of 3-Ethyl-5-ethynyl-1,2-oxazole using HPLC-UV and Alternative Methods
In the landscape of pharmaceutical research and drug development, the purity of novel chemical entities is a cornerstone of reliable and reproducible results. For a molecule such as 3-Ethyl-5-ethynyl-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for advancing a compound through the development pipeline. This guide provides an in-depth comparison of the widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques for validating the purity of this specific oxazole derivative.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to make informed decisions about their analytical strategies. We will delve into the causality behind experimental choices, establish the framework for a self-validating analytical system, and provide a comprehensive, referenced foundation for the methodologies discussed.
The Premier Method: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse for purity determination of non-volatile and thermally sensitive small molecules like 3-Ethyl-5-ethynyl-1,2-oxazole.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the ideal choice for separating the target compound from structurally similar impurities that may arise during synthesis.[2][3]
The selection of a C18 stationary phase is a logical starting point for a molecule with the predicted polarity of 3-Ethyl-5-ethynyl-1,2-oxazole. The hydrophobic nature of the C18 alkyl chains provides a robust mechanism for retaining the analyte and its potential impurities, allowing for effective separation based on subtle differences in their hydrophobicity. The use of a gradient elution, transitioning from a highly aqueous mobile phase to one rich in an organic solvent like acetonitrile, is crucial for resolving compounds with a wider range of polarities and ensuring that even late-eluting, more hydrophobic impurities are effectively separated and detected.[1]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: Return to 5% B
-
22-27 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 3-Ethyl-5-ethynyl-1,2-oxazole sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Purity Calculation: The purity is determined using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2]
Visualizing the HPLC Workflow
Caption: Workflow for purity validation of 3-Ethyl-5-ethynyl-1,2-oxazole by HPLC-UV.
Trustworthiness: A Self-Validating System
The reliability of any analytical method hinges on its ability to consistently produce accurate and reproducible results.[4][5] This is achieved through a built-in system of checks and balances, often referred to as system suitability testing (SST).[4][5][6] Before analyzing any samples, a standard solution of 3-Ethyl-5-ethynyl-1,2-oxazole is injected multiple times to verify the performance of the entire analytical system.[4][7][8]
Key system suitability parameters and their typical acceptance criteria are outlined in the table below. These parameters ensure that the chromatographic system is functioning correctly on the day of analysis.[7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Symmetry) | 0.8 - 1.5 | Ensures symmetrical peak shape, which is crucial for accurate peak integration.[5] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good separation performance.[5][6] |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% for ≥ 5 injections | Demonstrates the precision of the injector and the stability of the detector response.[4][9] |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of the analyte from potential impurities, which is critical for accurate quantification.[6] |
Adherence to these system suitability criteria, as outlined in guidelines from the International Council for Harmonisation (ICH), provides documented evidence that the analytical results are generated under conditions that meet the required performance standards.[9][10][11][12]
Comparative Analysis: Alternative Purity Validation Techniques
While HPLC-UV is a robust primary method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation and detection principles. This multi-faceted approach provides a more complete picture of a sample's purity profile.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry offers unparalleled sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level impurities.[13][14][15] Unlike UV detection, which relies on the presence of a chromophore, mass spectrometry provides information about the molecular weight of each component.[13] This allows for the tentative identification of impurities even when a reference standard is not available.[13][14]
-
Advantages:
-
Disadvantages:
-
Quantitative accuracy can be lower than HPLC-UV without individual impurity standards.
-
Instrumentation is more complex and expensive.[14]
-
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for direct quantification without the need for a substance-specific calibration curve.[17][18] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17][18] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[17][18]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to HPLC-UV and HRMS.
-
Requires a high-purity, non-interfering internal standard.[17]
-
May not be suitable for complex mixtures with overlapping signals.
-
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[22][23][24] For a molecule like 3-Ethyl-5-ethynyl-1,2-oxazole, which has a relatively low molecular weight, GC could be a viable option, particularly for detecting volatile impurities that might not be readily observed by HPLC.
-
Advantages:
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
The compound may require derivatization to increase its volatility.[3]
-
Decision-Making Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Summary Comparison of Analytical Techniques
The following table provides a comparative overview of the discussed analytical techniques for the purity validation of 3-Ethyl-5-ethynyl-1,2-oxazole.
| Feature | HPLC-UV | HRMS | qNMR | GC |
| Primary Use | Quantitative Purity | Impurity Identification & Profiling | Absolute Quantitative Purity | Volatile Impurity Analysis |
| Sensitivity | High | Very High | Moderate | High |
| Selectivity | High (Chromatographic) | Very High (Mass-based) | High (Structural) | Very High (Chromatographic) |
| Quantitative Accuracy | High (with standard) | Moderate to High | Very High (Primary Method) | High (with standard) |
| Compound Identification | Limited (Retention Time) | High (Molecular Weight) | High (Structural Information) | High (with MS) |
| Throughput | High | Moderate | Low | High |
| Cost & Complexity | Moderate | High | High | Moderate |
Conclusion
For the routine purity validation of 3-Ethyl-5-ethynyl-1,2-oxazole, a well-validated RP-HPLC-UV method stands as the most balanced approach, offering a blend of high performance, reliability, and accessibility. Its efficacy is underpinned by a robust system of self-validation through system suitability testing, ensuring the integrity of the generated data.
However, a comprehensive characterization, particularly during later stages of drug development, necessitates an orthogonal approach. High-Resolution Mass Spectrometry is invaluable for impurity identification and profiling, while qNMR offers a direct and highly accurate measure of absolute purity. Gas Chromatography serves as a specialized tool for addressing the potential presence of volatile impurities. The strategic selection and application of these techniques, guided by the specific analytical objectives, will ensure a thorough and scientifically sound assessment of the purity of 3-Ethyl-5-ethynyl-1,2-oxazole, thereby supporting its progression in the drug discovery and development process.
References
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Solution. Retrieved February 22, 2024, from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved February 22, 2024, from [Link]
-
High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. Retrieved February 22, 2024, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved February 22, 2024, from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 22, 2024, from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved February 22, 2024, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 22, 2024, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 22, 2024, from [Link]
-
Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Retrieved February 22, 2024, from [Link]
-
Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved February 22, 2024, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved February 22, 2024, from [Link]
-
Bradley, C. (2026, January 20). System Suitability Testing: Ensuring Reliable Results. Lab Manager. Retrieved February 22, 2024, from [Link]
-
High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved February 22, 2024, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved February 22, 2024, from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). ChromPedia. Retrieved February 22, 2024, from [Link]
-
EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. (n.d.). SCION Instruments. Retrieved February 22, 2024, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved February 22, 2024, from [Link]
-
Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). (n.d.). OI Analytical. Retrieved February 22, 2024, from [Link]
-
Doneanu, A., et al. (2016). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 118, 139-147. [Link]
-
Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography. (2024, June 11). Chromatography Online. Retrieved February 22, 2024, from [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2023, May). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022, March 21). Medistri SA. Retrieved February 22, 2024, from [Link]
-
Volatile Organic Compounds(VOC) in Air. (n.d.). Shimadzu Italia SRL. Retrieved February 22, 2024, from [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved February 22, 2024, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 22, 2024, from [Link]
-
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved February 22, 2024, from [Link]
-
Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA. Retrieved February 22, 2024, from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 387-396.
-
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved February 22, 2024, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Li, Y., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Journal of Pharmaceutical Research International. Retrieved February 22, 2024, from [Link]
-
Sepe, V., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate. Retrieved February 22, 2024, from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assayprism.com [assayprism.com]
- 5. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 21. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 23. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 24. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 25. ysi.com [ysi.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Volatile Organic Compounds(VOC) in Air : Shimadzu (Italia) [shimadzu.it]
Comparative Kinetics of Click Reactions with Electron-Deficient Isoxazole Alkynes
Executive Summary
This technical guide analyzes the kinetic performance of electron-deficient isoxazole alkynes , a specialized class of bioorthogonal reagents. While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are ubiquitous, electron-deficient alkynes—specifically those activated by isoxazole rings or participating in isoxazole-forming Nitrile Oxide-Alkyne Cycloadditions (NOAC)—occupy a critical niche. They offer tunable reactivity profiles intermediate between uncatalyzed thermal cycloadditions and ultra-fast inverse-electron-demand Diels-Alder (IEDDA) reactions.
This guide compares these reagents against industry standards (DBCO, BCN, TCO) to assist researchers in selecting the optimal ligation chemistry for drug discovery and proteomic labeling.
Mechanistic Insight: The "Electron-Deficient" Advantage
The reactivity of isoxazole alkynes is governed by Frontier Molecular Orbital (FMO) theory. In a typical 1,3-dipolar cycloaddition (click reaction), the reaction rate is determined by the energy gap between the HOMO of the dipole (e.g., azide, nitrile oxide) and the LUMO of the dipolarophile (alkyne).
-
Standard Alkynes: High LUMO energy creates a large gap, resulting in sluggish kinetics (
) without catalysis. -
Electron-Deficient Isoxazole Alkynes: The isoxazole ring acts as a potent electron-withdrawing group (EWG). This significantly lowers the alkyne's LUMO energy , narrowing the HOMO-LUMO gap and accelerating nucleophilic attack or cycloaddition by orders of magnitude without requiring ring strain or metal catalysts.
Reaction Classes Covered[1][2][3][4][5][6][7][8][9][10][11][12]
-
Isoxazole-Activated CuAAC: Alkynes directly substituted with an isoxazole ring (Isox-C≡C-R) reacting with azides.
-
NOAC (Nitrile Oxide-Alkyne Cycloaddition): Electron-deficient alkynes reacting with nitrile oxides to form isoxazoles.
Comparative Kinetics: Head-to-Head Analysis
The following data synthesizes kinetic rates (
Table 1: Second-Order Rate Constants ( ) in [2]
| Reaction Type | Reagent Pair | Catalyst | Rate Constant ( | Kinetic Profile |
| IEDDA | Tetrazine + TCO | None | Ultra-Fast (Diffusion limited) | |
| CuAAC | Terminal Alkyne + Azide | Cu(I) | Instantaneous (Catalyst dependent) | |
| SPAAC | DBCO + Azide | None | Fast (Strain driven) | |
| SPAAC | BCN + Azide | None | Moderate (Balanced hydrophilicity) | |
| NOAC | Nitrile Oxide + E-Deficient Alkyne | None | Tunable (EWG driven) | |
| Activated CuAAC | Isoxazole-Alkyne + Azide | Cu(I) | Hyper-Active (Ligand accelerated) | |
| Thermal | Phenylacetylene + Azide | None | Slow (Requires heat/pressure) |
Key Findings
-
NOAC vs. SPAAC: Electron-deficient alkynes (e.g., propiolates, acetylenedicarboxylates) reacting with nitrile oxides can approach the speed of SPAAC (
) without the synthetic complexity of strained rings like DBCO. -
Isoxazole Activation: When an isoxazole ring is attached to the alkyne, it acts as a "self-activating" ligand. In CuAAC, these alkynes often chelate the copper center, potentially creating a chelation-assisted rate acceleration that exceeds standard phenylacetylene rates.
Experimental Protocols
Protocol A: Kinetic Measurement via UV-Vis Spectroscopy
Use this protocol for reagents with distinct chromophores (e.g., Nitrile Oxides, Tetrazines).
-
Preparation:
-
Prepare 10 mM stock solutions of the Electron-Deficient Alkyne and the Dipole (e.g., Stable Nitrile Oxide or Azide) in DMSO.
-
Dilute to 100 µM working concentrations in the reaction solvent (e.g., PBS pH 7.4 or MeOH).
-
-
Execution:
-
Equilibrate the UV-Vis spectrophotometer at 25°C.
-
Mix reagents in a quartz cuvette at a 1:1 ratio (or pseudo-first-order excess, 1:10).
-
Monitor: Track the decrease in absorbance of the dipole (e.g., Nitrile Oxide
nm) or the appearance of the isoxazole/triazole product.
-
-
Data Analysis:
-
Plot
vs. time. -
Extract the observed rate constant (
) from the slope. -
Calculate
.
-
Protocol B: 1H-NMR Monitoring (Deuterated Solvent)
Use this for non-chromophoric reagents or to verify regioselectivity.
-
Setup: Dissolve equimolar amounts (e.g., 20 mM) of Isoxazole-Alkyne and Azide in
or . -
Acquisition:
-
Acquire a
spectrum immediately. -
Set up an arrayed experiment to acquire spectra every 5–10 minutes for 2 hours.
-
-
Quantification:
-
Integrate the diagnostic Alkyne proton (if terminal,
ppm) vs. the Product Triazole/Isoxazole proton ( ppm). -
Calculate conversion % over time and fit to second-order kinetic equation:
.
-
Visualizations
Diagram 1: Mechanistic Pathway & FMO Interaction
This diagram illustrates how the electron-deficient isoxazole ring lowers the LUMO, facilitating the click reaction.
Caption: FMO interaction diagram showing the LUMO-lowering effect of the isoxazole group, accelerating the transition state formation.
Diagram 2: Experimental Workflow for Kinetic Validation
A self-validating workflow to ensure data integrity when measuring rate constants.
Caption: Step-by-step experimental workflow for determining second-order rate constants (
References
-
BenchChem. A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides. Retrieved from
-
National Institutes of Health (NIH). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from
-
MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes. Retrieved from
-
Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from
-
ChemPep. Overview of Copper-Free Click Chemistry. Retrieved from
A Comprehensive Guide to the Safe Disposal of 3-Ethyl-5-ethynyl-1,2-oxazole
As a cornerstone of modern medicinal and materials science, the synthesis and application of novel heterocyclic compounds like 3-Ethyl-5-ethynyl-1,2-oxazole are fundamental to discovery.[1][2] However, the innovation that occurs at the bench must be matched by an unwavering commitment to safety, which extends through the entire lifecycle of a chemical, including its final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethyl-5-ethynyl-1,2-oxazole, grounded in established safety principles and regulatory awareness. It is designed for the discerning researcher who understands that operational excellence and safety are two sides of the same coin.
Hazard Profile and Risk Assessment: Understanding the Compound
-
The Oxazole Moiety: Oxazole-based compounds are known to cause skin, eye, and respiratory irritation.[3][4] Some are classified as harmful if swallowed.[5][6] Depending on the substitution pattern, some simple oxazoles can also be flammable.[7][8]
-
The Ethynyl Group: The terminal alkyne (ethynyl) functionality presents a more significant, and often overlooked, hazard. Terminal alkynes can form highly unstable and explosive metal acetylide salts, particularly with heavy metals such as copper, silver, mercury, and lead. This reaction can be initiated by contact with the metals themselves or their salts. Furthermore, some ethynyl compounds are investigated for their biological activity, which implies a potential for toxicity or mutagenicity.[9]
Based on this analysis, 3-Ethyl-5-ethynyl-1,2-oxazole must be handled as a hazardous substance with the following potential risks.
| Hazard Category | Description | Primary Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on H302 hazard statements for similar oxazole structures.[5][6] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. | Based on H315 and H319 statements for related compounds.[3][4][6] |
| Reactivity Hazard | Risk of forming explosive metal acetylides. | The terminal ethynyl group can react with heavy metals and their salts. This is a known reactivity for this functional group. |
| Environmental Hazard | Potentially toxic to aquatic life. | Many complex organic molecules, such as ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate, exhibit long-lasting harmful effects on aquatic environments (H410).[5] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
| PPE Item | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a necessary barrier against skin contact and irritation.[10] |
| Eye Protection | ANSI Z87.1 certified safety goggles or a face shield. | Protects against splashes and potential contact with irritants.[10] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination.[10] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation and containment. |
Step-by-Step Disposal Protocol
The disposal of 3-Ethyl-5-ethynyl-1,2-oxazole and materials contaminated with it must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to ensure safety and compliance.
-
Identify the Waste: Clearly identify the waste stream as "Hazardous Waste: 3-Ethyl-5-ethynyl-1,2-oxazole".
-
Segregate Incompatibles: This waste must be kept separate from other chemical waste streams, especially those containing heavy metal salts (e.g., copper, silver, mercury, lead) to prevent the formation of explosive acetylides.[11] Do not mix with strong acids, bases, or oxidizing agents unless compatibility is certain.
Step 2: Waste Collection and Containment
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting waste. A clean, empty container made of High-Density Polyethylene (HDPE) is a suitable choice.
-
Waste Types:
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container.
-
Solid Waste: Collect contaminated consumables such as pipette tips, weighing papers, and grossly contaminated gloves in a separate, clearly labeled solid waste container.[10]
-
-
Container Management: Keep the container tightly closed when not in use. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[4]
Step 3: Labeling
Properly label the hazardous waste container immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "3-Ethyl-5-ethynyl-1,2-oxazole" .
-
A list of all other components in the container (e.g., solvents).
-
The associated hazards (e.g., "Irritant," "Reactive," "Harmful").
-
The accumulation start date.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11] This area must be under the control of laboratory personnel, away from heat or ignition sources, and in a secondary containment bin to catch any potential leaks.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][11][12][13] Follow all institutional procedures for waste manifests and record-keeping.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of 3-Ethyl-5-ethynyl-1,2-oxazole.
Caption: Disposal workflow for 3-Ethyl-5-ethynyl-1,2-oxazole.
Spill Management Protocol
In the event of a small-scale spill, adhere to the following procedure:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly to maximize ventilation.[11]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to dike and absorb the spill.[11][14] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
By adhering to these rigorous protocols, you ensure not only your own safety and that of your colleagues but also maintain environmental integrity and regulatory compliance, reinforcing the trust placed in you as a scientific professional.
References
- Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safety data sheet for ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate. Santa Cruz Biotechnology, Inc.
- Ethynyl Estradiol Safety Data Sheet. Santa Cruz Biotechnology.
- 3-ethyl-1,2-oxazole-5-carbaldehyde Product Information. Sigma-Aldrich.
- Oxazole Safety Data Sheet. Thermo Fisher Scientific.
- Ethynyl Estradiol-2,4,16,16-D4 Safety Data Sheet. Expert Synthesis Solutions.
- Chemical Waste Disposal Notes. Unknown Source.
- 5-Ethyl-3-ethynyl-1,2-oxazole Product Information. Smolecule.
- Safety Data Sheet for Ethyl benzo[d]oxazole-6-carboxylate. CymitQuimica.
- Working with Hazardous Chemicals. Organic Syntheses.
- 3-Piperidin-3-yl-1,2-oxazole Safety Data Sheet. AK Scientific, Inc.
- 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride Safety Data Sheet. Fisher Scientific.
- Poly (2-ethyl-2-oxazoline) Material Safety Data Sheet. ChemPoint.com.
- Use of 5-Ethynyl-2′-deoxyuridine, (EdU). University of Wisconsin-Madison Environment, Health & Safety.
-
Oxazole. Wikipedia. Available at: [Link]
- Etonogestrel / Ethinyl Estradiol Formulation Safety Data Sheet. Organon.
- 5-Ethyl-1,2-oxazole-3-carboxylic acid Hazard Information. PubChem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
Sources
- 1. Buy 5-Ethyl-3-ethynyl-1,2-oxazole [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 3-Ethyl-5-ethynyl-1,2-oxazole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-5-ethynyl-1,2-oxazole was found in a comprehensive search. The following guidance is synthesized from the known hazards of its core structural components: the 1,2-oxazole ring and the terminal ethynyl (alkyne) group. This document should be used as a primary guideline, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.[1]
Executive Summary: A Compound of Dual Hazards
3-Ethyl-5-ethynyl-1,2-oxazole is a research chemical that presents a dual-hazard profile. Its reactivity is dictated by two key functional groups:
-
The 1,2-Oxazole Ring: This heterocyclic moiety is generally sensitive to strong acids, bases, and oxidizing/reducing agents.[2][3] Structurally similar oxazoles are known to be irritants to the skin, eyes, and respiratory system and may be harmful if swallowed.[4][5][6][7]
-
The Terminal Ethynyl (Alkyne) Group: This functional group is the source of the most acute and severe risks. The acidic proton on the terminal alkyne can be deprotonated to form highly reactive acetylide anions.[8] These anions can react with heavy metal salts (e.g., copper(I), silver, mercury) to form shock-sensitive and potentially explosive metal acetylides.[9] Many low-molecular-weight terminal alkynes are also flammable and volatile.[9]
This guide provides a comprehensive framework for mitigating these risks through rigorous personal protective equipment (PPE) protocols, meticulous operational procedures, and a validated disposal plan.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific toxicity of 3-Ethyl-5-ethynyl-1,2-oxazole, a conservative approach to PPE is mandatory. The primary routes of exposure to mitigate are skin/eye contact, inhalation, and ingestion.
Standard PPE for All Operations
The following PPE is required for all handling of this compound, from simple transfers to complex reactions.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | Protects against splashes of the liquid compound and any associated solvents.[1] Standard safety glasses are insufficient. |
| Face Protection | Full-face shield worn over goggles. | Required when handling >1 L of solutions or during any operation with an elevated splash or pressurization risk.[10][11] |
| Body Protection | Flame-resistant (FR) laboratory coat. | Protects clothing and skin from contamination and provides a critical barrier against potential flash fires from flammable solvents or the compound itself.[8][11] |
| Hand Protection | Double-gloving system: Inner nitrile glove + outer butyl or Silver Shield™ glove. | The inner nitrile glove provides dexterity and splash protection. The outer, heavier-duty glove provides extended resistance against a wider range of chemicals, especially given the unknown permeation characteristics of the target compound.[10] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Prevents foot injuries from dropped objects or spills.[11] |
Respiratory Protection
All manipulations of 3-Ethyl-5-ethynyl-1,2-oxazole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation of vapors.[8][9]
Operational Plan: From Benchtop to Quench
Engineering Controls and Safe Handling
-
Ventilation: All work must be conducted in a chemical fume hood with a tested and certified face velocity.[8]
-
Incompatible Materials: Crucially, avoid all contact with heavy metal salts , especially those of copper, silver, and mercury, unless they are a controlled part of the reaction, to prevent the formation of explosive acetylides.[9] Also avoid strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and strong acids which may degrade the oxazole ring.[2][8]
-
Ignition Sources: Many terminal alkynes are flammable.[9] Ensure all work is performed away from open flames, hot plates, and other potential ignition sources. Use non-sparking tools where appropriate.[12][13]
-
Static Discharge: For transfers of larger quantities, ensure containers and equipment are properly grounded to prevent ignition of vapors by static electricity.[12]
Storage
Proper storage is essential to maintain the compound's integrity and prevent hazardous decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[9]
-
Temperature: Store in a cool, dry place, preferably refrigerated.[9][12]
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[9]
Disposal Plan: A Mandate for Neutralization
Disposal is the most critical phase of the handling lifecycle due to the risk of forming explosive residues. Under no circumstances should unquenched reaction mixtures or neat 3-Ethyl-5-ethynyl-1,2-oxazole be placed directly into a standard waste container.
Disposal Decision Workflow
The correct disposal path depends on the nature of the waste. The following decision tree must be followed.
Caption: Decision workflow for the safe disposal of 3-Ethyl-5-ethynyl-1,2-oxazole.
Step-by-Step Quenching Protocol for Reaction Mixtures
This protocol is designed to safely neutralize any residual reactive acetylide species in a reaction mixture before it is collected as hazardous waste. This procedure must be performed in a chemical fume hood.[8]
Illustrative Parameters for a 50 mL Reaction Mixture:
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[8] |
| Dilution Solvent (e.g., THF) | 50 mL | Dilution helps dissipate heat during the quench.[8] |
| Quenching Temperature | 0 °C (ice bath) | Controls potential exothermic reactions.[8] |
| Protonating Quench Agent | 10 - 20 mL Isopropanol | A weak proton source to begin neutralizing reactive anions. Added slowly until any gas evolution ceases.[8] |
| Stirring Time (Post-Alcohol) | 15 - 20 min | Ensures complete reaction with the alcohol.[8] |
| Final Proton Source | 25 - 50 mL Saturated aq. NH₄Cl | A more robust proton source to ensure complete protonation of any remaining acetylide anions.[8] |
| Final Stirring Time | 30 min | Ensures homogeneity before transfer to waste.[8] |
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: Slowly add a proton-donating quenching agent like isopropanol dropwise.[8] Be vigilant for any signs of reaction, such as gas evolution or a temperature increase.
-
Stir: Once the addition is complete and any reaction has subsided, allow the mixture to stir for 15-20 minutes.[8]
-
Final Quench: Slowly add a final, more robust proton source, such as saturated aqueous ammonium chloride, to ensure complete neutralization.[8]
-
Warm and Stir: Allow the mixture to slowly warm to room temperature while stirring for at least 30 minutes.[8]
-
Waste Collection: Once the quenching is complete, transfer the neutralized mixture to a designated hazardous waste container. The container must be clearly labeled with all constituents.[1][8]
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[8]
Disposal of Contaminated Materials
-
Solid Waste: Any consumables (pipette tips, weighing paper, etc.) contaminated with 3-Ethyl-5-ethynyl-1,2-oxazole should be collected in a dedicated, sealed hazardous waste container.[1]
-
Contaminated PPE: Grossly contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[1]
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with 3-Ethyl-5-ethynyl-1,2-oxazole and ensure a safe laboratory environment.
References
- BenchChem. (2025).
- BenchChem. (2025). "common pitfalls in the handling of terminal alkynes".
- BenchChem. (2025).
- Santa Cruz Biotechnology, Inc. (2020).
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Lab Manager. Personal Protective Equipment (PPE)
- Thermo Fisher Scientific. (2025).
- ChemRxiv. (2023).
- CymitQuimica. (2024).
- JHECHEM CO LTD.
- PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid.
- PubChem. Ethyl 5-(trifluoromethyl)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- UBC Chemical and Biological Engineering. Waste Disposal.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
